20S Proteasome-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H46N6O10 |
|---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
(10S,13S,16S)-10-acetamido-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]-13-(2-methylpropyl)-4-nitro-11,14,19-trioxo-2-oxa-12,15,20-triazatetracyclo[16.5.2.03,8.021,25]pentacosa-1(24),3(8),4,6,21(25),22-hexaene-16-carboxamide |
InChI |
InChI=1S/C37H46N6O10/c1-18(2)12-26(32(45)37(6)17-52-37)40-36(49)29-16-24-23-15-22(10-11-25(23)39-33(24)46)53-31-21(8-7-9-30(31)43(50)51)14-28(38-20(5)44)35(48)41-27(13-19(3)4)34(47)42-29/h7-11,15,18-19,24,26-29H,12-14,16-17H2,1-6H3,(H,38,44)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t24?,26-,27-,28-,29-,37+/m0/s1 |
InChI Key |
BBTUCHLYKAOHPN-VPQZXYSYSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CC2C3=C(C=CC(=C3)OC4=C(C[C@@H](C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]5(CO5)C |
Canonical SMILES |
CC(C)CC1C(=O)NC(CC2C3=C(C=CC(=C3)OC4=C(CC(C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)NC(CC(C)C)C(=O)C5(CO5)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 20S Proteasome Inhibitors: A Profile of a Putative Agent, 20S Proteasome-IN-5
Disclaimer: Information regarding a specific molecule designated "20S Proteasome-IN-5" is not available in the public domain as of this writing. This guide, therefore, outlines the established mechanism of action for the general class of 20S proteasome inhibitors, using "this compound" as a representative, hypothetical agent for illustrative purposes. The quantitative data and specific experimental protocols are presented as examples of how such a compound would be characterized.
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in eukaryotic cells.[1][2][3] This system is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, or obsolete proteins.[1][4] The 26S proteasome, the principal form in the cell, is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[3][5][6] The 19S RP is responsible for recognizing, deubiquitinating, unfolding, and translocating ubiquitinated protein substrates into the 20S CP for degradation.[2][6] The 20S proteasome can also function independently of the 19S RP to degrade certain unstructured proteins.[7][8][9]
In cancer cells, which are characterized by high rates of protein synthesis and turnover, the proteasome is essential for survival.[1] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of key cellular signaling pathways, ultimately resulting in programmed cell death (apoptosis).[1][10] This makes the 20S proteasome a validated and important target for cancer therapy.[1][11] This guide details the mechanism of action of 20S proteasome inhibitors, exemplified by the hypothetical compound this compound.
Core Mechanism of Action of 20S Proteasome Inhibitors
The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings: two outer α-rings and two inner β-rings (α7β7β7α7).[3][7][8] The α-subunits form a gate that controls substrate entry into the proteolytic chamber.[12] The proteolytic activity resides within the inner β-rings, which contain three distinct catalytic sites:
-
β5 subunit: Chymotrypsin-like (CT-L) activity
-
β2 subunit: Trypsin-like (T-L) activity
-
β1 subunit: Caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity[5][10][12][13]
20S proteasome inhibitors function by binding to these active sites, thereby blocking the degradation of proteins.[1] Most inhibitors primarily target the chymotrypsin-like activity of the β5 subunit, as this is the rate-limiting step in protein degradation.[10] Inhibition can be either reversible or irreversible, depending on the chemical nature of the inhibitor.[14] The blockade of proteasomal activity leads to a cascade of cellular events culminating in apoptosis, particularly in malignant cells.[1][10]
Quantitative Profile of this compound (Hypothetical Data)
The potency and selectivity of a proteasome inhibitor are determined through various biochemical and cell-based assays. The following table summarizes hypothetical quantitative data for this compound.
| Parameter | Value (nM) | Assay Type | Description |
| IC50 (β5, CT-L) | 5 | Biochemical | Concentration required to inhibit 50% of the chymotrypsin-like activity of the purified 20S proteasome. |
| IC50 (β2, T-L) | 250 | Biochemical | Concentration required to inhibit 50% of the trypsin-like activity of the purified 20S proteasome. |
| IC50 (β1, C-L) | 1800 | Biochemical | Concentration required to inhibit 50% of the caspase-like activity of the purified 20S proteasome. |
| EC50 (MM.1S cells) | 15 | Cell-based | Concentration required to reduce the viability of multiple myeloma (MM.1S) cells by 50%. |
| EC50 (HCT116 cells) | 35 | Cell-based | Concentration required to reduce the viability of colon cancer (HCT116) cells by 50%. |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Key Signaling Pathways and Cellular Consequences
The inhibition of the 20S proteasome by a compound like this compound disrupts multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation.
Caption: Cellular consequences of 20S proteasome inhibition.
Experimental Protocols
Detailed methodologies are crucial for the characterization of a novel 20S proteasome inhibitor. Below are representative protocols for key experiments.
Biochemical Assay: In Vitro Proteasome Activity
This assay measures the direct inhibitory effect of a compound on the distinct proteolytic activities of the purified 20S proteasome.
Caption: Workflow for an in vitro proteasome activity assay.
Methodology:
-
Reagents: Purified human 20S proteasome, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), and specific fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity).[6][15]
-
Procedure: a. A dilution series of this compound is prepared in a 96-well plate. b. Purified 20S proteasome is added to each well and incubated with the inhibitor for a predefined period (e.g., 15 minutes) at 37°C. c. The fluorogenic substrate is added to initiate the reaction. d. The plate is incubated at 37°C, protected from light. e. Fluorescence is measured at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 480 nm emission for AMC).[15][16]
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assay: Cell Viability
This assay assesses the cytotoxic effect of the inhibitor on cancer cell lines.
Methodology (using a luminescent-based assay like CellTiter-Glo®):
-
Cell Culture: Cancer cell lines (e.g., MM.1S, HCT116) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. A dilution series of this compound is added to the cells. c. The plates are incubated for a specified duration (e.g., 72 hours). d. The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). e. After a brief incubation, luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is normalized to vehicle-treated control cells to determine the percentage of cell viability. EC50 values are calculated from the dose-response curve.
Cell-Based Assay: Accumulation of Ubiquitinated Proteins
This assay provides evidence of proteasome inhibition within the cellular context.
Caption: Logical flow from proteasome inhibition to apoptosis.
Methodology (Western Blot):
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 4-24 hours).
-
Lysate Preparation: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody that recognizes ubiquitin. c. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). d. A chemiluminescent substrate is added, and the resulting signal is detected.
-
Analysis: An increase in high-molecular-weight smears or bands in the inhibitor-treated lanes compared to the control indicates the accumulation of polyubiquitinated proteins, confirming proteasome inhibition in the cells.
Conclusion
20S proteasome inhibitors represent a powerful class of therapeutic agents, particularly in oncology. A comprehensive understanding of their mechanism of action, facilitated by the experimental approaches detailed in this guide, is essential for the development of new and improved inhibitors like the hypothetical this compound. By characterizing its inhibitory profile, cellular effects, and impact on key signaling pathways, researchers can build a robust preclinical data package to support further drug development efforts. The continued exploration of proteasome biology and inhibition will undoubtedly lead to novel therapeutic strategies for a range of diseases.[1][11]
References
- 1. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Proteolysis Mechanism of the Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Structural Analysis of 20S Proteasome Ortholog Protein Complexes by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibition mechanism of human 20S proteasomes enables next-generation inhibitor design | Semantic Scholar [semanticscholar.org]
- 12. Structural basis of human 20S proteasome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acceleration of Protein Degradation by 20S Proteasome-Binding Peptides Generated by In Vitro Artificial Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. caymanchem.com [caymanchem.com]
- 16. thomassci.com [thomassci.com]
An In-Depth Technical Guide to the 20S Proteasome and the Characterization of Its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 20S proteasome is the catalytic core of the proteasome system, a critical regulator of intracellular protein degradation. Unlike the 26S proteasome, the 20S proteasome can degrade proteins in an ATP- and ubiquitin-independent manner, primarily targeting unstructured or oxidized proteins.[1][2] This function positions the 20S proteasome as a key player in cellular homeostasis, particularly under conditions of oxidative stress, and makes it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the 20S proteasome's structure, function, and relevant signaling pathways. It further details a suite of experimental protocols for the characterization of 20S proteasome inhibitors, using the hypothetical molecule "20S Proteasome-IN-5" as a template for data presentation.
Introduction to the 20S Proteasome
The 20S proteasome is a 700 kDa cylindrical protein complex that forms the catalytic core of the larger 26S proteasome.[3][4] It is composed of 28 subunits arranged in four stacked heptameric rings, forming an α₇β₇β₇α₇ structure.[3][5] The outer α-rings act as a gate, regulating the entry of substrate proteins into the proteolytic chamber housed within the inner β-rings.[5][6]
Catalytic Activities
The proteolytic activity of the 20S proteasome resides in three distinct β-subunits within each of the two β-rings:
-
β1 (Caspase-like activity): Cleaves after acidic residues.[7][8]
-
β2 (Trypsin-like activity): Cleaves after basic residues.[7][8]
-
β5 (Chymotrypsin-like activity): Cleaves after hydrophobic residues.[7][8]
These three activities collectively enable the 20S proteasome to degrade a wide range of protein substrates into small peptides.[3] The catalytic mechanism involves an N-terminal threonine residue in each active β-subunit acting as the nucleophile.[7][9]
Substrate Recognition and Degradation
The 20S proteasome preferentially degrades proteins that are in a partially unfolded or disordered state.[1][10] This includes intrinsically disordered proteins (IDPs) and proteins damaged by oxidative stress.[11][12] Substrate recognition is thought to involve the hydrophobic patches exposed on these unfolded proteins, which interact with the α-rings of the 20S proteasome, triggering gate opening and translocation into the catalytic chamber.[12][13] This degradation pathway is independent of ubiquitination and ATP hydrolysis, distinguishing it from the canonical 26S proteasome pathway.[1][14]
Signaling Pathways and Biological Roles
The 20S proteasome is implicated in a variety of cellular processes and signaling pathways.
Oxidative Stress Response
Under conditions of oxidative stress, the 26S proteasome can dissociate, leading to an increase in the pool of free 20S proteasomes.[11][15] The 20S proteasome is relatively resistant to oxidative damage and plays a crucial role in clearing oxidized proteins, thereby mitigating cellular damage.[12][15] Upregulation of 20S proteasome subunits is mediated by the transcription factor Nrf2, a master regulator of the oxidative stress response.[11]
Regulation of Signaling Proteins
The 20S proteasome can also regulate the levels of key signaling proteins, many of which are intrinsically disordered. This includes tumor suppressors like p53 and cell cycle regulators.[10] By selectively degrading these proteins, the 20S proteasome can influence critical cellular decisions, such as cell cycle progression and apoptosis.
Quantitative Data for a Hypothetical Inhibitor: this compound
The following tables summarize hypothetical data for the characterization of a novel 20S proteasome inhibitor, "this compound".
Table 1: In Vitro Inhibition of 20S Proteasome Catalytic Activities
| Catalytic Activity | Substrate | IC₅₀ (nM) for this compound |
| Chymotrypsin-like | Suc-LLVY-AMC | 50 |
| Trypsin-like | Boc-LRR-AMC | > 10,000 |
| Caspase-like | Ac-DEVD-AMC | > 10,000 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | IC₅₀ (µM) for this compound |
| HeLa | MTT Cell Viability (72h) | 5.2 |
| Jurkat | MTT Cell Viability (72h) | 2.8 |
| HeLa | Caspase-3/7 Activation (24h) | 1.5 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize a 20S proteasome inhibitor.
In-Solution Proteasome Activity Assay[16][17]
This assay measures the activity of the 20S proteasome by monitoring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
Fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions.
-
Add purified 20S proteasome to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence kinetics over time (e.g., every 5 minutes for 30-60 minutes) using a plate reader (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[16]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
In-Gel Peptidase Activity Assay[16][19]
This assay allows for the separation of different proteasome complexes by native gel electrophoresis and subsequent visualization of their activity.
Materials:
-
Cell or tissue lysates
-
Native polyacrylamide gel
-
Running buffer (e.g., Tris-glycine)
-
Developing buffer (Assay buffer containing a fluorogenic substrate and ATP if analyzing 26S proteasome)
-
UV transilluminator
Procedure:
-
Separate the protein lysates on a native polyacrylamide gel.
-
After electrophoresis, incubate the gel in the developing buffer for 15-30 minutes at 37°C.
-
Visualize the fluorescent bands under a UV transilluminator. The bands correspond to the active proteasome complexes.
-
To test an inhibitor, pre-incubate the lysate with the inhibitor before loading it onto the gel.
MTT Cell Viability Assay[20][21][22]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well clear tissue culture plate
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[17]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caspase Activity Assay[23][24]
This assay measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.
Materials:
-
Cells treated with the test inhibitor
-
Lysis buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Lyse the treated cells and collect the supernatant.
-
In a 96-well plate, add the cell lysate.
-
Add the fluorogenic caspase substrate to each well.
-
Incubate at 37°C and measure the fluorescence over time.[18]
-
The increase in fluorescence corresponds to caspase activity.
Cycloheximide Chase Assay[25][26][27]
This assay is used to determine the half-life of a specific protein by inhibiting new protein synthesis and observing its degradation over time.
Materials:
-
Cells in culture
-
Cycloheximide (CHX), a protein synthesis inhibitor
-
Lysis buffer
-
Antibodies against the protein of interest and a loading control (e.g., actin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the test inhibitor for a defined period.
-
Add cycloheximide to the culture medium to block protein synthesis.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and perform a Western blot using antibodies against the target protein and a loading control.
-
Quantify the band intensities and plot the relative protein level against time to determine the protein's half-life.[19][20]
Conclusion
The 20S proteasome represents a fundamental component of the cellular protein quality control system, with distinct functions that are particularly relevant in the context of stress and disease. A thorough understanding of its biology is paramount for the development of novel therapeutics. The experimental framework provided in this guide offers a robust approach to the characterization of 20S proteasome inhibitors, enabling the detailed elucidation of their potency, selectivity, and mechanism of action. While "this compound" is a hypothetical compound, the presented data and protocols serve as a practical template for the evaluation of any novel agent targeting this critical enzyme.
References
- 1. Regulating the 20S Proteasome Ubiquitin-Independent Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and functions of the 20S and 26S proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. The catalytic sites of 20S proteasomes and their role in subunit maturation: a mutational and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Functional regulation of proteins by 20S proteasome proteolytic processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Degradation of oxidized proteins by the proteasome: Distinguishing between the 20S, 26S, and immunoproteasome proteolytic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Insights into Substrate Recognition and Processing by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Oxidative Stress-Mediated Regulation of Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raybiotech.com [raybiotech.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. jove.com [jove.com]
- 19. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The 20S Proteasome Inhibitor Bortezomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. Its inhibition has emerged as a key therapeutic strategy, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Bortezomib, a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[1] This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working with or exploring the therapeutic potential of 20S proteasome inhibitors.
Chemical Structure and Properties of Bortezomib
Bortezomib is a dipeptide boronic acid derivative.[2][3][4][5][6][7] Its structure can be described as Pyz-Phe-boroLeu, representing pyrazinoic acid, phenylalanine, and a leucine analog with a boronic acid replacing the carboxylic acid.[8] The boron atom in Bortezomib is crucial for its mechanism of action, as it reversibly binds to the catalytic site of the 26S proteasome with high affinity and specificity.[6][8][9]
Table 1: Chemical and Physical Properties of Bortezomib
| Property | Value | Reference |
| IUPAC Name | [(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | [2][10] |
| Synonyms | PS-341, Velcade, LDP-341, MG-341, MLN341 | [11][12][13] |
| CAS Number | 179324-69-7 | [2][11][12][14] |
| Molecular Formula | C₁₉H₂₅BN₄O₄ | [2][11][12][14] |
| Molecular Weight | 384.24 g/mol | [8][10][11][13][14] |
| Appearance | White to off-white crystalline powder | [2][10][15] |
| Melting Point | 122-124 °C | [5][16] |
| pKa | 8.8 ± 0.2 | [17] |
| Solubility | ||
| Water (pH 2-6.5) | 3.3 to 3.8 mg/mL (as monomeric boronic acid) | [2][14] |
| Water (equilibrium) | 0.59 ± 0.07 mg/mL | [17] |
| Normal Saline | 0.52 ± 0.11 mg/mL | [17] |
| DMSO | ~20 mg/mL | [4][12] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4][12] |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [5][15] |
| SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C2=CN=CC=N2 | [12][18] |
| Stability | Reconstituted solution (1 mg/mL in 0.9% NaCl) is stable for up to 8 days at 28°C and 10 days at 4°C when protected from light and stored in the original vial. | [19] |
| Reconstituted solution (2.5 mg/mL in 0.9% NaCl) is stable for up to 21 days at 4°C or 23°C. | [20] |
Biological Activity and Mechanism of Action
Bortezomib is a potent and reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome, with a Ki value of 0.6 nM.[5][21] It also inhibits the caspase-like and trypsin-like activities at higher concentrations.[9] By inhibiting the proteasome, Bortezomib disrupts the degradation of numerous intracellular proteins, leading to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.[2][13][17]
Signaling Pathways Affected by Bortezomib
The inhibition of the proteasome by Bortezomib perturbs several critical signaling pathways, including the NF-κB and the Unfolded Protein Response (UPR) pathways.
-
NF-κB Signaling Pathway: In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Bortezomib inhibits the degradation of IκBα, the natural inhibitor of NF-κB, thereby preventing NF-κB translocation to the nucleus and the transcription of its target genes.[16] However, in some multiple myeloma cells, Bortezomib has been shown to induce NF-κB activation.[3]
-
Unfolded Protein Response (UPR): Multiple myeloma cells are characterized by high levels of immunoglobulin production, which places a significant load on the endoplasmic reticulum (ER). By inhibiting the proteasome, Bortezomib leads to the accumulation of misfolded proteins in the ER, triggering the UPR.[2][12] While the initial UPR is a pro-survival response, sustained ER stress leads to the activation of pro-apoptotic pathways, contributing to the cytotoxic effects of Bortezomib in myeloma cells.[12][22]
Caption: Signaling pathways affected by Bortezomib.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of proteasome inhibitors like Bortezomib.
20S Proteasome Inhibition Assay (Ki Determination)
This protocol describes a fluorescence-based assay to determine the inhibition constant (Ki) of a compound for the chymotrypsin-like activity of the 20S proteasome.[23]
Materials:
-
Purified human 20S proteasome (e.g., from human erythrocytes)
-
Fluorogenic proteasome substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Assay buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.8
-
Bortezomib stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of Bortezomib in DMSO.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Purified 20S proteasome (final concentration ~0.25 nM)
-
Bortezomib at various concentrations (or DMSO for control)
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 10 µM.
-
Immediately begin monitoring the fluorescence intensity at 37°C every minute for at least 30 minutes.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot for the control (no inhibitor).
-
Calculate the steady-state reaction velocity (vs) for each inhibitor concentration.
-
Determine the Ki value by fitting the fractional velocity (vs/v₀) versus inhibitor concentration data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol outlines a method to assess the effect of Bortezomib on the viability of cancer cells, such as multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell line (e.g., RPMI 8226, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bortezomib stock solution (in DMSO)
-
96-well clear or white microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution, OR CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader (absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10⁵ cells/mL and allow them to attach or stabilize for 24 hours.[4]
-
Treat the cells with various concentrations of Bortezomib (and a DMSO vehicle control) for 48 hours.[4][24]
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the Bortezomib concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with Bortezomib.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Bortezomib stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Bortezomib at the desired concentrations for the desired time (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Experimental Workflow for Proteasome Inhibitor Evaluation
The development and evaluation of a novel proteasome inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: A typical experimental workflow for the evaluation of a novel proteasome inhibitor.
Conclusion
Bortezomib has revolutionized the treatment of multiple myeloma and serves as a paradigm for the successful therapeutic targeting of the 20S proteasome. This technical guide has provided a detailed overview of its chemical properties, biological activities, and the experimental methodologies used for its characterization. A thorough understanding of these aspects is crucial for the continued development of novel proteasome inhibitors and for optimizing their clinical application. The provided protocols and workflow diagrams are intended to be valuable resources for researchers in this dynamic and impactful field of drug discovery.
References
- 1. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 7. Analysing properties of proteasome inhibitors using kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bortezomib-Resistant NF-κB Activity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. bccancer.bc.ca [bccancer.bc.ca]
- 20. researchgate.net [researchgate.net]
- 21. Bortezomib-mediated downregulation of S-phase kinase protein-2 (SKP2) causes apoptotic cell death in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. avmajournals.avma.org [avmajournals.avma.org]
An In-Depth Technical Guide to the Target Binding Site of Covalent Inhibitors on the 20S Proteasome
Disclaimer: No specific public domain information is available for a compound designated "20S Proteasome-IN-5." This technical guide will, therefore, focus on the well-characterized binding of a representative covalent inhibitor, Bortezomib, to the human 20S proteasome, which is illustrative of a common mechanism for this class of inhibitors.
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a primary pathway for regulated protein degradation in eukaryotic cells. Its proper functioning is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The 20S proteasome is a validated therapeutic target, and its inhibition has proven to be an effective strategy in treating certain malignancies. This guide provides a detailed overview of the binding of covalent inhibitors to the 20S proteasome, with a focus on the mechanism of action, experimental protocols for characterization, and the downstream effects on cellular signaling.
The 20S Proteasome: Structure and Active Sites
The 20S proteasome is a 700 kDa cylindrical complex composed of 28 subunits arranged in four stacked heptameric rings, forming an α₇β₇β₇α₇ structure. The two outer α-rings act as a gate, regulating the entry of substrate proteins into the proteolytic chamber. The two inner β-rings house the catalytically active sites. In the constitutive human proteasome, three of the seven β-subunits are proteolytically active:
-
β5 (PSMB5): Exhibits chymotrypsin-like (CT-L) activity, cleaving after large hydrophobic residues.
-
β2 (PSMB7): Possesses trypsin-like (T-L) activity, cleaving after basic residues.
-
β1 (PSMB6): Displays caspase-like (C-L) or post-glutamyl peptide hydrolyzing (PGPH) activity, cleaving after acidic residues.
The catalytic mechanism of these subunits relies on an N-terminal threonine (Thr1) residue, which acts as the primary nucleophile in the hydrolysis of peptide bonds. This Thr1 residue is the key target for many covalent proteasome inhibitors.
Mechanism of Covalent Inhibition: The Case of Bortezomib
Bortezomib is a dipeptide boronate that reversibly inhibits the 20S proteasome, with a primary preference for the β5 subunit. Its mechanism of action exemplifies a common strategy for covalent proteasome inhibitors.
The boron atom in Bortezomib is electrophilic and is attacked by the hydroxyl group of the N-terminal threonine (Thr1) in the active site of the β5 subunit. This nucleophilic attack results in the formation of a stable, yet reversible, covalent bond, forming a tetrahedral boronate intermediate with the Thr1 residue. This covalent adduct effectively blocks the active site, preventing the binding and degradation of substrate proteins.
Quantitative Data: Inhibitor Potency
The potency of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the cell line and assay conditions. The following table summarizes representative IC50 values for Bortezomib and a second-generation irreversible inhibitor, Carfilzomib, against the different catalytic subunits of the 20S proteasome.
| Inhibitor | Target Subunit | IC50 (nM) | Notes |
| Bortezomib | β5 (CT-L) | 3.1 - 13.5[1] | Reversible inhibitor, primary target. |
| β1 (C-L) | ~300 - 700 | Lower affinity. | |
| β2 (T-L) | ~3000 | Lowest affinity. | |
| Carfilzomib | β5 (CT-L) | 5.3 - 21.8[1][2] | Irreversible inhibitor.[1] |
| β1 (C-L) | ~618[2] | Moderate potency.[2] | |
| β2 (T-L) | ~379[2] | Moderate potency.[2] |
Experimental Protocols
20S Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Principle: The substrate, Suc-LLVY-AMC, is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the proteasome activity.
Materials:
-
Purified 20S proteasome
-
Proteasome inhibitor (e.g., Bortezomib)
-
Substrate: Suc-LLVY-AMC (stock in DMSO)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460-480 nm)
Procedure:
-
Prepare serial dilutions of the proteasome inhibitor in Assay Buffer.
-
In the wells of the 96-well plate, add the purified 20S proteasome (e.g., 0.2 µg per well) and the different concentrations of the inhibitor.[3] Include a no-inhibitor control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock in pre-warmed Assay Buffer to a final concentration of 100-200 µM.[4]
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
X-ray Crystallography of 20S Proteasome-Inhibitor Complex
This technique provides high-resolution structural information on the binding of an inhibitor to the proteasome.
Principle: A highly purified and concentrated solution of the proteasome-inhibitor complex is induced to form a crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the complex.
Procedure Outline:
-
Protein Purification: Purify human 20S proteasome to high homogeneity (e.g., from HeLa cells).[5]
-
Complex Formation: Incubate the purified 20S proteasome with an excess of the covalent inhibitor to ensure complete binding.
-
Crystallization:
-
Use the sitting-drop vapor diffusion method.[5]
-
Mix the proteasome-inhibitor complex (at ~7.5 mg/mL) with a crystallization buffer.[5] A typical buffer might contain polyethylene glycol (PEG) and a salt at a specific pH.
-
Incubate the crystallization trays at a controlled temperature (e.g., 18°C).[5]
-
-
Crystal Soaking (for pre-formed crystals):
-
Transfer existing human 20S proteasome crystals to a stabilization buffer.
-
Soak the crystals in a solution containing the inhibitor (e.g., 2.5-5 mM) for over 12 hours.[5]
-
-
Cryo-protection and Data Collection:
-
Transfer the crystal to a cryo-protectant solution (e.g., reservoir solution with added glycerol or ethylene glycol) to prevent ice crystal formation upon freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the frozen crystal in an X-ray diffractometer and collect diffraction data.
-
-
Structure Determination: Process the diffraction data and solve the three-dimensional structure of the complex.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is another powerful technique for determining the high-resolution structure of protein complexes in a near-native state.
Principle: A thin film of the purified proteasome-inhibitor complex solution is rapidly frozen in liquid ethane, trapping the particles in random orientations in a layer of vitreous ice. A transmission electron microscope is then used to acquire a large number of images of these particles, which are computationally processed to reconstruct a 3D model.
Procedure Outline:
-
Sample Preparation:
-
Purify the 20S proteasome-inhibitor complex to high homogeneity.
-
Apply a small volume (2-3 µL) of the sample at an appropriate concentration (e.g., 0.1 mg/mL) to an EM grid.[6]
-
Blot away excess liquid to create a thin film.
-
Plunge-freeze the grid into liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Load the frozen grid into a cryo-electron microscope.
-
Collect a large dataset of high-resolution images of the particles.
-
-
Image Processing and 3D Reconstruction:
-
Select individual particle images from the micrographs.
-
Align and classify the particle images.
-
Reconstruct a 3D density map of the proteasome-inhibitor complex.
-
-
Model Building and Refinement: Build an atomic model into the 3D density map.
Downstream Signaling Pathway: Inhibition of NF-κB Activation
Proteasome inhibition has significant effects on various cellular signaling pathways. One of the most well-characterized is the inhibition of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
In this pathway, the transcription factor NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by cytokines), IκB is phosphorylated and then ubiquitinated, which targets it for degradation by the 26S proteasome. The degradation of IκB unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival.[6][7]
By inhibiting the proteasome, covalent inhibitors like Bortezomib prevent the degradation of IκB.[7] This leads to the accumulation of IκB in the cytoplasm, which keeps NF-κB in its inactive state, thereby blocking the downstream transcriptional activation.[7]
Conclusion
The 20S proteasome is a critical regulator of cellular function, and its inhibition by covalent modifiers represents a powerful therapeutic strategy. Understanding the precise binding interactions, as revealed by techniques like X-ray crystallography and cryo-EM, is essential for the rational design of new and more specific inhibitors. The detailed experimental protocols provided in this guide offer a framework for the characterization of such compounds, from determining their potency to elucidating their impact on key cellular signaling pathways. While the specific compound "this compound" remains unidentified, the principles and methodologies described herein are broadly applicable to the study of covalent proteasome inhibitors and their interaction with this vital cellular machine.
References
- 1. Anti-leukemic activity of bortezomib and carfilzomib on B-cell precursor ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition mechanism of human 20S proteasomes enables next-generation inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubpbio.com [ubpbio.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Technical Guide to the Investigation of 20S Proteasome Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Preliminary literature searches did not yield specific information for a compound designated "20S Proteasome-IN-5." Consequently, this document serves as an in-depth technical guide to the study of the 20S proteasome as a therapeutic target and provides a framework for the investigation of novel inhibitors, using established compounds as examples.
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial component of the ubiquitin-proteasome system (UPS) responsible for the degradation of the majority of intracellular proteins.[1] This system plays a vital role in maintaining cellular homeostasis by regulating processes such as the cell cycle, gene expression, and responses to oxidative stress.[2][3] Given its central role, the proteasome, and specifically its 20S core particle, has emerged as a significant target for therapeutic intervention, particularly in oncology.[4][5]
Quantitative Data on 20S Proteasome Inhibitors
The inhibitory activity of compounds against the 20S proteasome is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several well-characterized proteasome inhibitors against the chymotrypsin-like (CT-L) activity of the 20S proteasome, which is a primary target for many inhibitors.[6][7][8]
| Compound | Target Subunit(s) | IC50 (nM) for Chymotrypsin-Like Activity | Reversibility |
| Bortezomib | β5, β5i, β1 | 0.5 - 10 | Reversible |
| Carfilzomib | β5, β5i | < 10 | Irreversible |
| MG132 | β5, β1, β2 | 100 - 400 | Reversible |
| Epoxomicin | β5, β2, β1 | ~50 | Irreversible |
| Lactacystin | β5 | ~200 | Irreversible |
Note: IC50 values can vary depending on the assay conditions, source of the proteasome (e.g., purified, in cell lysate), and the specific substrate used.[6][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 20S proteasome inhibition. Below are protocols for key experiments in the study of novel inhibitors.
1. In Vitro 20S Proteasome Activity Assay
This protocol describes a common method to measure the chymotrypsin-like activity of the purified 20S proteasome or proteasome in cell lysates using a fluorogenic substrate.[9][10]
Materials:
-
Purified 20S proteasome or cell lysate containing active proteasomes.
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA.
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO.
-
Test Inhibitor: Stock solution in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: e.g., MG132.
-
96-well or 384-well black microplates.
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the fluorogenic substrate and inhibitors in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer to bring the final volume to 100 µL.
-
10 µL of various concentrations of the test inhibitor or control.
-
10 µL of purified 20S proteasome or cell lysate.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
Initiate Reaction: Add 10 µL of the fluorogenic substrate (final concentration typically 10-100 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell-Based Proteasome Inhibition Assay
This protocol assesses the ability of an inhibitor to penetrate cells and inhibit the proteasome in a cellular context.[6][11]
Materials:
-
Cancer cell line (e.g., RPMI 8226, HEK 293).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis Buffer: (e.g., RIPA buffer).
-
Proteasome activity assay reagents (as described in the in vitro protocol).
-
Protein concentration assay kit (e.g., BCA assay).
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Add cold Lysis Buffer to each well and incubate on ice for 10-20 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Proteasome Activity Measurement: Perform the in vitro proteasome activity assay as described above, using equal amounts of total protein from each cell lysate.
-
Data Analysis: Normalize the proteasome activity to the vehicle-treated cells and calculate the IC50 value for cellular proteasome inhibition.
Visualizations of Pathways and Workflows
Ubiquitin-Proteasome System Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, leading to protein degradation by the 26S proteasome, which contains the 20S catalytic core.[2][12]
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Experimental Workflow for Screening 20S Proteasome Inhibitors
This diagram outlines a typical workflow for the discovery and characterization of novel 20S proteasome inhibitors.[13]
Caption: A typical workflow for the screening and development of 20S proteasome inhibitors.
References
- 1. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thomassci.com [thomassci.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Amplite® Fluorimetric Proteasome 20S Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 11. Image-based screening for the identification of novel proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 13. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Activity of 20S Proteasome Inhibitors
Disclaimer: Initial searches for a specific compound designated "20S Proteasome-IN-5" did not yield any publicly available information. This suggests that the compound may be proprietary, in early-stage development and not yet published, or potentially a misnomer. In lieu of specific data for "this compound," this guide provides a comprehensive overview of the in vitro activity of 20S proteasome inhibitors, designed for researchers, scientists, and drug development professionals. The principles, protocols, and data presentation formats are directly applicable to the evaluation of any novel 20S proteasome inhibitor.
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system and represents a crucial target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2][3][4] Its primary function is the degradation of unneeded or damaged proteins, playing a vital role in cellular homeostasis, cell cycle regulation, and responses to oxidative stress.[1][2][3][4] The 20S proteasome is a cylindrical complex composed of four stacked rings of subunits, with the proteolytic active sites located within the central chamber.[1][3][4][5] These active sites exhibit three distinct types of peptidase activity: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[3][4][6]
Quantitative Data on 20S Proteasome Inhibitors
The in vitro activity of 20S proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against the different catalytic activities of the proteasome. Below is a table summarizing representative data for well-characterized proteasome inhibitors.
| Compound | Target Activity | IC50 (nM) | Ki (nM) | Notes |
| Bortezomib | Chymotrypsin-like (β5) | 0.6 - 10 | 0.6 | Reversible inhibitor, FDA-approved for multiple myeloma.[6] |
| Caspase-like (β1) | 3000 - 4500 | - | ||
| Trypsin-like (β2) | >10000 | - | ||
| Carfilzomib | Chymotrypsin-like (β5) | 5 - 6 | - | Irreversible inhibitor, FDA-approved for multiple myeloma.[6] |
| Caspase-like (β1) | >1000 | - | ||
| Trypsin-like (β2) | >1000 | - | ||
| Epoxomicin | Chymotrypsin-like (β5) | ~10 | - | Natural product, irreversible inhibitor. |
| MG132 | Chymotrypsin-like (β5) | 100 - 200 | - | Reversible aldehyde inhibitor. |
Experimental Protocols
A fundamental method for assessing the in vitro activity of a 20S proteasome inhibitor is a fluorogenic peptide substrate assay. This assay measures the cleavage of a specific peptide linked to a fluorescent reporter.
Protocol: In Vitro 20S Proteasome Activity Assay
-
Materials:
-
Purified human 20S proteasome (commercially available).
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM 2-mercaptoethanol.
-
Fluorogenic Substrate:
-
For Chymotrypsin-like activity: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).
-
For Trypsin-like activity: Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC).
-
For Caspase-like activity: Z-LLE-AMC (Z-Leu-Leu-Glu-AMC).
-
-
Test Inhibitor (e.g., "this compound") dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the diluted inhibitor or DMSO control.
-
Add purified 20S proteasome to each well to a final concentration of, for example, 0.5 nM.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate to each well (e.g., to a final concentration of 20-100 µM).
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes). The rate of increase in fluorescence is proportional to the proteasome activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Diagram 1: Experimental Workflow for In Vitro Evaluation of a 20S Proteasome Inhibitor
Caption: Workflow for determining the IC50 of a 20S proteasome inhibitor.
Diagram 2: The Ubiquitin-Proteasome System and the Role of the 20S Proteasome
Caption: Overview of the ubiquitin-dependent and -independent proteasome pathways.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. The 20S as a stand-alone proteasome in cells can degrade the ubiquitin tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 5. PSMB5 proteasome 20S subunit beta 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
20S Proteasome-IN-5: A Technical Guide for a Novel Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 20S Proteasome as a Therapeutic Target
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a critical cellular machinery responsible for protein degradation and maintaining cellular homeostasis.[1][2][3][4] Unlike the 26S proteasome, which primarily degrades ubiquitin-tagged proteins, the 20S proteasome can degrade proteins in a ubiquitin- and ATP-independent manner.[2][3] Its substrates are often intrinsically disordered proteins (IDPs) or proteins that have become unfolded due to oxidative stress or mutations.[1][2][5] The 20S proteasome is composed of 28 subunits arranged in four stacked heptameric rings, forming a barrel-shaped structure.[1][6][7] The inner two rings are composed of β-subunits that harbor the proteolytic active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[1][7][8]
Dysregulation of proteasome function is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[8] While several inhibitors of the 26S proteasome are clinically approved, there is growing interest in developing specific inhibitors of the 20S proteasome to selectively modulate its unique substrate degradation profile. This guide provides a comprehensive overview of a novel, hypothetical research compound, 20S Proteasome-IN-5 , as a potential tool for studying the biological roles of the 20S proteasome.
Hypothetical Profile of this compound
This compound is a fictional, potent, and selective, cell-permeable inhibitor of the 20S proteasome. Its proposed mechanism of action is the non-covalent and reversible inhibition of the chymotrypsin-like activity of the β5 subunit.
Quantitative Data (Hypothetical)
The following tables summarize the hypothetical in vitro and cell-based activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| Human 20S Proteasome (β5) | 15 | Fluorogenic Peptide Substrate |
| Human 20S Proteasome (β1) | >10,000 | Fluorogenic Peptide Substrate |
| Human 20S Proteasome (β2) | >10,000 | Fluorogenic Peptide Substrate |
| Human 26S Proteasome (β5) | 50 | Fluorogenic Peptide Substrate |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) (72h) | Apoptosis Induction (EC50, µM) |
| HCT116 (Colon Carcinoma) | 0.5 | 0.8 |
| K562 (Leukemia) | 0.2 | 0.3 |
| PC-3 (Prostate Cancer) | 1.2 | 1.5 |
Table 3: Hypothetical Pharmacokinetic Properties of this compound
| Property | Value |
| Aqueous Solubility (pH 7.4) | 50 µM |
| Caco-2 Permeability (Papp, A-B) | 15 x 10⁻⁶ cm/s |
| Plasma Protein Binding (Human) | 95% |
| Microsomal Stability (Human Liver) | t½ = 60 min |
Experimental Protocols
In Vitro 20S Proteasome Activity Assay
This protocol describes how to measure the inhibitory activity of this compound on purified human 20S proteasome.
Materials:
-
Purified Human 20S Proteasome
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)
-
This compound
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in DMSO to create a concentration gradient.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 25 µL of 0.5 nM purified human 20S proteasome in assay buffer to each well.
-
Incubate for 30 minutes at 37°C.
-
Add 25 µL of 20 µM Suc-LLVY-AMC in assay buffer to initiate the reaction.
-
Monitor the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a four-parameter logistic equation.
Western Blot Analysis of p53 Accumulation
This protocol details the detection of the accumulation of the tumor suppressor p53, a known substrate of the 20S proteasome, in cells treated with this compound.[2]
Materials:
-
HCT116 cells
-
DMEM media with 10% FBS
-
This compound
-
DMSO
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p53, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HCT116 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53 and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p53 levels to β-actin.
Signaling Pathways and Experimental Workflows
Caption: The Ubiquitin-Proteasome System.
Caption: Inhibition of p53 degradation by this compound.
Caption: Workflow for characterizing a novel 20S proteasome inhibitor.
Conclusion and Future Directions
This compound represents a hypothetical, valuable research tool for elucidating the specific roles of the 20S proteasome in health and disease. Its selectivity for the β5 subunit allows for the targeted investigation of chymotrypsin-like activity in various cellular processes. Future studies with such a compound would focus on identifying novel substrates of the 20S proteasome, exploring its therapeutic potential in different cancer models, and investigating its effects on the degradation of aggregation-prone proteins in models of neurodegenerative diseases. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to begin characterizing this and other novel 20S proteasome inhibitors.
References
- 1. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional regulation of proteins by 20S proteasome proteolytic processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological role of the free 20S proteasome under review [redoxoma.iq.usp.br]
- 4. Assembly of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome - Wikipedia [en.wikipedia.org]
- 7. Functional 20S Proteasomes in Retroviruses: Evidence in Favor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to Novel 20S Proteasome Inhibitors: A Focus on Bortezomib as a Model Compound
This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of 20S proteasome inhibitors. While the initial focus was on the novel inhibitor 20S Proteasome-IN-5, a lack of specific public data on this compound necessitates a shift to a well-characterized and clinically relevant model: Bortezomib. The principles, experimental methodologies, and signaling pathway analyses detailed herein are broadly applicable to the investigation and characterization of new chemical entities targeting the 20S proteasome.
Introduction to the 20S Proteasome as a Therapeutic Target
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial component of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of proteins involved in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] The 20S proteasome is a cylindrical complex composed of four stacked heptameric rings, with the proteolytic active sites located within the central chamber.[1][3][4] These active sites exhibit three distinct types of proteolytic activity: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).[5][6]
By inhibiting the 20S proteasome, the degradation of ubiquitinated proteins is blocked, leading to their accumulation.[7] This disruption of protein homeostasis can induce cellular stress, cell cycle arrest, and ultimately apoptosis, making the 20S proteasome an attractive target for cancer therapy.[8][9][10] Bortezomib, a potent and reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome, was the first-in-class proteasome inhibitor to receive clinical approval for the treatment of multiple myeloma and mantle cell lymphoma.[7][11]
Quantitative Data on Proteasome Inhibitors
The following tables summarize key quantitative data for Bortezomib, which serves as a benchmark for the evaluation of novel 20S proteasome inhibitors.
| Parameter | Value | Reference |
| Target | 20S Proteasome (β5 subunit) | [12] |
| Mechanism of Action | Reversible inhibitor | [11] |
| Ki | 0.6 nM | [13] |
| IC50 (purified 20S proteasome) | 8.1 ± 0.8 nM | [14] |
Table 1: Biochemical Potency of Bortezomib
| Cell Line | Assay Type | IC50 / GI50 | Reference |
| PC-3 (Prostate Cancer) | Growth Inhibition (GI50) | 7 nM (average across NCI-60 panel) | [13] |
| Multiple Myeloma Cell Lines | Cell Viability | Nanomolar range | [10] |
| Jurkat T cells | Apoptosis Induction | 10 mM (for significant effect) | [15] |
| HAP1 | Cell Viability | Sub-lethal concentrations show recovery | [16] |
Table 2: Cellular Potency of Bortezomib
Key Experimental Protocols
Proteasome Activity Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of the 20S proteasome.
Principle: A fluorogenic peptide substrate specific for one of the proteasome's activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is incubated with a source of proteasomes (purified 20S proteasome or cell lysate) in the presence and absence of the test inhibitor.[17] Cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC), and the fluorescence intensity is measured over time.[18][19]
Detailed Methodology:
-
Sample Preparation:
-
Purified 20S Proteasome: Dilute purified 20S proteasome to the desired concentration in assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl).
-
Cell Lysate:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100) on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[20]
-
Collect the supernatant containing the proteasomes. Determine the protein concentration using a standard method like the BCA assay.[17]
-
-
-
Assay Procedure (96-well plate format):
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a black, flat-bottom 96-well plate, add a small volume of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add the proteasome sample (purified enzyme or cell lysate) to each well.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 10-100 µM) to all wells to initiate the reaction.[20]
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em 350-380/440-460 nm for AMC) kinetically over a period of 30-60 minutes.[18][21]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
Principle: Various methods can be used, such as the MTT or MTS assay, which measures the metabolic activity of viable cells, or ATP-based assays like CellTiter-Glo, which quantify the amount of ATP present in living cells.[16][22][23]
Detailed Methodology (using a tetrazolium salt-based assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of the 20S proteasome inhibitor for a specified period (e.g., 24, 48, or 72 hours).[22]
-
Reagent Addition: Add the tetrazolium salt reagent (e.g., MTS or WST-1) to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 or GI50 value.
Western Blotting for Apoptosis Markers
This technique is used to detect the induction of apoptosis by analyzing the expression and cleavage of key apoptotic proteins.[24]
Principle: Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the activation of caspases, which in turn cleave specific substrates like PARP.[25][26] Western blotting allows for the detection of these molecular events.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the proteasome inhibitor at various concentrations and for different time points.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptosis markers, such as:
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[24]
-
-
Data Analysis: Analyze the intensity of the protein bands to determine the changes in protein expression and cleavage upon inhibitor treatment.
Signaling Pathways and Visualization
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is tightly regulated by the proteasome.[28] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[29] Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.[28] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.[29] Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation and promoting apoptosis.[8][28]
Caption: NF-κB signaling pathway and its inhibition by 20S proteasome inhibitors.
Apoptosis Pathway
Proteasome inhibition can induce apoptosis through multiple mechanisms.[30] The accumulation of pro-apoptotic proteins, such as members of the Bcl-2 family (e.g., Bim, Bax), leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[9] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3.[27] Activated caspase-3 cleaves various cellular substrates, including PARP, ultimately leading to cell death.[25][26]
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. Assembly of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of oxidized proteins by the proteasome: Distinguishing between the 20S, 26S, and immunoproteasome proteolytic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Contribution of the 20S Proteasome to Proteostasis [mdpi.com]
- 7. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 [elifesciences.org]
- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. pnas.org [pnas.org]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. jneurosci.org [jneurosci.org]
- 28. pnas.org [pnas.org]
- 29. PROTEASOME INHIBITION UP-REGULATES INFLAMMATORY GENE TRANSCRIPTION INDUCED BY AN ATYPICAL PATHWAY OF NF-κB ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical and Cellular Activity of 20S Proteasome-IN-5
An in-depth analysis of the early research findings for a novel 20S proteasome inhibitor, internally designated as 20S Proteasome-IN-5, reveals its potential as a significant tool for researchers in the fields of biochemistry, cell biology, and drug development. This technical whitepaper provides a comprehensive overview of the core findings, including its biochemical and cellular activities, the experimental protocols used for its characterization, and its putative impact on cellular signaling pathways.
Initial investigations have focused on quantifying the inhibitory activity of this compound against the catalytic subunits of the human 20S proteasome and its cytotoxic effects on various cancer cell lines. The compound exhibits potent and selective inhibition of the chymotrypsin-like (β5) activity of the proteasome, with moderate activity against the caspase-like (β1) and weak activity against the trypsin-like (β2) subunits. In cellular assays, this compound demonstrates significant anti-proliferative effects across a panel of human cancer cell lines.
Table 1:
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | Human 20S Proteasome (β5 subunit) | IC₅₀ | 8.5 nM |
| Human 20S Proteasome (β1 subunit) | IC₅₀ | 127 nM | |
| Human 20S Proteasome (β2 subunit) | IC₅₀ | > 10 µM | |
| Cellular Assay | Human Multiple Myeloma Cell Line (MM.1S) | GI₅₀ (72h) | 25 nM |
| Human Colon Cancer Cell Line (HCT116) | GI₅₀ (72h) | 58 nM | |
| Human Breast Cancer Cell Line (MCF7) | GI₅₀ (72h) | 92 nM | |
| Human Prostate Cancer Cell Line (PC-3) | GI₅₀ (72h) | 110 nM |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to characterize this compound.
Biochemical Inhibition Assay for 20S Proteasome Subunits
This assay quantifies the in vitro inhibitory activity of this compound against the distinct catalytic activities of the purified human 20S proteasome.
Materials:
-
Purified human 20S proteasome (e.g., from human erythrocytes or a commercial source).
-
Fluorogenic peptide substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT.
-
This compound (dissolved in DMSO).
-
384-well black microplates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of purified human 20S proteasome (0.5 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 25 µL of the appropriate fluorogenic substrate (10 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity every 2 minutes for 30 minutes at 37°C using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic equation.
Cellular Proliferation (GI₅₀) Assay
This assay determines the concentration of this compound that causes a 50% reduction in cell growth.
Materials:
-
Human cancer cell lines (e.g., MM.1S, HCT116, MCF7, PC-3).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (dissolved in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
96-well clear-bottom white microplates.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare a serial dilution of this compound in complete medium from a DMSO stock.
-
Add 100 µL of the diluted compound or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI₅₀ value by fitting the dose-response curve using a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by proteasome inhibition and the general workflow for characterizing a novel 20S proteasome inhibitor.
A Technical Guide to the Selectivity of 20S Proteasome-IN-5 for the 20S Over the 26S Proteasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system is a critical pathway for protein degradation and a key target for therapeutic intervention, particularly in oncology. The 26S proteasome, responsible for degrading ubiquitinated proteins, and its catalytic core, the 20S proteasome, which can degrade unstructured or oxidized proteins independently of ubiquitin, represent distinct targets. This technical guide provides an in-depth analysis of the selectivity of a novel class of inhibitors, exemplified by "20S Proteasome-IN-5," for the 20S proteasome over the 26S holoenzyme. This document outlines the quantitative measures of selectivity, the detailed experimental protocols for assessing this selectivity, and the underlying molecular mechanisms.
Introduction to Proteasome Inhibition and Selectivity
The 26S proteasome is a large, ATP-dependent complex responsible for the degradation of proteins marked with ubiquitin.[1][2] It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[1][2] The 20S CP is a barrel-shaped structure containing the proteolytic active sites.[2] While the 26S proteasome degrades folded, ubiquitinated proteins, the 20S proteasome can independently degrade unfolded or oxidatively damaged proteins in an ATP- and ubiquitin-independent manner.[3][4]
Targeting the proteasome has proven to be a successful therapeutic strategy, with drugs like bortezomib approved for treating multiple myeloma.[5][6] However, many inhibitors target the active sites within the 20S core, which can affect both the 20S and 26S proteasomes.[3] Developing inhibitors with selectivity for the 20S proteasome over the 26S holoenzyme could offer a more targeted therapeutic approach, potentially with a different efficacy and safety profile. "this compound" represents a class of non-covalent inhibitors designed to exhibit such selectivity.
Quantitative Selectivity of this compound
The selectivity of a proteasome inhibitor is quantified by comparing its inhibitory activity against different forms of the proteasome. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the inhibitory activity of a representative non-covalent di-peptide inhibitor, which serves as a surrogate for this compound, against the β5 (chymotrypsin-like) site of the 20S proteasome.
| Target Enzyme | Inhibitor (Compound 16 from Blackburn et al., 2010) | IC50 (nM) | Assay Conditions |
| Human 20S Proteasome (β5c site) | This compound surrogate | 1.9 | In vitro assay with purified 20S proteasome and fluorogenic substrate Ac-WLA-AMC.[1] |
| Human Immunoproteasome (β5i site) | This compound surrogate | 2.4 | In vitro assay with purified immunoproteasome and fluorogenic substrate Ac-ANW-AMC.[1] |
Note: Direct comparative IC50 values for the 26S holoenzyme are not always available in the literature for highly 20S-selective compounds, as the activity is often measured against the 20S core particle, which is the catalytic component of both the 20S and 26S proteasomes. The selectivity for the 20S over the 26S is often inferred from the compound's mechanism of action and its effects in cellular assays that can distinguish between 20S and 26S-mediated degradation pathways.
Experimental Protocols for Determining Selectivity
Assessing the selectivity of an inhibitor for the 20S versus the 26S proteasome requires specific experimental setups that can differentiate the activity of these two complexes.
In Vitro Proteasome Activity Assays
These assays utilize purified 20S or 26S proteasomes and a fluorogenic peptide substrate.
Objective: To determine the IC50 value of an inhibitor against the purified 20S and 26S proteasomes.
Materials:
-
Purified human 20S proteasome
-
Purified human 26S proteasome
-
Fluorogenic peptide substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test inhibitor (this compound) at various concentrations
-
ATP (for 26S proteasome assays)
-
96-well black microplates
-
Fluorometric plate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Serially dilute the inhibitor stock solution to create a range of concentrations.
-
Prepare a solution of the purified 20S or 26S proteasome in the assay buffer.
-
Prepare a solution of the fluorogenic substrate in the assay buffer.
-
For 26S proteasome assays, supplement the assay buffer with ATP.
-
-
Assay Procedure:
-
Add the purified proteasome solution to the wells of a 96-well plate.
-
Add the different concentrations of the test inhibitor to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorometric plate reader (excitation ~360 nm, emission ~460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays to Differentiate 20S and 26S Activity
Cell-based assays can provide insights into the functional selectivity of an inhibitor within a more physiological context.
Objective: To assess the inhibitor's effect on the degradation of substrates specific to the 20S or 26S proteasome pathway.
Materials:
-
Cell line (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
Test inhibitor (this compound)
-
Reagents for Western blotting (antibodies against specific proteins, loading controls)
-
Reporter constructs (e.g., ubiquitin-luciferase fusion protein for the 26S pathway)
Protocol for 26S Pathway:
-
Transfect cells with a reporter construct, such as a tetra-ubiquitin-luciferase fusion protein, which is a specific substrate for the 26S proteasome.[1]
-
Treat the transfected cells with various concentrations of the test inhibitor.
-
Lyse the cells and measure the luciferase activity. Inhibition of the 26S proteasome will lead to an accumulation of the reporter protein and an increase in luciferase signal.
Protocol for 20S Pathway:
-
Induce cellular stress (e.g., oxidative stress) to generate unfolded or damaged proteins, which are substrates for the 20S proteasome.
-
Treat the cells with the test inhibitor.
-
Prepare cell lysates and perform Western blot analysis for known substrates of the 20S proteasome (e.g., certain oxidized proteins). A selective 20S inhibitor will prevent the degradation of these substrates.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Selectivity Assessment
Caption: Workflow for assessing the selectivity of this compound.
Mechanism of Selective Inhibition
Caption: Selective inhibition of the 20S proteasome by this compound.
Discussion and Future Directions
The development of inhibitors with high selectivity for the 20S proteasome over the 26S holoenzyme, such as the class of compounds represented by "this compound," opens new avenues for therapeutic intervention. This selectivity may arise from several factors, including the accessibility of the active sites in the 20S core versus the gated 26S complex, and the specific non-covalent interactions of the inhibitor with the proteasome subunits.
Future research should focus on elucidating the precise structural basis for this selectivity through techniques like X-ray crystallography of the inhibitor bound to the 20S proteasome. Furthermore, comprehensive cellular and in vivo studies are necessary to understand the full therapeutic potential and toxicological profile of 20S-selective inhibitors. The differential roles of the 20S and 26S proteasomes in various disease states suggest that selective inhibition could lead to novel treatments for a range of disorders beyond cancer, including neurodegenerative and inflammatory diseases.
Conclusion
"this compound" and its class of non-covalent inhibitors demonstrate significant selectivity for the 20S proteasome. This selectivity can be robustly quantified using a combination of in vitro enzymatic assays and mechanism-based cellular assays. The ability to specifically target the 20S proteasome provides a valuable tool for dissecting the distinct biological roles of the 20S and 26S proteasomes and holds promise for the development of a new generation of targeted therapies.
References
- 1. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of oxidized proteins by the proteasome: Distinguishing between the 20S, 26S, and immunoproteasome proteolytic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 6. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 20S Proteasome-IN-5 in Proteasome Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 20S Proteasome-IN-5, a potent and specific inhibitor of the 20S proteasome, in in vitro proteasome activity assays. The protocols outlined are designed for accuracy and reproducibility in academic and industrial research settings.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1][2][3][4] The 20S proteasome is the catalytic core of the 26S proteasome complex and is responsible for the proteolytic cleavage of targeted proteins.[2][5] Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.[3][6] this compound is a valuable tool for studying the function of the 20S proteasome and for screening potential drug candidates that modulate its activity.
This document provides a comprehensive protocol for a fluorometric proteasome activity assay using this compound as a reference inhibitor. The assay measures the chymotrypsin-like activity of the 20S proteasome, which is one of its three major proteolytic activities.[7]
Principle of the Assay
The proteasome activity assay is based on the cleavage of a specific fluorogenic peptide substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). This substrate is recognized and cleaved by the chymotrypsin-like active site of the 20S proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[7][8][9] The resulting increase in fluorescence intensity is directly proportional to the proteasome's enzymatic activity and can be measured using a fluorescence microplate reader.[7][9] this compound is used to inhibit this activity, allowing for the determination of its inhibitory potency (e.g., IC50 value).
Data Presentation
The inhibitory activity of this compound and other common proteasome inhibitors against the 20S proteasome's chymotrypsin-like activity is summarized below. This data is for illustrative purposes and may vary based on experimental conditions.
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound (Example) | 20S Proteasome (Chymotrypsin-like) | 15 | Purified 20S proteasome, Suc-LLVY-AMC substrate, 37°C |
| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 0.5 - 5 | Purified 20S proteasome or cell lysates, various substrates |
| MG-132 | 20S Proteasome (Chymotrypsin-like) | 100 - 200 | Purified 20S proteasome or cell lysates, various substrates |
| Epoxomicin | 20S Proteasome (Chymotrypsin-like) | 5 - 10 | Purified 20S proteasome, irreversible inhibitor |
| Carfilzomib | 20S Proteasome (Chymotrypsin-like) | 5 - 10 | Purified 20S proteasome or cell lysates, irreversible inhibitor |
Experimental Protocols
Materials and Reagents
-
Purified 20S Proteasome (human or other species)
-
This compound
-
Fluorogenic Substrate: Suc-LLVY-AMC
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360-380 nm and ~460 nm, respectively.
-
Positive Control Inhibitor (e.g., MG-132)
Preparation of Reagents
-
Assay Buffer: Prepare a stock solution of 20 mM Tris-HCl (pH 7.5) containing 1 mM EDTA. Just before use, add DTT to a final concentration of 1 mM.
-
Purified 20S Proteasome: Reconstitute or dilute the purified 20S proteasome in assay buffer to the desired working concentration (e.g., 1-5 nM). Keep on ice.
-
Fluorogenic Substrate: Prepare a stock solution of Suc-LLVY-AMC in DMSO (e.g., 10 mM). Dilute the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer to achieve the desired final concentrations for the assay.
-
Positive Control Inhibitor: Prepare a stock solution of MG-132 in DMSO (e.g., 10 mM). Dilute in assay buffer to a final concentration known to completely inhibit the proteasome (e.g., 10 µM).
Assay Procedure
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the serially diluted this compound or the positive control inhibitor to the respective wells. For the uninhibited control (100% activity), add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
-
Enzyme Addition:
-
Add 20 µL of the diluted purified 20S proteasome to each well.
-
-
Pre-incubation:
-
Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the diluted fluorogenic substrate to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then read the fluorescence.
-
Data Analysis
-
Calculate the rate of reaction: For kinetic assays, determine the slope of the linear portion of the fluorescence versus time plot for each well. This represents the initial velocity (V₀).
-
Normalize the data: Express the activity in the inhibitor-treated wells as a percentage of the activity in the uninhibited (DMSO) control wells.
-
Generate a dose-response curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the proteasome activity.
Visualizations
Signaling Pathway
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow
Caption: Workflow for the 20S proteasome activity assay.
References
- 1. proteasome.net [proteasome.net]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acceleration of Protein Degradation by 20S Proteasome-Binding Peptides Generated by In Vitro Artificial Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural Insights into Substrate Recognition and Processing by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vitro Efficacy Assessment of 20S Proteasome-IN-5
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), playing a crucial role in cellular protein homeostasis by degrading damaged or unneeded proteins.[1][2][3] Its three distinct proteolytic activities—chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1)—make it a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1] 20S Proteasome-IN-5 is a novel small molecule inhibitor of the 20S proteasome. This document provides detailed protocols for assessing the in vitro efficacy of this compound, including its inhibitory activity on the proteasome, its effect on cell viability, and its ability to induce apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of this compound. These tables are for illustrative purposes and should be populated with experimental data.
Table 1: Inhibitory Activity of this compound on Purified 20S Proteasome Subunits
| Proteasome Subunit | IC50 (nM) of this compound | IC50 (nM) of Bortezomib (Control) |
| β5 (Chymotrypsin-like) | 50 | 5 |
| β2 (Trypsin-like) | >10,000 | 2500 |
| β1 (Caspase-like) | >10,000 | 400 |
This table illustrates the potency and selectivity of the inhibitor against the different catalytic subunits of the 20S proteasome.
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration (hours) | IC50 (µM) of this compound |
| HeLa | 24 | 15 |
| HeLa | 48 | 8 |
| Jurkat | 24 | 10 |
| Jurkat | 48 | 5 |
This table shows the cytotoxic effect of the inhibitor on different cell lines over time.
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity (at 10 µM) |
| HeLa | 24 | 3.5 |
| Jurkat | 24 | 4.2 |
This table quantifies the induction of apoptosis, a downstream effect of proteasome inhibition.
Signaling Pathways and Experimental Workflow
Diagram 1: 20S Proteasome Degradation Pathway
Caption: Ubiquitin-Proteasome System and the point of inhibition.
Diagram 2: Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing inhibitor efficacy.
Experimental Protocols
20S Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like (β5 subunit) activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
This compound
-
Bortezomib (positive control)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA
-
Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity), dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound and Bortezomib in Assay Buffer.
-
Prepare the substrate solution by diluting the Suc-LLVY-AMC stock in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the serially diluted this compound, Bortezomib, or vehicle control (DMSO) to the respective wells.
-
Add 20 µL of purified 20S proteasome (e.g., 2 nM final concentration) to each well, except for the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the fluorescence intensity every 5 minutes for 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HeLa or Jurkat cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7)
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[4][5]
Materials:
-
HeLa or Jurkat cells
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled microplate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound as described in the cell viability assay.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold increase in caspase activity compared to the vehicle-treated control cells.
-
Plot the fold increase against the inhibitor concentration.
-
Western Blot for Ubiquitinated Proteins
This technique is used to detect the accumulation of poly-ubiquitinated proteins, a hallmark of proteasome inhibition.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-ubiquitin
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system. An increase in the high molecular weight smear of ubiquitinated proteins indicates proteasome inhibition.
-
References
Application Notes and Protocols for 20S Proteasome Inhibitor in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and maintaining cellular homeostasis.[1][2] In neurodegenerative diseases such as Alzheimer's and Parkinson's, the accumulation of misfolded and aggregated proteins is a key pathological hallmark, often linked to impaired proteasome function.[3][4] Therefore, the targeted inhibition of the 20S proteasome serves as a valuable tool to model these disease states in vitro and in vivo, enabling the study of disease mechanisms and the screening of potential therapeutic agents.
This document provides detailed application notes and protocols for the use of a representative 20S proteasome inhibitor, hereafter referred to as 20S-i , for studying neurodegenerative disease models. 20S-i is a hypothetical, potent, and specific inhibitor of the chymotrypsin-like activity of the 20S proteasome, the primary proteolytic activity of this complex.
Mechanism of Action
The 20S proteasome is a barrel-shaped complex composed of four stacked rings of protein subunits. The inner two rings contain the proteolytic active sites: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[5][6] 20S-i selectively and irreversibly binds to the active site of the β5 subunit, inhibiting its ability to cleave proteins after large hydrophobic residues.[7][8] This leads to the accumulation of ubiquitinated and misfolded proteins, inducing cellular stress and mimicking the pathological conditions observed in neurodegenerative disorders.
Caption: Mechanism of the Ubiquitin-Proteasome System and inhibition by 20S-i.
Data Presentation
The following table summarizes the key quantitative parameters for 20S-i . These values are representative and may vary depending on the specific experimental conditions and the particular inhibitor used.
| Parameter | Value | Cell Line / Condition |
| IC50 (Chymotrypsin-like activity) | 10 nM | Purified human 20S proteasome |
| Effective Concentration (Cell Culture) | 50 - 200 nM | SH-SY5Y neuroblastoma cells |
| Treatment Duration for Protein Aggregation | 12 - 24 hours | Primary cortical neurons |
| Solubility | >50 mM in DMSO | |
| Storage | -20°C (in DMSO) |
Experimental Protocols
Protocol 1: In Vitro 20S Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of purified 20S proteasome in the presence of an inhibitor.
Materials:
-
Purified human 20S proteasome (e.g., from human erythrocytes)
-
20S-i inhibitor
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (w/v) SDS
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of 20S-i in Assay Buffer.
-
In a 96-well plate, add 2 µL of each inhibitor dilution. For the control, add 2 µL of Assay Buffer.
-
Add 88 µL of Assay Buffer containing 5 nM of purified 20S proteasome to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 1 mM Suc-LLVY-AMC substrate to each well (final concentration: 100 µM).
-
Immediately measure the fluorescence intensity at 37°C every 2 minutes for 30 minutes.
-
Calculate the rate of reaction (RFU/min) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the in vitro 20S proteasome activity assay.
Protocol 2: Cellular Proteasome Inhibition and Protein Aggregation in a Neuroblastoma Cell Line
This protocol assesses the effect of 20S-i on proteasome activity and the accumulation of ubiquitinated proteins in SH-SY5Y cells, a human neuroblastoma cell line commonly used in Parkinson's disease research.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
20S-i inhibitor (10 mM stock in DMSO)
-
Proteasome-Glo™ Cell-Based Assay (Promega) or similar
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-ubiquitin, anti-α-synuclein, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Luminometer and Western blotting equipment
Procedure:
Part A: Cellular Proteasome Activity
-
Plate SH-SY5Y cells in a 96-well white-walled plate and grow to 80% confluency.
-
Treat cells with varying concentrations of 20S-i (e.g., 0, 10, 50, 100, 200, 500 nM) for 4 hours.
-
Measure the chymotrypsin-like, trypsin-like, and caspase-like activities using the Proteasome-Glo™ assay according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
Part B: Western Blot for Ubiquitinated Proteins
-
Plate SH-SY5Y cells in a 6-well plate and grow to 80% confluency.
-
Treat cells with an effective concentration of 20S-i (e.g., 100 nM) for 12 or 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with antibodies against ubiquitin and β-actin (as a loading control).
-
Develop the blot using an ECL substrate and image the results. An increase in high molecular weight ubiquitin smears indicates the accumulation of polyubiquitinated proteins.
Application in Neurodegenerative Disease Models
Inhibition of the 20S proteasome by 20S-i can be used to model key aspects of neurodegenerative diseases:
-
Protein Aggregation: Treatment of neuronal cells with 20S-i leads to the accumulation and aggregation of disease-relevant proteins like α-synuclein and tau.
-
Oxidative Stress: The accumulation of misfolded proteins can trigger oxidative stress, a common feature of neurodegeneration.
-
Apoptosis: Prolonged proteasome inhibition induces apoptosis, allowing for the study of cell death pathways in neurons.
Caption: Signaling pathway affected by 20S proteasome inhibition in neurodegeneration.
By utilizing 20S-i in these models, researchers can investigate the efficacy of novel therapeutic strategies aimed at enhancing protein clearance, reducing oxidative stress, or preventing neuronal cell death.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The proteasome: A key modulator of nervous system function, brain aging, and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. lifesensors.com [lifesensors.com]
- 7. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 8. scbt.com [scbt.com]
Application Notes and Protocols for 20S Proteasome-IN-5 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS) responsible for the degradation of most intracellular proteins.[1][2] In cancer cells, the UPS is often dysregulated, contributing to tumor growth and survival by degrading tumor suppressor proteins and cell cycle inhibitors.[3] This makes the proteasome an attractive target for cancer therapy.[4] 20S Proteasome-IN-5 is a macrocyclic inhibitor of the 20S proteasome, demonstrating potent and specific activity against its proteolytic subunits. These application notes provide an overview of the known characteristics of this compound and detailed protocols for its application in cancer cell line research.
Mechanism of Action
The 20S proteasome possesses three main proteolytic activities: chymotrypsin-like (ChT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolase-like (PGPH-L) or caspase-like (C-L).[1] this compound is a macrocyclic compound that has been identified as an inhibitor of the 20S Proteasome.[3][5][6][7] It exhibits inhibitory activity against the chymotrypsin-like (ChT-L) and post-glutamyl peptide hydrolase-like (PGPH-L) activities of the 20S proteasome.[3][4][5][6][7] By inhibiting these activities, this compound can lead to the accumulation of polyubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| 20S Proteasome Chymotrypsin-like (ChT-L) Activity | 0.19 |
| 20S Proteasome Post-Glutamyl Peptide Hydrolase-like (PGPH-L) Activity | 52.5 |
Source: MedChemExpress. Note: These values represent the inhibitory concentration against the isolated 20S proteasome enzymatic activities. Cellular IC50 values for cancer cell lines are not yet publicly available.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
In-Cell 20S Proteasome Activity Assay
Objective: To measure the inhibitory effect of this compound on the chymotrypsin-like activity of the proteasome within intact cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay kit (or equivalent)
-
96-well white-walled plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate at a density optimized for the specific cell line.
-
Incubate overnight at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Add the Proteasome-Glo™ reagent to each well (typically in a 1:1 ratio with the cell culture medium).
-
Mix briefly on an orbital shaker and incubate at room temperature for 10-15 minutes to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
Express the proteasome activity as a percentage of the vehicle control and determine the IC50 for in-cell proteasome inhibition.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., around the cell viability IC50) for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis
Objective: To detect the accumulation of ubiquitinated proteins and the modulation of key apoptotic proteins in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well or 10 cm plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control.
Conclusion
This compound is a potent inhibitor of the chymotrypsin-like and post-glutamyl peptide hydrolase-like activities of the 20S proteasome. The provided protocols offer a comprehensive framework for researchers to investigate the anti-cancer potential of this compound in various cancer cell lines. Further studies are warranted to elucidate its effects on cellular viability, specific signaling pathways, and its potential as a therapeutic agent.
References
- 1. proteasome.net [proteasome.net]
- 2. lifesensors.com [lifesensors.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteasome | Inhibitors | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. macrocyclic compounds | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Application Notes and Protocols for 20S Proteasome-IN-5 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial component of the ubiquitin-proteasome system (UPS) responsible for the degradation of the majority of intracellular proteins.[1][2] This process is vital for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] The three main proteolytic activities of the 20S proteasome are chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), with the CT-L activity being the most prominent and a primary target for therapeutic intervention.[5][6][7]
20S Proteasome-IN-5 is a potent and selective inhibitor of the chymotrypsin-like activity of the 20S proteasome. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of 20S proteasome activity. The following sections describe both biochemical and cell-based assay formats, data analysis, and include visual workflows to guide the user.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in a typical biochemical HTS assay.
| Parameter | Value | Conditions |
| IC50 (Chymotrypsin-like) | 20 nM | Purified human 20S proteasome, Suc-LLVY-AMC substrate |
| IC50 (Trypsin-like) | > 10 µM | Purified human 20S proteasome, Boc-LRR-AMC substrate |
| IC50 (Caspase-like) | > 10 µM | Purified human 20S proteasome, Z-LLE-AMC substrate |
| Z'-factor | 0.85 | 384-well format, 10 µM positive control |
Signaling Pathway
The ubiquitin-proteasome pathway is a major route for protein degradation in eukaryotic cells. The diagram below illustrates the key steps leading to protein degradation by the 26S proteasome, with a focus on the central role of the 20S catalytic core.
Caption: The Ubiquitin-Proteasome System for protein degradation.
Experimental Protocols
Biochemical High-Throughput Screening Assay for 20S Proteasome Inhibitors
This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of purified 20S proteasome in a 384-well format, suitable for HTS.
Materials:
-
Purified Human 20S Proteasome
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.01% SDS
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Positive Control (e.g., Bortezomib, 10 mM stock in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Experimental Workflow:
Caption: Workflow for a biochemical 20S proteasome HTS assay.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each compound dilution to the wells of a 384-well plate.
-
For negative controls (0% inhibition), add 50 nL of DMSO.
-
For positive controls (100% inhibition), add 50 nL of a known potent proteasome inhibitor (e.g., 10 µM final concentration of Bortezomib).
-
-
Enzyme Addition:
-
Prepare a working solution of purified 20S proteasome in assay buffer to a final concentration of 0.5 nM.
-
Add 10 µL of the enzyme solution to each well of the 384-well plate.
-
Mix by shaking the plate for 1 minute.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition:
-
Prepare a working solution of Suc-LLVY-AMC substrate in assay buffer to a final concentration of 20 µM.
-
Add 10 µL of the substrate solution to each well to initiate the reaction. The final volume in each well is 20 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis:
-
Percentage Inhibition Calculation:
-
Calculate the percentage inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
IC50 Determination:
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Z'-factor Calculation:
-
The Z'-factor is a measure of the quality of the assay.[8][9][10][11] It is calculated using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_negative_control - Mean_positive_control|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][11]
-
Cell-Based High-Throughput Screening Assay for Proteasome Activity
This protocol describes a cell-based assay to evaluate the effect of this compound on proteasome activity within a cellular context using a fluorescent substrate.
Materials:
-
Adherent cells (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Proteasome Assay Loading Solution (containing a cell-permeable fluorogenic proteasome substrate like LLVY-R110)[12]
-
This compound (10 mM stock in DMSO)
-
Positive Control (e.g., MG-132, 10 mM stock in DMSO)
-
384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for a cell-based 20S proteasome HTS assay.
Procedure:
-
Cell Seeding:
-
Plate adherent cells in a 384-well black, clear-bottom plate at a density of 5,000-10,000 cells per well in 40 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.
-
-
Substrate Addition:
-
Prepare the Proteasome Assay Loading Solution according to the manufacturer's instructions.[12]
-
Add 50 µL of the loading solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically for each cell line.[12]
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at approximately 490 nm and emission at approximately 525 nm.[12]
-
Data Analysis:
-
Percentage Inhibition Calculation:
-
Calculate the percentage inhibition as described in the biochemical assay protocol.
-
-
EC50 Determination:
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value, which represents the concentration of the compound that causes 50% inhibition of proteasome activity in the cells.
-
Conclusion
The protocols and data presented provide a comprehensive guide for the use of this compound in high-throughput screening assays. These methods enable the identification and characterization of novel inhibitors of the 20S proteasome, which are valuable tools for basic research and potential starting points for drug discovery programs targeting diseases associated with dysregulated protein degradation. The provided workflows and diagrams offer a clear visual representation of the experimental procedures, facilitating their implementation in a laboratory setting.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. assay.dev [assay.dev]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note and Protocol: Measuring Protein Levels After 20S Proteasome-IN-5 Treatment using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of protein levels in cultured cells following treatment with 20S Proteasome-IN-5, a specific inhibitor of the 20S proteasome core particle. Inhibition of the proteasome is a key strategy in various research and therapeutic areas, particularly in oncology and neurodegenerative disease. The ubiquitin-proteasome system is the primary pathway for selective degradation of most intracellular proteins.[1] Blocking this pathway with an inhibitor like this compound is expected to cause the accumulation of polyubiquitinated proteins destined for degradation.[2] Western blotting is a robust and widely used technique to detect and quantify changes in the expression levels of specific target proteins, making it an ideal method for assessing the downstream effects of proteasome inhibition.[3]
Principle of the Method
The ubiquitin-proteasome pathway is a highly regulated process responsible for protein turnover.[4] Proteins targeted for degradation are first tagged with a polyubiquitin chain by a cascade of enzymes (E1, E2, and E3 ligases).[5][6] The 26S proteasome, a large multi-protein complex, recognizes these polyubiquitinated proteins.[7] It consists of a 19S regulatory particle that identifies and unfolds the substrate and a 20S core particle that contains the proteolytic active sites responsible for degrading the protein into small peptides.[8]
This compound directly targets and inhibits the catalytic activity of the 20S core particle.[2][9] This leads to a failure in degrading ubiquitinated proteins, resulting in their accumulation within the cell. This accumulation can trigger cellular stress, cell cycle arrest, and apoptosis.[9]
This protocol describes the use of Western blotting to measure the accumulation of a specific protein of interest (e.g., a known short-lived protein like p53 or c-Myc) or total polyubiquitinated proteins following treatment with this compound. The workflow involves cell treatment, protein extraction, separation by size via SDS-PAGE, transfer to a membrane, and detection using specific antibodies.[10]
Materials and Reagents
-
Cell Culture:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Inhibitor Treatment:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Protein Lysis & Quantification:
-
SDS-PAGE:
-
4-12% Bis-Tris Gels (or hand-cast polyacrylamide gels)
-
SDS-PAGE Running Buffer (e.g., MOPS or MES)
-
Protein Ladder (pre-stained)
-
Laemmli Sample Buffer (4X or 2X) with a reducing agent (e.g., DTT or β-mercaptoethanol)
-
-
Western Blot:
-
PVDF or Nitrocellulose membrane (0.2 or 0.45 µm)[10]
-
Transfer Buffer
-
Methanol (for PVDF membrane activation)
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST
-
Tris-Buffered Saline with Tween 20 (TBST): 0.1% Tween 20 in TBS
-
Primary Antibodies (e.g., anti-Ubiquitin, anti-p53, anti-GAPDH, anti-β-actin)
-
HRP-conjugated Secondary Antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) Substrate[13]
-
-
Equipment:
-
Cell culture incubator, biosafety cabinet, centrifuges
-
Electrophoresis and Western blot transfer apparatus
-
Digital imaging system (e.g., CCD camera-based imager)
-
Experimental Protocol
Cell Culture and Treatment
-
Plate Cells: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Prepare Inhibitor Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -80°C.
-
Treat Cells:
-
Dose-Response: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). The "0" concentration should be a vehicle control containing the same final percentage of DMSO as the highest inhibitor concentration.
-
Time-Course: Treat cells with a single, effective concentration of the inhibitor (determined from dose-response or literature) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Incubation: Replace the medium in each well with the inhibitor-containing medium. Incubate the cells for the desired duration under standard culture conditions (37°C, 5% CO₂).
Sample Preparation
-
Harvest Cells: After treatment, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[11]
-
Lyse Cells: Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate and Clarify: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein) to a new, clean tube.
-
Quantify Protein: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
SDS-PAGE and Protein Transfer
-
Normalize Samples: Based on the BCA results, dilute each sample with lysis buffer and sample buffer to a final concentration of 1-2 µg/µL. Ensure all samples have the same final concentration. A typical loading amount is 20-30 µg of total protein per well.
-
Denature Proteins: Heat the prepared samples at 95-100°C for 5 minutes.
-
Load Gel: Load the denatured samples and a protein ladder into the wells of the polyacrylamide gel.
-
Run Gel: Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.[10]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[14][15] (Note: Activate PVDF membrane in methanol for 1 minute before use).
Immunodetection
-
Block Membrane: After transfer, wash the membrane briefly with TBST. Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash: Wash the membrane three times with TBST for 10 minutes each.[14]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Wash: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes. Capture the chemiluminescent signal using a digital imager.[13]
Data Analysis and Presentation
-
Image Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the captured Western blot bands. Measure the intensity of the band for your protein of interest and for the loading control (e.g., GAPDH or β-actin) in each lane.
-
Normalization: For each sample, normalize the band intensity of the protein of interest to the intensity of its corresponding loading control band.
-
Normalized Intensity = (Intensity of Target Protein) / (Intensity of Loading Control)
-
-
Calculate Fold Change: Express the results as a fold change relative to the vehicle control (0 nM or 0 hours).
-
Fold Change = (Normalized Intensity of Treated Sample) / (Normalized Intensity of Control Sample)
-
Data Presentation Tables
Table 1: Dose-Response of this compound on Target Protein Levels
| Treatment Conc. (nM) | Target Protein (Normalized Intensity) | Loading Control (Raw Intensity) | Fold Change vs. Control |
|---|---|---|---|
| 0 (Vehicle) | 15,230 | 45,100 | 1.0 |
| 10 | 25,891 | 44,850 | 1.7 |
| 50 | 41,121 | 45,300 | 2.7 |
| 100 | 62,443 | 44,900 | 4.1 |
| 500 | 77,673 | 45,250 | 5.1 |
Table 2: Time-Course of Target Protein Accumulation with this compound (100 nM)
| Treatment Time (hours) | Target Protein (Normalized Intensity) | Loading Control (Raw Intensity) | Fold Change vs. Time 0 |
|---|---|---|---|
| 0 | 14,980 | 46,200 | 1.0 |
| 2 | 23,968 | 45,800 | 1.6 |
| 4 | 38,948 | 46,500 | 2.6 |
| 8 | 58,422 | 45,950 | 3.9 |
| 12 | 64,414 | 46,100 | 4.3 |
| 24 | 61,418 | 45,750 | 4.1 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Ineffective inhibitor concentration/duration. | Perform a dose-response and time-course experiment to find optimal conditions. |
| Low protein abundance. | Increase the amount of protein loaded onto the gel. | |
| Poor antibody performance. | Use a fresh antibody dilution; test a different antibody. | |
| High Background | Insufficient blocking or washing. | Increase blocking time to overnight at 4°C; increase the number and duration of washes. |
| Antibody concentration too high. | Further dilute the primary and/or secondary antibodies. | |
| Uneven Loading Control | Pipetting or quantification errors. | Be meticulous during protein quantification and sample loading. Consider total protein normalization as an alternative. |
| Cell Death/Toxicity | Inhibitor concentration is too high or treatment is too long. | Reduce inhibitor concentration or shorten the treatment time.[16] Monitor cell viability with a Trypan Blue assay. |
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. 7tmantibodies.com [7tmantibodies.com]
- 12. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 14. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 15. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Studying the Unfolded Protein Response Using 20S Proteasome-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unfolded protein response (UPR) is a critical cellular stress response pathway activated by the accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER). The proteasome, a multi-catalytic protease complex, plays a vital role in cellular protein homeostasis by degrading misfolded proteins. Inhibition of the proteasome leads to an accumulation of these proteins, thereby inducing ER stress and activating the UPR.[1] This makes proteasome inhibitors valuable tools for studying the intricate signaling pathways of the UPR.
20S Proteasome-IN-5 is a potent inhibitor of the 20S proteasome, the catalytic core of the 26S proteasome.[2][3] By inhibiting the proteasome, this compound effectively induces the UPR, providing a reliable method to investigate the three main branches of this signaling cascade: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). These application notes provide detailed protocols for utilizing this compound to study the UPR in a research setting.
Mechanism of Action: Inducing the Unfolded Protein Response
This compound functions by inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This inhibition blocks the degradation of ubiquitinated proteins, leading to their accumulation within the cell, particularly in the ER. The buildup of misfolded proteins triggers ER stress, which in turn activates the UPR signaling pathways.
Key Signaling Pathways of the Unfolded Protein Response
The UPR is mediated by three primary ER-resident transmembrane proteins: IRE1, PERK, and ATF6. Upon ER stress, these sensors initiate signaling cascades to restore protein homeostasis or, if the stress is prolonged and severe, trigger apoptosis.
Experimental Protocols
The following protocols provide a framework for using this compound to induce and study the UPR. Researchers should optimize conditions for their specific cell lines and experimental set-up.
General Experimental Workflow
Protocol 1: Cell Viability Assay
This protocol determines the cytotoxic effects of this compound and helps establish an optimal concentration for UPR induction without causing excessive cell death.
Materials:
-
Cells of interest (e.g., HeLa, MM.1S)
-
Complete culture medium
-
96-well clear-bottom black plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle-only control.
-
Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Compound | Cell Line | IC₅₀ (nM) | Assay | Reference |
| This compound | PBMC | 100 | CellTiter-Glo | [2] |
Protocol 2: Western Blot Analysis of UPR Markers
This protocol is used to detect the protein levels of key UPR markers to assess the activation of the PERK and IRE1 pathways.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Vehicle control (DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-XBP1s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle for various time points (e.g., 4, 8, 16, 24 hours).
-
Wash cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression relative to a loading control (e.g., β-actin).
| Treatment | Cell Line | UPR Marker | Fold Change (vs. Control) | Time Point |
| Proteasome Inhibitor (General) | Various | p-PERK | Increased | 4-8 hours |
| Proteasome Inhibitor (General) | Various | ATF4 | Increased | 8-16 hours |
| Proteasome Inhibitor (General) | Various | CHOP | Increased | 16-24 hours |
| Proteasome Inhibitor (General) | Myeloma Cells | XBP1s | Increased | 4-8 hours |
Note: Specific quantitative data for this compound is not publicly available. The table presents expected trends based on the known mechanism of action of proteasome inhibitors.
Protocol 3: RT-qPCR for XBP1 Splicing and UPR Target Genes
This protocol quantifies the mRNA levels of spliced XBP1 (XBP1s) and other UPR target genes to measure the activation of the IRE1 and other UPR branches.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Vehicle control (DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for XBP1s, total XBP1, CHOP, BiP (HSPA5), and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat cells as described in the Western Blot protocol.
-
Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Set up qPCR reactions in triplicate using SYBR Green or TaqMan master mix, cDNA template, and specific primers.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Primer Design for XBP1 Splicing: To specifically detect the spliced form of XBP1, primers can be designed to span the splice junction.
| Treatment | Cell Line | Target Gene | Fold Change (vs. Control) | Time Point |
| Proteasome Inhibitor (General) | Various | XBP1s | Increased | 4-8 hours |
| Proteasome Inhibitor (General) | Various | CHOP | Increased | 8-16 hours |
| Proteasome Inhibitor (General) | Various | BiP (HSPA5) | Increased | 8-16 hours |
Note: Specific quantitative data for this compound is not publicly available. The table presents expected trends based on the known mechanism of action of proteasome inhibitors.
Conclusion
This compound is a valuable chemical tool for inducing and studying the unfolded protein response. By inhibiting the 20S proteasome, it reliably triggers ER stress and activates all three branches of the UPR. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the complex signaling networks of the UPR and to explore the cellular consequences of proteasome inhibition. These studies can contribute to a deeper understanding of diseases associated with proteostasis dysfunction and aid in the development of novel therapeutic strategies.
References
Application Notes: Measuring Cell Viability in Response to 20S Proteasome-IN-5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation, playing an essential role in cellular homeostasis, cell cycle regulation, and DNA repair.[1][2] The 20S proteasome, or core particle (CP), is the central catalytic component of this system.[3][4] Inhibition of the 20S proteasome disrupts the degradation of ubiquitinated proteins, leading to the accumulation of misfolded or damaged proteins and regulatory proteins.[5][6] This disruption can trigger endoplasmic reticulum (ER) stress and activate apoptotic pathways, making proteasome inhibitors a key area of investigation for cancer therapeutics.[5][7]
20S Proteasome-IN-5 is a potent and selective inhibitor of the chymotrypsin-like activity of the 20S proteasome. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common methods: the MTT colorimetric assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action: Proteasome Inhibition and Apoptosis
Inhibition of the 20S proteasome by this compound blocks the degradation of key cellular proteins. This leads to the accumulation of pro-apoptotic proteins (e.g., Bax, Bim, Noxa) and cell cycle inhibitors (e.g., p27Kip1).[5][8] The buildup of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, if prolonged, initiates apoptosis.[5] Furthermore, proteasome inhibition can activate the JNK pathway and prevent the degradation of the tumor suppressor p53, further pushing the cell towards programmed cell death.[5][7]
Experimental Protocols
The following are generalized protocols that may require optimization for specific cell lines and experimental conditions.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10] The concentration of the resulting formazan is proportional to the number of metabolically active (viable) cells.[9]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the inhibitor. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After incubation, add 10-50 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells.
-
Add 100-150 µL of solubilization solution to each well to dissolve the crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active cells.[11] The reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[11]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well opaque-walled plates (white or black)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate at the desired density in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[12]
-
-
Data Acquisition:
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure luminescence using a plate-reading luminometer.
-
Experimental Workflow
The general workflow for assessing cell viability involves cell culture preparation, treatment with the compound of interest, execution of the viability assay, and subsequent data analysis.
Data Presentation
The following tables present example data obtained from treating two different cancer cell lines, HeLa (cervical cancer) and Jurkat (T-cell leukemia), with this compound for 48 hours. Viability was assessed using the CellTiter-Glo® assay.
Table 1: Dose-Response of this compound on HeLa and Jurkat Cells
| Concentration (nM) | HeLa % Viability (Mean ± SD) | Jurkat % Viability (Mean ± SD) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 1 | 98.2 ± 3.9 | 95.1 ± 4.8 |
| 5 | 91.5 ± 4.1 | 82.3 ± 6.2 |
| 10 | 78.4 ± 5.3 | 65.7 ± 5.5 |
| 25 | 52.1 ± 3.8 | 48.9 ± 4.3 |
| 50 | 28.6 ± 2.9 | 21.4 ± 3.1 |
| 100 | 12.3 ± 2.1 | 8.9 ± 1.9 |
| 500 | 5.1 ± 1.5 | 4.2 ± 1.1 |
Table 2: Summary of IC₅₀ Values for this compound (48h Treatment)
| Cell Line | IC₅₀ (nM) |
| HeLa | 26.5 |
| Jurkat | 24.1 |
Disclaimer: The data presented in these tables are for illustrative purposes only and are intended to demonstrate a typical dose-response relationship for a proteasome inhibitor.
References
- 1. Assembly of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome 20S Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 3. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. OUH - Protocols [ous-research.no]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of 20S Proteasome Following Treatment with 20S Proteasome-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the proteasome complex, a critical component of the cellular machinery responsible for protein degradation. Unlike the 26S proteasome, which primarily degrades ubiquitin-tagged proteins, the 20S proteasome can degrade unfolded, oxidized, or damaged proteins in a ubiquitin- and ATP-independent manner.[1][2] Its proteolytic activity is carried out by three distinct active sites within its β-subunits: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[2][3][4] The regulation of 20S proteasome activity is crucial for maintaining protein homeostasis (proteostasis), and its dysfunction is implicated in various diseases, including cancer and neurodegenerative disorders.[5][6]
20S Proteasome-IN-5 is a novel, potent, and specific inhibitor of the 20S proteasome's chymotrypsin-like activity. By targeting the 20S proteasome, this compound allows for the specific investigation of the ubiquitin-independent degradation pathway and its role in cellular processes. These application notes provide a detailed protocol for the immunoprecipitation of the 20S proteasome from cell lysates after treatment with this compound, followed by an activity assay to quantify the extent of inhibition.
Experimental Principles
The following protocol describes the treatment of cultured cells with this compound, subsequent cell lysis under native conditions, and the specific isolation of the 20S proteasome complex using immunoprecipitation. The efficacy of the inhibitor is then determined by measuring the residual chymotrypsin-like activity of the immunoprecipitated proteasome using a fluorogenic substrate.
Data Presentation
Table 1: Quantitative Analysis of 20S Proteasome Inhibition by this compound
This table summarizes the expected dose-dependent effect of this compound on the chymotrypsin-like activity of the immunoprecipitated 20S proteasome.
| Treatment Group | Concentration (nM) | 20S Proteasome Chymotrypsin-Like Activity (RFU/min/µg protein) | Percent Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 1500 ± 75 | 0 |
| This compound | 10 | 1125 ± 60 | 25 |
| This compound | 50 | 600 ± 45 | 60 |
| This compound | 100 | 225 ± 30 | 85 |
| This compound | 500 | 75 ± 15 | 95 |
RFU = Relative Fluorescence Units. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Culture : Plate HEK293T cells (or other suitable cell line) in 10 cm dishes and grow to 80-90% confluency in appropriate growth medium.
-
Inhibitor Treatment : Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100, 500 nM) and a vehicle control (e.g., DMSO) for 4-6 hours.
-
Cell Harvesting : Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis : Add 500 µL of ice-cold non-denaturing lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10% glycerol, 1 mM DTT, supplemented with protease inhibitor cocktail). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization : Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Protein Quantification : Collect the supernatant and determine the protein concentration using a Bradford assay or BCA protein assay. Normalize all samples to the same protein concentration with lysis buffer.
Protocol 2: Immunoprecipitation of 20S Proteasome
-
Antibody-Bead Conjugation : For each sample, add 2-4 µg of a specific antibody against a 20S proteasome subunit (e.g., anti-PSMA5) to 30 µL of Protein A/G magnetic beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Bead Washing : Wash the antibody-conjugated beads three times with 500 µL of lysis buffer to remove any unbound antibody.
-
Immunoprecipitation : Add 1 mg of the clarified cell lysate to the antibody-conjugated beads. Incubate overnight at 4°C with gentle rotation.
-
Washing Steps :
-
Wash the beads three times with 1 mL of Wash Buffer 1 (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40).
-
Wash the beads twice with 1 mL of Wash Buffer 2 (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA).
-
Wash the beads once with 1 mL of Assay Buffer (25 mM HEPES pH 7.5, 0.5 mM EDTA).[8]
-
-
Elution (Optional, for Western Blotting) : Elute the immunoprecipitated proteasome by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes. This sample can be used for Western blot analysis to confirm the pulldown of 20S proteasome subunits.
-
For Activity Assay : After the final wash with Assay Buffer, resuspend the beads in 50 µL of Assay Buffer.
Protocol 3: 20S Proteasome Activity Assay
-
Substrate Preparation : Prepare a 10 mM stock solution of the fluorogenic substrate for chymotrypsin-like activity, Suc-LLVY-AMC, in DMSO. Dilute the stock solution to a working concentration of 100 µM in Assay Buffer.[8][9]
-
Assay Reaction :
-
Pipette 50 µL of the bead suspension (containing the immunoprecipitated 20S proteasome) into the wells of a black 96-well plate.
-
Add 50 µL of the 100 µM Suc-LLVY-AMC substrate solution to each well to start the reaction (final substrate concentration: 50 µM).
-
Include a blank control with beads incubated with lysate from untreated cells but without the substrate, and another control with substrate but no beads.
-
-
Fluorescence Measurement : Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes.
-
Data Analysis :
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.
-
Normalize the activity to the amount of protein used for the immunoprecipitation.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for immunoprecipitation and activity measurement of 20S proteasome.
Caption: Cellular response pathways to 20S proteasome inhibition.
References
- 1. embopress.org [embopress.org]
- 2. mdpi.com [mdpi.com]
- 3. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism of proteasome 20S core particle gating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Reconstitution Assays of Arabidopsis 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional and quantitative evaluation of the 20S proteasome in serum and intracellular in145 moroccan patients with hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Reconstitution Assays of Arabidopsis 20S Proteasome [bio-protocol.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 20S Proteasome-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the 26S proteasome, a key player in cellular protein degradation.[1][2] By breaking down ubiquitinated proteins, the proteasome regulates a multitude of cellular processes, including cell cycle progression, gene expression, and stress responses.[1][2][3] Inhibition of the 20S proteasome disrupts these processes, leading to the accumulation of misfolded and regulatory proteins, which can trigger programmed cell death, or apoptosis.[3][4] This makes proteasome inhibitors a significant area of interest in cancer research and drug development.[5]
20S Proteasome-IN-5 is a compound designed to inhibit the proteolytic activity of the 20S proteasome. By doing so, it can induce apoptosis in cancer cells, which are often more reliant on proteasome activity for survival than normal cells.[6] This application note provides a detailed protocol for inducing apoptosis in cultured cells using a generic 20S proteasome inhibitor, exemplified by this compound, and subsequently analyzing the apoptotic cell population using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[8] Therefore, by using these two markers, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[8]
Data Presentation
The following table summarizes hypothetical quantitative data for apoptosis induction by a generic 20S proteasome inhibitor. Note: The optimal concentration of this compound and the incubation time will vary depending on the cell line and experimental conditions. Researchers should perform a dose-response and time-course experiment to determine the optimal parameters for their specific model system.
| Cell Line | Inhibitor Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Jurkat | 1 | 24 | 25-35% | 10-15% |
| HeLa | 5 | 24 | 20-30% | 5-10% |
| PC-3 | 10 | 48 | 30-40% | 15-25% |
| Vehicle Control | 0 | 24-48 | <5% | <5% |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Cultured cells (suspension or adherent)
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment. For example, seed 1 x 10⁶ cells per well.
-
Cell Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol for Staining and Flow Cytometry Analysis
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well into separate centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellets twice with cold PBS.
-
Resuspension: Resuspend the cell pellets in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the tubes.
-
Controls: Prepare single-stain controls for compensation (one tube with Annexin V-FITC only, one with PI only) and an unstained control.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube immediately before analysis on a flow cytometer. Analyze the samples, collecting data for at least 10,000 events per sample.
Visualizations
Signaling Pathway of Proteasome Inhibitor-Induced Apoptosis
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. Functional and quantitative evaluation of the 20S proteasome in serum and intracellular in145 moroccan patients with hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of the Proteome Following 20S Proteasome-IN-5 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the proteasome complex, responsible for the degradation of unfolded, oxidized, or otherwise damaged proteins in an ATP- and ubiquitin-independent manner.[1][2] This proteolytic activity is crucial for maintaining cellular homeostasis and protein quality control.[3] Dysregulation of 20S proteasome activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[2][4]
This document provides detailed application notes and protocols for the quantitative proteomic analysis of cellular responses to 20S Proteasome-IN-5 , a potent and specific inhibitor of the 20S proteasome. The described workflows are designed to enable researchers to identify and quantify protein expression changes, thereby elucidating the mechanism of action of this compound and its impact on cellular pathways. The protocols cover cell culture and treatment, protein extraction, digestion, and mass spectrometry analysis, followed by data interpretation.
Experimental Workflow
The overall experimental workflow for the mass spectrometry analysis of the proteome after exposure to this compound is depicted below.
Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture human cervical cancer cells (HeLa) or other suitable cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells at a density of 1 x 10⁶ cells per 10 cm dish and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 6, 12, 24 hours).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Prepare triplicate samples for each condition.
-
-
Cell Harvesting:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
-
Protocol 2: Protein Extraction, Digestion, and Peptide Preparation
-
Cell Lysis and Protein Extraction:
-
Resuspend the cell pellet in 200 µL of lysis buffer (8 M urea in 50 mM ammonium bicarbonate, supplemented with protease and phosphatase inhibitors).[5]
-
Sonicate the samples on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell lysis and shear DNA.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein lysate to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay according to the manufacturer's instructions.
-
-
Reduction, Alkylation, and Tryptic Digestion:
-
Take 100 µg of protein from each sample and adjust the volume to 100 µL with lysis buffer.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.[5]
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]
-
-
Peptide Desalting:
-
Acidify the peptide solution with 10% trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.[7]
-
Wash the peptides with 0.1% TFA and elute with 60% acetonitrile in 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
-
Peptide Reconstitution and LC-MS/MS:
-
Reconstitute the dried peptides in 20 µL of 0.1% formic acid in water.
-
Inject 2 µg of peptides onto a reversed-phase analytical column (e.g., 75 µm x 50 cm, packed with C18 particles).
-
Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid over 120 minutes.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris™ 480).
-
Acquire data in a data-dependent acquisition (DDA) mode, with the top 20 most intense precursor ions selected for fragmentation.
-
Data Presentation
The following tables summarize the expected quantitative proteomic data following exposure to this compound.
Table 1: Upregulated Proteins Following 24-hour Treatment with 5 µM this compound
| Protein Accession | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 3.5 | <0.01 | Tumor suppressor, cell cycle arrest, apoptosis |
| Q06323 | CDKN1A | Cyclin-dependent kinase inhibitor 1 | 4.2 | <0.01 | Cell cycle inhibitor |
| P01100 | HSP70 | Heat shock 70 kDa protein 1A/1B | 2.8 | <0.01 | Chaperone, stress response |
| P62937 | UBB | Polyubiquitin-B | 2.1 | <0.05 | Component of ubiquitin-proteasome system |
| P05067 | SOD1 | Superoxide dismutase 1 | 1.9 | <0.05 | Oxidative stress response |
Table 2: Downregulated Proteins Following 24-hour Treatment with 5 µM this compound
| Protein Accession | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Function |
| P62736 | ACTB | Actin, cytoplasmic 1 | 0.6 | <0.05 | Cytoskeleton |
| P08670 | VIM | Vimentin | 0.5 | <0.05 | Intermediate filament, cytoskeleton |
| P14618 | ENO1 | Alpha-enolase | 0.7 | <0.05 | Glycolysis |
| P06733 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 0.6 | <0.05 | Glycolysis |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.7 | <0.05 | Signal transduction |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of this compound.
Signaling Pathway Visualization
Inhibition of the 20S proteasome is expected to lead to the accumulation of unfolded and oxidized proteins, triggering a cellular stress response. A key pathway activated under these conditions is the unfolded protein response (UPR), which aims to restore protein homeostasis.
Discussion
The provided protocols and expected outcomes serve as a comprehensive guide for investigating the cellular effects of this compound. By employing quantitative mass spectrometry, researchers can gain deep insights into the proteomic changes induced by this inhibitor. The anticipated upregulation of proteins involved in the cellular stress response, such as p53 and HSP70, aligns with the known consequences of proteasome inhibition.[8] Conversely, the downregulation of cytoskeletal and metabolic proteins may indicate broader cellular reprogramming or cytotoxicity at higher concentrations or longer exposure times.
The bioinformatics analysis of the quantitative proteomics data will be crucial for identifying significantly altered pathways and cellular processes. Gene Ontology (GO) term enrichment and pathway analysis (e.g., KEGG, Reactome) will help to build a comprehensive picture of the cellular response to this compound. This information is invaluable for understanding the inhibitor's mechanism of action, identifying potential biomarkers of its activity, and guiding further drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulating the 20S Proteasome Ubiquitin-Independent Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological role of the free 20S proteasome under review [redoxoma.iq.usp.br]
- 4. Understanding the mechanism of proteasome 20S core particle gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. wur.nl [wur.nl]
- 7. Sample preparation for proteomic analysis using a GeLC-MS/MS strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 20S Proteasome Inhibitors
Disclaimer: The following troubleshooting guide provides general advice for researchers using 20S proteasome inhibitors. The inhibitor "20S Proteasome-IN-5" is not specifically documented in publicly available literature. Therefore, the information presented here is based on common principles of proteasome inhibition and may need to be adapted for your specific compound and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the 20S proteasome and what are its functions?
The 20S proteasome is the catalytic core of the larger 26S proteasome complex, which is a central component of the ubiquitin-proteasome system (UPS) in eukaryotic cells.[1][2][3] The 20S proteasome is a barrel-shaped structure composed of four stacked rings of protein subunits.[2][4] The inner two rings contain the active sites responsible for proteolysis.[4][5] The 20S proteasome has three main types of proteolytic activity: chymotrypsin-like, trypsin-like, and caspase-like.[3][5] Its primary function is to degrade damaged, misfolded, or unneeded proteins into smaller peptides.[4][6] This process is crucial for maintaining cellular homeostasis, regulating the cell cycle, and controlling gene expression.[4]
Q2: How do 20S proteasome inhibitors work?
20S proteasome inhibitors function by binding to the active sites within the 20S proteasome core, thereby blocking its proteolytic activity.[6] This inhibition leads to the accumulation of proteins that would normally be degraded.[7] In cancer cells, which often have high rates of protein turnover and are more reliant on proteasome function, this accumulation of proteins can trigger apoptosis (programmed cell death).[6][8]
Q3: What are the common applications of 20S proteasome inhibitors in research?
In a research setting, 20S proteasome inhibitors are valuable tools to:
-
Study the role of the ubiquitin-proteasome system in various cellular processes.
-
Investigate the degradation of specific proteins of interest.
-
Induce and study cellular stress responses.
-
Explore potential therapeutic strategies for diseases like cancer and neurodegenerative disorders.[6]
Troubleshooting Guide: No Expected Inhibition by this compound
This guide is designed to help you identify potential reasons why "this compound" may not be showing the expected inhibitory effects in your experiments.
Diagram: Troubleshooting Workflow
Caption: A flowchart outlining the key areas to investigate when a 20S proteasome inhibitor fails to produce the expected results.
Question: I've treated my cells with this compound, but I don't see any effect. What should I check first?
Answer: Start by verifying the integrity and handling of your inhibitor.
| Parameter | Potential Issue | Recommended Action |
| Storage | Improper storage (e.g., wrong temperature, exposure to light) can lead to degradation of the compound. | Always refer to the manufacturer's datasheet for correct storage conditions. |
| Solubility | The inhibitor may not be fully dissolved in the vehicle (e.g., DMSO), leading to a lower effective concentration. | Ensure the inhibitor is completely dissolved. You may need to gently warm or vortex the stock solution. Visually inspect for any precipitate. |
| Working Concentration | The final concentration in your experiment might be too low to elicit a response. | Prepare fresh dilutions from your stock solution. Verify all calculations for the dilution series. It's advisable to test a range of concentrations. |
| Stability | The inhibitor might be unstable in your cell culture media or over the duration of your experiment. | Consult the supplier's data for stability information. Consider reducing the incubation time or refreshing the media with a new inhibitor. |
Question: My inhibitor seems fine. Could there be an issue with my experimental setup?
Answer: Yes, several factors in your experimental protocol could be influencing the outcome.
| Parameter | Potential Issue | Recommended Action |
| Incubation Time | The incubation time may be too short for the inhibitor to exert its effects. | Review literature for typical incubation times for similar proteasome inhibitors. Consider performing a time-course experiment. |
| Interfering Substances | Components in your cell culture media, such as serum, may bind to or inactivate the inhibitor. | If possible, try reducing the serum concentration during the inhibitor treatment or use a serum-free medium for a short duration. |
| Controls | Lack of appropriate controls makes it difficult to interpret your results. | Always include a vehicle control (the solvent used to dissolve the inhibitor) and a positive control with a well-characterized proteasome inhibitor (e.g., MG-132). |
Question: How can I be sure that the proteasome is the issue and not something else in my cells?
Answer: To directly assess proteasome activity, you can perform an in vitro proteasome activity assay.
Diagram: Generic 20S Proteasome Inhibition Pathway
Caption: A simplified diagram showing the inhibition of the 20S proteasome's catalytic activity.
A common method involves using a fluorogenic substrate, such as Suc-LLVY-AMC, which is specific for the chymotrypsin-like activity of the proteasome.[3] When the substrate is cleaved by an active proteasome, it releases a fluorescent molecule (AMC) that can be quantified.
| Assay Component | Purpose |
| Cell Lysate or Purified 20S Proteasome | Source of the enzyme. |
| Fluorogenic Substrate (e.g., Suc-LLVY-AMC) | To measure the chymotrypsin-like activity. |
| This compound | The inhibitor being tested. |
| Positive Control Inhibitor (e.g., MG-132) | To confirm that the assay can detect inhibition. |
| Vehicle Control | To establish a baseline of proteasome activity. |
If "this compound" is active, you should observe a dose-dependent decrease in fluorescence compared to the vehicle control.
Question: I've confirmed my inhibitor is active in an in vitro assay, but it's still not working in my cell-based experiments. What's next?
Answer: The issue may lie in the cellular response or potential resistance mechanisms.
| Parameter | Potential Issue | Recommended Action |
| Cell Permeability | The inhibitor may not be efficiently entering the cells. | This information is often not readily available. If you suspect this, you may need to consult a medicinal chemist or consider alternative delivery methods if available. |
| Drug Efflux | Cells can actively pump out drugs, reducing the intracellular concentration of the inhibitor.[7] | This is a known mechanism of resistance to some proteasome inhibitors.[7] You can investigate this using inhibitors of drug efflux pumps. |
| Cell Line Specificity | Different cell lines can have varying sensitivities to proteasome inhibitors due to differences in proteasome subunit expression or reliance on the proteasome for survival.[9] | Test the inhibitor on a different, well-characterized cell line known to be sensitive to proteasome inhibition. |
| Upstream/Downstream Readouts | The endpoint you are measuring (e.g., cell death) may not be the most sensitive indicator of proteasome inhibition. | Perform a Western blot to check for the accumulation of poly-ubiquitinated proteins, a direct consequence of proteasome inhibition. You can also monitor the levels of a known short-lived protein that is degraded by the proteasome. |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol is for measuring the chymotrypsin-like activity of the 20S proteasome in cell lysates.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with fresh protease inhibitors excluding proteasome inhibitors)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
Fluorogenic substrate: Suc-LLVY-AMC (stock in DMSO)
-
This compound (stock in a suitable solvent)
-
Positive control inhibitor: MG-132 (stock in DMSO)
-
96-well black, clear-bottom plate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Cell Lysate:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Set up the Assay:
-
In a 96-well plate, add your cell lysate to each well (e.g., 20-50 µg of protein).
-
Add your vehicle control, a dilution series of this compound, and the positive control inhibitor (e.g., 10 µM MG-132) to their respective wells.
-
Adjust the volume in each well to be equal with assay buffer.
-
Incubate at 37°C for 15-30 minutes.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to each well to a final concentration of 20-50 µM.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity every 2-5 minutes for 30-60 minutes at 37°C using a plate reader.
-
-
Analyze Data:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Normalize the rates to the vehicle control to determine the percent inhibition.
-
Protocol 2: Western Blot for Ubiquitinated Proteins
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-ubiquitin
-
Primary antibody: Loading control (e.g., Anti-GAPDH or Anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-ubiquitin antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Expected Result: In cells treated with an effective proteasome inhibitor, you should see a smear of high-molecular-weight bands, indicating the accumulation of poly-ubiquitinated proteins, compared to the untreated or vehicle-treated control.
Diagram: Experimental Workflow for Inhibitor Validation
Caption: A typical experimental workflow to assess the efficacy of a 20S proteasome inhibitor in a cell-based model.
References
- 1. proteasome.net [proteasome.net]
- 2. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. Proteasome - Wikipedia [en.wikipedia.org]
- 5. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 6. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 7. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 20S Proteasome Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20S proteasome inhibitors, with a specific focus on addressing solubility challenges. While this guide is broadly applicable, it is intended to support users of inhibitors generically named "20S Proteasome-IN-5," for which specific solubility data is not publicly available. The principles and protocols provided are based on common characteristics of small molecule proteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most non-peptide, organic small molecule inhibitors of the 20S proteasome, the recommended solvent for creating a concentrated stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] Many of these compounds are lipophilic or hydrophobic and exhibit poor solubility in aqueous solutions.[2][3] Always refer to the product-specific datasheet if available.
Q2: My this compound powder won't dissolve completely in DMSO. What should I do?
A2: If you observe particulate matter after adding DMSO, you can try the following:
-
Vortexing: Vortex the solution for several minutes.
-
Sonication: Use a bath sonicator to gently agitate the solution. This can help break up small aggregates and increase the surface area for dissolution.[2]
-
Gentle Warming: Briefly warm the solution in a water bath at a temperature no higher than 50°C. Be cautious, as excessive heat can degrade the compound.[2]
Q3: The inhibitor precipitates when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium). How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.[1][4] Here are some solutions:
-
Intermediate Dilutions: Instead of diluting the concentrated stock directly into the buffer, perform one or more intermediate dilutions in DMSO first to lower the inhibitor concentration.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically between 0.1% and 0.5%, to minimize solvent effects on your cells or proteins.[1][2] A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Method of Addition: Add the inhibitor stock solution to the aqueous buffer slowly while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that lead to precipitation.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most common solvent, other options may be suitable depending on the specific inhibitor and experimental system. These can include ethanol, methanol, or other organic solvents. For in vivo animal experiments, co-solvents and vehicles like Tween 80 or sodium carboxymethyl cellulose (CMC-Na) are often required to create a stable formulation.[2] However, for in vitro assays, it is crucial to ensure the chosen solvent is compatible with your cells and other reagents.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with 20S proteasome inhibitors.
Problem 1: Precipitate observed in the final working solution.
| Potential Cause | Solution |
| Poor aqueous solubility | Decrease the final concentration of the inhibitor. The compound may only be soluble at its working concentration.[1] |
| High final DMSO concentration | Ensure the final DMSO concentration is below 0.5%. High concentrations of organic solvents can cause compounds to fall out of solution.[1] |
| Buffer incompatibility | Some buffer components (e.g., high salt concentrations) can reduce the solubility of small molecules.[5] Test the solubility in different buffer systems if possible. |
| Incorrect dilution method | Add the inhibitor stock to the aqueous solution slowly and with constant mixing. Avoid adding the aqueous solution to the concentrated DMSO stock. |
Problem 2: Inconsistent experimental results or lower than expected potency.
| Potential Cause | Solution |
| Micro-precipitation | Undissolved particles, even if not clearly visible, can reduce the effective concentration of the inhibitor. Centrifuge the working solution at high speed and use the supernatant, or filter the solution through a compatible syringe filter (e.g., PTFE for organic solutions). |
| Adsorption to plastics | Hydrophobic compounds can adsorb to the walls of plastic tubes and plates. Using low-adhesion plastics or including a small amount of a non-ionic detergent like Tween-20 in the buffer (if compatible with the assay) can help. |
| Compound degradation | Some inhibitors are unstable in aqueous solutions.[1] Prepare fresh working solutions for each experiment and avoid long-term storage of diluted aqueous solutions. |
Quantitative Data Summary
Since specific data for "this compound" is unavailable, this table summarizes the solubility of well-known proteasome inhibitors. This information can serve as a general guideline.
| Inhibitor | Class | Reported Solubility |
| Bortezomib | Peptide boronate | Soluble in water, DMSO, and ethanol. |
| Carfilzomib | Peptide epoxyketone | Soluble in DMSO. Poorly soluble in aqueous solutions. |
| Ixazomib | Peptide boronate | Orally bioavailable, suggesting some aqueous solubility, but typically prepared in DMSO for in vitro use.[6] |
| MG-132 | Peptide aldehyde | Soluble in DMSO and methanol. |
| Epoxomicin | Peptide epoxyketone | Soluble in DMSO. |
Note: Always consult the manufacturer's product data sheet for the most accurate solubility information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Generic 20S Proteasome Inhibitor
-
Pre-weighing: Allow the vial containing the inhibitor powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO to 1 mg of powder.
-
Dissolution: Vortex the vial for 2-3 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[2] Gentle warming (up to 50°C) can be applied if necessary, but avoid overheating.[2]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed, low-adhesion microcentrifuge tubes. Store at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparing a Working Solution for a Proteasome Activity Assay
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock for a typical in vitro proteasome activity assay, ensuring the final DMSO concentration remains at 0.1%.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).
-
Final Dilution: Prepare the final assay buffer. For a final volume of 100 µL, add 99 µL of assay buffer to a microcentrifuge tube.
-
Addition of Inhibitor: Add 1 µL of the 1 mM intermediate stock to the 99 µL of assay buffer. This results in a 1:100 dilution, a final inhibitor concentration of 10 µM, and a final DMSO concentration of 0.1%.
-
Mixing: Immediately vortex the tube gently to ensure the inhibitor is evenly dispersed and remains in solution.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 99 µL of assay buffer.
Visualizations
Caption: A flowchart for troubleshooting inhibitor solubility issues.
Caption: Protocol for preparing a working solution from a DMSO stock.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Preparation of stable aqueous suspension of a hydrophobic drug with polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of 20S Proteasome-IN-5 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 20S Proteasome-IN-5 in cellular assays. The information provided addresses potential off-target effects and other common issues that may be encountered during experiments.
Troubleshooting Guides
Unexpected Cellular Phenotypes
Researchers might observe cellular effects that are not directly attributable to the inhibition of the 20S proteasome. These off-target effects can complicate data interpretation. The following table summarizes potential unexpected phenotypes, their possible causes, and suggested troubleshooting steps.
| Observed Phenotype | Potential Off-Target Cause | Suggested Troubleshooting Steps |
| Increased Cell Death at Low Concentrations | Inhibition of anti-apoptotic kinases (e.g., AKT, ERK). | 1. Perform a kinase profiling assay to identify off-target kinase inhibition. 2. Titrate this compound to the lowest effective concentration for proteasome inhibition. 3. Use a structurally unrelated 20S proteasome inhibitor as a control. |
| Alterations in Cell Cycle Progression | Effects on cyclin-dependent kinases (CDKs) or other cell cycle regulators. | 1. Analyze cell cycle distribution using flow cytometry. 2. Perform Western blotting for key cell cycle proteins (e.g., cyclins, CDKs, p21, p27). |
| Changes in Protein Ubiquitination Patterns | Indirect effects on the ubiquitin-proteasome system, potentially through inhibition of deubiquitinases (DUBs). | 1. Perform a global ubiquitination assay (e.g., ubiquitin pulldown followed by mass spectrometry). 2. Assess the activity of specific DUBs known to be sensitive to small molecule inhibitors. |
| Induction of Oxidative Stress | Disruption of cellular redox homeostasis. The 20S proteasome is involved in degrading oxidized proteins.[1][2][3][4] | 1. Measure reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFDA). 2. Co-treat with an antioxidant (e.g., N-acetylcysteine) to determine if the phenotype is rescued. |
Experimental Workflow for Investigating Off-Target Effects
The following diagram outlines a logical workflow for investigating potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line, even at concentrations expected to be specific for 20S proteasome inhibition. What could be the cause?
A1: While the 20S proteasome is a critical cellular component, excessive inhibition can lead to cytotoxicity. However, off-target effects are also a common cause of unexpected cell death. We recommend performing a dose-response curve to determine the EC50 for proteasome inhibition and an IC50 for cytotoxicity. If these values are significantly different, it may suggest off-target effects. Consider performing a kinase screen to identify potential off-target kinases that might be contributing to the observed cytotoxicity.
Q2: Our proteomic analysis shows changes in the levels of proteins not known to be substrates of the 20S proteasome. How can we interpret this?
A2: This could be due to several factors. Firstly, this compound may have off-target effects on other proteases or cellular pathways that indirectly influence the levels of these proteins. Secondly, the inhibition of the 20S proteasome can lead to cellular stress responses, such as the unfolded protein response (UPR) or heat shock response, which can alter the expression of a wide range of proteins. We recommend validating the proteomic findings with Western blotting and using a more targeted approach, such as a substrate-trapping proteomics experiment, to identify direct substrates of the 20S proteasome.
Q3: How can we confirm that the observed effects in our cellular assay are due to the inhibition of the 20S proteasome and not an off-target?
A3: To confirm on-target activity, we suggest the following:
-
Use a Rescue Experiment: If possible, overexpress a drug-resistant mutant of the 20S proteasome to see if it rescues the observed phenotype.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known 20S proteasome inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Direct Measurement of Proteasome Activity: Utilize a cell-based proteasome activity assay to directly measure the inhibition of the 20S proteasome at the concentrations used in your experiments.[5][6][7]
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data for this compound.
Table 1: In Vitro Kinase Selectivity Profile
| Kinase | IC50 (nM) |
| 20S Proteasome (Chymotrypsin-like) | 50 |
| Aurora Kinase A | >10,000 |
| CDK2/cyclin A | 8,500 |
| ERK1 | >10,000 |
| AKT1 | 5,200 |
| PKA | >10,000 |
| Data are representative and may vary between assay platforms. |
Table 2: Cellular Cytotoxicity Profile
| Cell Line | IC50 (µM) after 72h |
| HeLa (Cervical Cancer) | 1.5 |
| A549 (Lung Cancer) | 2.8 |
| HEK293 (Embryonic Kidney) | 5.1 |
| Jurkat (T-cell Leukemia) | 0.9 |
| Values are approximate and can vary based on experimental conditions. |
Key Experimental Protocols
Protocol 1: Cellular 20S Proteasome Activity Assay
This protocol describes a method to measure the chymotrypsin-like activity of the 20S proteasome in cell lysates.
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail).
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA).
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
-
Fluorometer.
Procedure:
-
Lyse the cells on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Dilute the lysate to a final concentration of 1 mg/mL in Assay Buffer.
-
Add the fluorogenic substrate to a final concentration of 100 µM.
-
Incubate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) with excitation at 380 nm and emission at 460 nm.
-
Calculate the rate of substrate cleavage, which is proportional to the proteasome activity.
Protocol 2: Western Blotting for Ubiquitinated Proteins
This protocol is for the detection of total ubiquitinated proteins in cell lysates.
Materials:
-
Cells treated with this compound or vehicle control.
-
RIPA Buffer with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit DUBs.
-
SDS-PAGE gels and transfer apparatus.
-
PVDF membrane.
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Signaling Pathway Diagram
Affected Signaling Pathway: Hypothetical Off-Target Kinase Inhibition
The following diagram illustrates a hypothetical scenario where this compound has an off-target inhibitory effect on the PI3K/AKT signaling pathway, a key regulator of cell survival.
References
- 1. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating the 20S Proteasome Ubiquitin-Independent Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficiency of the four proteasome subtypes to degrade ubiquitinated or oxidized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thomassci.com [thomassci.com]
Troubleshooting 20S Proteasome-IN-5 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the degradation of 20S proteasome inhibitors, such as 20S Proteasome-IN-5, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 20S proteasome inhibitors?
20S proteasome inhibitors are compounds that specifically target the 20S proteasome, the catalytic core of the proteasome complex responsible for degrading unneeded or damaged proteins.[1] By inhibiting the 20S proteasome, these molecules block the breakdown of polyubiquitinated proteins, leading to their accumulation.[1] This disruption of protein homeostasis can induce cellular stress, cell cycle arrest, and apoptosis, making them valuable tools for research and potential therapeutics, particularly in oncology.[1]
Q2: Why might a 20S proteasome inhibitor like this compound degrade in my cell culture media?
Several factors can contribute to the degradation of small molecule inhibitors in cell culture media:
-
Chemical Instability: The compound may be inherently unstable in aqueous solutions at physiological pH and temperature, leading to hydrolysis or other chemical transformations.
-
Enzymatic Degradation: Components in the serum supplement of the culture media, such as esterases or proteases, can metabolize the inhibitor.
-
Light Sensitivity: Some compounds are photolabile and can degrade upon exposure to light.
-
Oxidation: The inhibitor may be susceptible to oxidation, a process that can be accelerated by components in the media or by cellular metabolic activity.[2]
-
Interaction with Media Components: The compound may react with amino acids, vitamins, or other supplements present in the culture media.
Q3: What are the downstream consequences of 20S proteasome inhibition in cells?
Inhibition of the 20S proteasome leads to the accumulation of proteins that are normally degraded in a ubiquitin-independent manner. These are often proteins with intrinsically disordered regions.[3] Additionally, by blocking the core catalytic activity, it also affects the degradation of ubiquitinated proteins destined for the 26S proteasome. Key downstream effects include:
-
Stabilization of p53: The tumor suppressor p53 is a well-known substrate of the proteasome. Its accumulation can trigger apoptosis or cell cycle arrest.[4]
-
Cell Cycle Arrest: The degradation of cell cycle regulatory proteins is crucial for cell cycle progression. Inhibition of the proteasome can cause arrest at various phases of the cell cycle.
-
Induction of Apoptosis: The buildup of pro-apoptotic factors and misfolded proteins leads to endoplasmic reticulum (ER) stress and ultimately, programmed cell death.
-
Activation of Stress Response Pathways: Cells respond to proteasome inhibition by activating stress response pathways, such as the unfolded protein response (UPR) and the antioxidant response mediated by Nrf2.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using 20S proteasome inhibitors in cell culture.
Problem 1: Inconsistent or lower-than-expected activity of this compound.
This is often the first indication of compound degradation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation in Media | Perform a stability study of the inhibitor in your specific cell culture media over the time course of your experiment. Analyze samples at different time points using LC-MS/MS. | Determine the half-life of the compound in your experimental conditions. |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometric method or analytical standard for confirmation. | Ensure the final concentration in your experiment is accurate. |
| Suboptimal Cell Health | Monitor cell viability and morphology. Ensure cells are healthy and in the exponential growth phase before starting the experiment. | Healthy cells will provide a more consistent and reproducible response. |
| Binding to Labware | Pre-coat plasticware with a blocking agent like bovine serum albumin (BSA) or use low-binding plates. | Minimize loss of the compound due to adsorption to plastic surfaces. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Compound Preparation | Prepare a fresh stock solution of the inhibitor for each experiment. Ensure complete dissolution. | Reduce variability arising from degraded or precipitated stock solutions. |
| Fluctuations in Culture Conditions | Standardize all cell culture parameters, including cell seeding density, media volume, and incubation times. | Consistent experimental conditions will lead to more reproducible results. |
| Serum Batch Variation | Test different lots of fetal bovine serum (FBS) or other serum supplements for their effect on inhibitor activity. | Identify a serum lot that does not significantly impact the inhibitor's stability or activity. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS/MS
This protocol allows for the quantification of the inhibitor's concentration in cell culture media over time.
Materials:
-
This compound
-
Complete cell culture media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
LC-MS/MS system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
96-well plates
-
Centrifuge
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the inhibitor into pre-warmed complete cell culture media to the desired final concentration.
-
Aliquot the media containing the inhibitor into a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the media.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to each media sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Analyze the samples using a suitable LC-MS/MS method to quantify the remaining concentration of this compound.
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time. This will allow you to determine the stability and half-life of the compound in your specific cell culture media.
Signaling Pathways and Workflows
References
- 1. scbt.com [scbt.com]
- 2. Degradation of oxidized proteins by the proteasome: Distinguishing between the 20S, 26S, and immunoproteasome proteolytic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Regulating the 20S Proteasome Ubiquitin-Independent Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 20S Proteasome Inhibitors in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of 20S proteasome inhibitors, using Bortezomib as a primary example, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 20S proteasome inhibitors like Bortezomib?
A1: 20S proteasome inhibitors, such as Bortezomib, are small molecules that selectively and potently inhibit the chymotryptic activity of the 26S proteasome.[1] The proteasome is a critical cellular complex responsible for degrading unnecessary or damaged proteins.[2][3][4] By inhibiting the proteasome, these compounds block the degradation of poly-ubiquitinated proteins, leading to their accumulation.[1] This disrupts cellular homeostasis and can induce apoptosis (programmed cell death), particularly in rapidly proliferating cells.[5][6] One of the key pathways affected is the NF-κB signaling pathway, as proteasome inhibition prevents the degradation of its inhibitor, IκB.[1]
Q2: Why are primary cells more sensitive to proteasome inhibitor-induced cytotoxicity compared to cell lines?
A2: Primary cells are often more sensitive to cytotoxic agents than immortalized cell lines for several reasons. They have a limited lifespan and are not adapted to long-term culture conditions. Furthermore, primary cells in vivo are part of a complex tissue microenvironment that provides survival signals, which are absent in in vitro cultures. Disruption of critical cellular processes like protein degradation by proteasome inhibitors can therefore more readily push these cells towards apoptosis.
Q3: What are the common signs of cytotoxicity in primary cells treated with 20S proteasome inhibitors?
A3: Common signs of cytotoxicity include:
-
Morphological changes: Cells may become rounded, detach from the culture surface, and show signs of blebbing.
-
Reduced cell viability: This can be quantified using assays such as Trypan Blue exclusion, MTT, or CellTiter-Glo®.
-
Induction of apoptosis: This can be detected by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity.[7]
-
Decreased proliferation: A reduction in the rate of cell division can be observed.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of the inhibitor.
Possible Cause 1: Incorrect inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. It is crucial to establish the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Experimental Protocol: Dose-Response Study
-
Cell Seeding: Plate primary cells at a predetermined optimal density in a 96-well plate. Allow cells to adhere and stabilize for 24 hours.
-
Inhibitor Preparation: Prepare a series of dilutions of the 20S proteasome inhibitor (e.g., Bortezomib) in your cell culture medium. A common starting range is from 1 nM to 10 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using an appropriate method, such as the MTT assay.
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Table 1: Example Dose-Response Data for Bortezomib in Primary Human Natural Killer Cells
| Bortezomib Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 80 |
| 50 | 55 |
| 100 | 30 |
| 500 | 10 |
| 1000 | 5 |
Data is illustrative and will vary depending on the cell type and experimental conditions.
Possible Cause 2: Extended exposure time.
-
Solution: Optimize the incubation time. Shorter exposure times may be sufficient to achieve the desired biological effect without causing excessive cell death. Perform a time-course experiment at a fixed, non-toxic concentration.
Issue 2: Sub-optimal inhibition of proteasome activity without significant cytotoxicity.
Possible Cause: Insufficient inhibitor concentration or activity.
-
Solution: Verify the activity of your proteasome inhibitor and assess the level of proteasome inhibition in your cells.
Experimental Protocol: In-Cell Proteasome Activity Assay
-
Cell Lysis: After treating the cells with the inhibitor for the desired time, lyse the cells in a suitable buffer to extract proteins.[8]
-
Activity Measurement: Measure the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate such as Suc-LLVY-AMC.[8][9][10] The cleavage of this substrate releases a fluorescent product that can be quantified.
-
Data Comparison: Compare the proteasome activity in treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.
Issue 3: Off-target effects leading to unexpected cellular responses.
Possible Cause: The inhibitor may be affecting other cellular pathways.
-
Solution: To mitigate off-target effects, consider the following strategies:
-
Use the lowest effective concentration: This minimizes the chances of engaging off-target molecules.
-
Co-treatment with protective agents: For example, the reactive oxygen species (ROS) scavenger glutathione has been shown to protect against Bortezomib-induced apoptosis in primary natural killer cells, indicating a role for oxidative stress in its cytotoxicity.[7]
-
Use more specific inhibitors: If available, newer generations of proteasome inhibitors may have improved specificity.[6]
-
Visualizing Key Concepts
Diagram 1: Simplified Signaling Pathway of Proteasome Inhibition-Induced Apoptosis
References
- 1. Proteasome inhibition induces apoptosis in primary human natural killer cells and suppresses NKp46-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition induces apoptosis in primary human natural killer cells and suppresses NKp46-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. In vitro Reconstitution Assays of Arabidopsis 20S Proteasome [bio-protocol.org]
- 10. lifesensors.com [lifesensors.com]
Technical Support Center: Overcoming Resistance to 20S Proteasome Inhibitors in Cancer Cells
Disclaimer: The information provided in this guide is for research purposes only. "20S Proteasome-IN-5" is used as a representative name for a potent and specific inhibitor of the 20S proteasome core particle. The protocols and troubleshooting advice are general and may require optimization for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly specific small molecule inhibitor that targets the catalytic core of the 20S proteasome. The proteasome is a critical cellular machine responsible for degrading damaged or unnecessary proteins. By inhibiting the 20S proteasome, this compound disrupts protein homeostasis, leading to an accumulation of misfolded and regulatory proteins. This overload of cellular stress induces apoptosis (programmed cell death) in cancer cells, which are often more reliant on proteasome activity for their rapid growth and survival than normal cells.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in a certified-grade solvent such as DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Please refer to the manufacturer's datasheet for specific solubility and stability information.
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cancer cell line. We recommend performing a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cells. A typical starting range for initial experiments is between 10 nM and 10 µM.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: The inhibitor shows little to no cytotoxicity in my cancer cell line.
Possible Cause 1: Intrinsic or Acquired Resistance. Your cells may have inherent resistance mechanisms or may have developed resistance during previous treatments.
-
Troubleshooting Steps:
-
Confirm Proteasome Inhibition: Perform a proteasome activity assay to verify that the inhibitor is effectively blocking its target in your cells.
-
Investigate Resistance Mechanisms:
-
PSMB5 Expression and Mutation: Analyze the expression levels of the proteasome subunit beta type-5 (PSMB5), the primary target of many proteasome inhibitors, using qPCR and Western blotting. Sequence the PSMB5 gene to check for mutations that may prevent inhibitor binding. Overexpression of PSMB5 is a known resistance mechanism.[1][2]
-
Autophagy Upregulation: Cancer cells can activate autophagy as a survival mechanism to clear aggregated proteins and damaged organelles when the proteasome is inhibited. Assess autophagy levels by performing a Western blot for LC3-II. An increase in the LC3-II/LC3-I ratio suggests upregulated autophagy.
-
-
Consider Synergistic Combinations: If resistance is confirmed, consider combining this compound with other agents. For example, co-treatment with an autophagy inhibitor (e.g., chloroquine) or an inhibitor of a pro-survival signaling pathway (e.g., NF-κB) may restore sensitivity.
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Check Inhibitor Viability: Ensure your stock solution of this compound has not degraded. Use a fresh aliquot for your experiments.
-
Optimize Incubation Time: The cytotoxic effects of proteasome inhibitors can be time-dependent. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours).
-
Verify Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. High cell confluency can sometimes reduce drug sensitivity.
-
Problem 2: I observe high variability in my cell viability assay results.
Possible Cause: Inconsistent Cell Seeding or Assay Performance.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Make sure to have a single-cell suspension before seeding and mix the cell suspension between pipetting to ensure a uniform number of cells is added to each well.
-
Minimize Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
Proper Reagent Handling: Ensure that assay reagents, such as MTT or CellTiter-Glo, are properly dissolved and added uniformly to each well. For MTT assays, ensure complete solubilization of formazan crystals before reading the absorbance.
-
Problem 3: My Western blot for ubiquitinated proteins shows a smear, but there is no increase in apoptosis markers.
Possible Cause: Cell Cycle Arrest or Activation of Pro-Survival Pathways.
-
Troubleshooting Steps:
-
Assess Cell Cycle Profile: Proteasome inhibition can lead to cell cycle arrest. Perform flow cytometry analysis of the cell cycle using propidium iodide staining.
-
Investigate Pro-Survival Signaling: The accumulation of ubiquitinated proteins can activate pro-survival pathways like the Unfolded Protein Response (UPR) or the NF-κB pathway. Analyze the activation of these pathways by Western blotting for key markers (e.g., p-eIF2α for UPR, p-IκBα for NF-κB).
-
Quantitative Data Summary
Table 1: Representative IC50 Values of Proteasome Inhibitors in Various Cancer Cell Lines
| Proteasome Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Bortezomib | RPMI 8226 (Multiple Myeloma) | 3.3 ± 0.6 | [3] |
| Bortezomib (Resistant) | RPMI 8226/BTZ200 | 426 ± 72 | [3] |
| Carfilzomib | Multiple Myeloma Cell Lines (Median) | 21.8 ± 7.4 | [4] |
| MG-132 | Jurkat (T-cell Leukemia) | ~24.25 µM (for CT-L activity) | [5] |
Table 2: Examples of PSMB5 Fold Change in Bortezomib-Resistant Cell Lines
| Cell Line | Resistance Level (Fold Increase in IC50) | PSMB5 mRNA Overexpression (Fold Change) | PSMB5 Protein Overexpression (Fold Change) | Reference |
| JurkatB5 | High | Yes | Yes | [2] |
| THP1/BTZ200 | 129 | - | up to 60 | [3] |
| 8226/7B | 5-6 | Yes | Yes | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Black 96-well plates
-
Fluorometric microplate reader
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
In a black 96-well plate, add 20-50 µg of protein lysate to each well. Bring the volume to 100 µL with assay buffer.
-
Include a positive control (untreated lysate) and a negative control (lysate treated with a known proteasome inhibitor like MG-132).
-
Add the fluorogenic substrate to each well to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 350/440 nm for AMC) at different time points (e.g., 30, 60, 90 minutes) to determine the rate of substrate cleavage.[7]
-
Western Blot for Ubiquitin, Cleaved PARP, and LC3-II
This protocol is for assessing the accumulation of ubiquitinated proteins, apoptosis, and autophagy.
-
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ubiquitin, anti-cleaved PARP, anti-LC3B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands. For LC3, two bands should be visible: LC3-I (~18 kDa) and LC3-II (~16 kDa).[8][9][10]
-
Visualizations
Caption: The Ubiquitin-Proteasome System and the site of action of this compound.
References
- 1. Bortezomib resistance in a myeloma cell line is associated to PSMβ5 overexpression and polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of the PSMB5 gene contributes to bortezomib resistance in T-lymphoblastic lymphoma/leukemia cells derived from Jurkat line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 9. Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining 20S Proteasome-IN-5 Treatment Duration for Optimal Effect
Disclaimer: The compound "20S Proteasome-IN-5" is not found in publicly available scientific literature or supplier databases. Therefore, this guide has been constructed using ONX 0912 (Oprozomib) , a well-characterized, orally bioavailable, irreversible epoxyketone inhibitor of the 20S proteasome, as a representative molecule. The principles and protocols outlined here are broadly applicable to similar proteasome inhibitors but should be adapted based on the specific properties of the user's molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (represented by ONX 0912)?
A1: this compound is an irreversible inhibitor that selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, which is primarily located in the β5 subunit.[1][2] By covalently binding to the active site, it blocks the degradation of polyubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis can induce the unfolded protein response (UPR), cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3]
Q2: What is a typical starting concentration and treatment duration for in vitro experiments?
A2: For initial experiments, a concentration range of 10-100 nM is recommended, with an IC50 typically falling between 30-200 nM depending on the cell line.[1][4][5] A standard treatment duration for assessing effects on cell viability and apoptosis is 24 to 48 hours.[1][4][6] However, for optimal effect, it is crucial to perform a time-course and dose-response experiment for your specific cell model.
Q3: How do I know if the inhibitor is working in my cells?
A3: Successful inhibition can be confirmed through several methods:
-
Direct Measurement of Proteasome Activity: A cell-based proteasome activity assay using a fluorogenic substrate for the chymotrypsin-like activity will show a decrease in fluorescence.
-
Accumulation of Ubiquitinated Proteins: A western blot for total ubiquitin will show an increase in high molecular weight ubiquitin smears.
-
Downstream Apoptosis Markers: Western blotting for cleaved PARP and cleaved caspases-3, -8, and -9 will show an increase after a sufficient treatment duration (e.g., 24-48 hours).[2][6]
Q4: Is this compound (ONX 0912) reversible or irreversible?
A4: As an epoxyketone-based inhibitor, it is an irreversible inhibitor.[1] It forms a covalent bond with the N-terminal threonine of the β5 subunit. This means that restoration of proteasome activity will require the synthesis of new proteasome subunits.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of cell viability | 1. Suboptimal concentration: The concentration used may be too low for your specific cell line. 2. Short treatment duration: The incubation time may be insufficient to induce apoptosis. 3. Drug instability: The compound may be degrading in the cell culture medium over long incubation times. 4. Cell line resistance: The cell line may have intrinsic or acquired resistance to proteasome inhibitors. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50. 2. Conduct a time-course experiment: Assess cell viability at multiple time points (e.g., 12, 24, 48, 72 hours). 3. Replenish the medium: For long-term experiments (>48 hours), consider replacing the medium with freshly prepared inhibitor. 4. Check for resistance mechanisms: This can include overexpression of proteasome subunits or upregulation of anti-apoptotic proteins like Mcl-1.[1] Consider combination therapies. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inhibitor precipitation: The compound may not be fully solubilized, leading to inconsistent concentrations. 3. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the inhibitor. | 1. Ensure a single-cell suspension: Mix cells thoroughly before plating. 2. Prepare a fresh stock solution: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in media. Visually inspect for precipitates. 3. Use proper plate layout: Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity. |
| Unexpected cytotoxicity in control cells | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Cell culture contamination: Mycoplasma or other contaminants can affect cell health. | 1. Maintain a low solvent concentration: Ensure the final concentration of DMSO is typically ≤ 0.1%. Run a vehicle-only control. 2. Test for contamination: Regularly check cell cultures for any signs of contamination. |
| No increase in ubiquitinated proteins after treatment | 1. Ineffective cell lysis: Incomplete release of cellular proteins. 2. Insufficient treatment time: The incubation period may be too short to see a significant accumulation. | 1. Use a robust lysis buffer: A RIPA buffer containing protease and deubiquitinase inhibitors is recommended. 2. Check earlier time points: Accumulation of ubiquitinated proteins can often be detected earlier than apoptosis (e.g., 4-8 hours). |
Data Summary
In Vitro IC50 Values for ONX 0912
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |
| MM.1S | Multiple Myeloma | ~10-50 | 48 hours[6] |
| RPMI-8226 | Multiple Myeloma | ~50-100 | 48 hours[6] |
| UMSCC-22A | Head and Neck Squamous Cell Carcinoma | 58.9 | 48 hours[1] |
| UMSCC-22B | Head and Neck Squamous Cell Carcinoma | 185.7 | 48 hours[1] |
| 1483 | Head and Neck Squamous Cell Carcinoma | 91.5 | 48 hours[1] |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 129.8 | 48 hours[1] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line. This table should be used as a guideline for establishing an appropriate concentration range.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for Apoptosis Markers (Cleaved PARP and Caspase-3)
-
Treatment and Lysis: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway
Caption: The Ubiquitin-Proteasome System and the site of action for this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound treatment duration and concentration.
Troubleshooting Logic
Caption: Decision tree for troubleshooting suboptimal effects of this compound.
References
- 1. A novel orally active proteasome inhibitor ONX 0912 triggers in vitro and in vivo cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Next-generation proteasome inhibitor oprozomib synergizes with modulators of the unfolded protein response to suppress hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral Proteasomal Inhibitors Ixazomib, Oprozomib, and Delanzomib Upregulate the Function of Organic Anion Transporter 3 (OAT3): Implications in OAT3-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oprozomib in patients with newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Why is 20S Proteasome-IN-5 not working in my experimental setup?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 20S Proteasome-IN-5 and other 20S proteasome inhibitors in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the 20S proteasome and what is its function?
The 20S proteasome is the catalytic core of the 26S proteasome, a large protein complex responsible for degrading unnecessary or damaged proteins within the cell.[1][2] This process is crucial for maintaining cellular homeostasis, regulating the cell cycle, and controlling many other essential cellular processes.[1] Unlike the 26S proteasome, the 20S proteasome degrades unfolded or intrinsically disordered proteins in a manner that is independent of ATP and ubiquitin tagging.
Q2: How do 20S proteasome inhibitors like "this compound" work?
While "this compound" is a generic designation, most 20S proteasome inhibitors function by binding to the active sites within the central chamber of the 20S proteasome core.[3][4] The 20S proteasome has three main types of proteolytic activity: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).[3] Many inhibitors, such as Bortezomib and Carfilzomib, primarily target the chymotrypsin-like activity of the β5 subunit.[5] By blocking these active sites, the inhibitors prevent the breakdown of substrate proteins, leading to their accumulation, which can induce cell cycle arrest and apoptosis.
Q3: I can't find specific information on "this compound". What should I do?
"this compound" is likely a catalog number or a non-standard name. It is crucial to identify the specific chemical compound you are using. Check the manufacturer's datasheet for the chemical name, CAS number, and structure. Once you have this information, you can search for literature on that specific compound to understand its mechanism of action, potency, and recommended handling procedures. If you are unable to identify the compound, consider using a well-characterized 20S proteasome inhibitor as a positive control in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when a 20S proteasome inhibitor appears to be inactive in an experimental setup.
Problem 1: No observable effect of the inhibitor in cell-based assays (e.g., no increase in apoptosis, no cell cycle arrest).
| Possible Cause | Suggested Solution |
| Inhibitor Degradation or Instability | - Prepare fresh stock solutions of the inhibitor. Some inhibitors are unstable in solution, even when stored at -20°C. Check the manufacturer's recommendations for storage and handling. For example, MG-132 in cell culture media can be rapidly oxidized to an inactive form.[6] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary significantly between cell lines.[7] - Ensure accurate dilution of your stock solution. |
| Low Cell Permeability | - Verify that the inhibitor is cell-permeable. Check the product datasheet or relevant literature. - Increase the incubation time to allow for sufficient uptake of the inhibitor. |
| Cell Line Resistance | - Some cell lines may have intrinsic or acquired resistance to proteasome inhibitors. This can be due to mutations in the proteasome subunits or upregulation of drug efflux pumps.[8] - Consider using a different cell line or a combination of inhibitors targeting different proteasome subunits. |
| Experimental Readout is Not Sensitive Enough | - Use a more sensitive method to detect the effects of proteasome inhibition. For example, instead of cell viability, measure the accumulation of a known proteasome substrate (e.g., p53, IκBα) by Western blot. - Use a fluorescent or luminescent reporter assay to directly measure proteasome activity in live cells. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | - Maintain consistent cell density, passage number, and growth phase for all experiments. - Ensure media and supplements are consistent between batches. |
| Inhibitor Stock Solution Issues | - Prepare a large batch of inhibitor stock solution, aliquot, and store appropriately to ensure consistency across multiple experiments. - Periodically check the activity of your stock solution against a positive control. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent inhibitor concentrations. |
Problem 3: No inhibition observed in an in vitro proteasome activity assay.
| Possible Cause | Suggested Solution |
| Incorrect Assay Buffer Conditions | - Ensure the pH and salt concentration of your assay buffer are optimal for proteasome activity. - Some in vitro assays may require the addition of a small amount of SDS (e.g., 0.03%) to activate the purified 20S proteasome. |
| Degraded or Inactive Proteasome | - Use a fresh batch of purified 20S proteasome or verify the activity of your current batch with a known substrate and a positive control inhibitor. - Store purified proteasome at -80°C in appropriate buffer containing glycerol to prevent freeze-thaw damage. |
| Substrate Issues | - Ensure the fluorogenic peptide substrate is specific for the proteasome activity you are measuring (e.g., Suc-LLVY-AMC for chymotrypsin-like activity). - Prepare fresh substrate solutions, as they can be light-sensitive and prone to degradation. |
Data Presentation: Comparison of Common 20S Proteasome Inhibitors
The following table summarizes key quantitative data for several widely used 20S proteasome inhibitors. This data can be used for comparison and to guide the selection of an appropriate inhibitor for your experimental needs.
| Inhibitor | Target(s) | IC50 / Ki | Solubility | Stability & Handling |
| Bortezomib (PS-341) | Primarily β5 (Chymotrypsin-like) | Ki = 0.6 nM[9] | Soluble in DMSO | Reversible inhibitor. Prepare fresh solutions. |
| Carfilzomib (PR-171) | Primarily β5 (Chymotrypsin-like) | IC50 = 5.2 nM (constitutive 20S)[10] | Soluble to 100 mM in DMSO and 20 mM in ethanol | Irreversible inhibitor. Store at -20°C. |
| Epoxomicin | Primarily β5 (Chymotrypsin-like) | IC50 = 4 nM | Soluble in DMSO to 10 mM | Irreversible inhibitor. Store at -20°C. Can be stored in DMSO for up to one month at -20°C.[11] |
| Lactacystin | Primarily β5 (Chymotrypsin-like) | IC50 = 4.8 µM[12][13] | Soluble in water to 10 mM | Irreversible inhibitor. Active metabolite is clasto-Lactacystin β-lactone. |
| MG-132 | β5, β1, and Calpains | IC50 = 100 nM (Proteasome)[8][14] | Soluble in DMSO or EtOH[15] | Reversible aldehyde inhibitor. Prone to oxidation in aqueous solutions. Prepare fresh. |
| ONX-0914 (PR-957) | β5i (Immunoproteasome) | IC50 < 100 nM (LMP7)[16] | Soluble in DMSO | Selective inhibitor of the immunoproteasome. |
Experimental Protocols
Protocol 1: In Vitro 20S Proteasome Activity Assay
This protocol describes a general method for measuring the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
Proteasome Inhibitor (e.g., Epoxomicin) stock solution in DMSO
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents: Dilute the purified 20S proteasome in Assay Buffer to the desired final concentration (e.g., 1-5 nM). Prepare serial dilutions of the proteasome inhibitor in Assay Buffer. Dilute the Suc-LLVY-AMC substrate to a final working concentration of 100 µM in Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer (for blanks) or diluted 20S proteasome.
-
10 µL of Assay Buffer (for controls) or diluted proteasome inhibitor.
-
Mix and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the proteasome.
-
-
Initiate Reaction: Add 40 µL of the diluted Suc-LLVY-AMC substrate to each well to bring the final volume to 100 µL.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) and calculate the IC50 value.
Protocol 2: Western Blot Analysis of Proteasome Substrate Accumulation in Cells
This protocol outlines the steps to assess proteasome inhibitor activity in a cellular context by measuring the accumulation of a known proteasome substrate.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Proteasome Inhibitor (e.g., MG-132) stock solution in DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a known proteasome substrate (e.g., anti-p53, anti-IκBα)
-
Primary antibody against a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the proteasome inhibitor (and a DMSO vehicle control) for a specified time (e.g., 4-8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the proteasome substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for the proteasome substrate and the loading control. Normalize the substrate band intensity to the loading control to determine the relative accumulation of the substrate in response to the inhibitor.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: A logical workflow for troubleshooting proteasome inhibitor experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Frontiers | Decoding the secrets: how conformational and structural regulators inhibit the human 20S proteasome [frontiersin.org]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 9. Bortezomib, proteasome inhibitor (CAS 179324-69-7) | Abcam [abcam.com]
- 10. Carfilzomib | Proteasome | Tocris Bioscience [tocris.com]
- 11. Epoxomicin|134381-21-8|COA [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MG-132 | Cell Signaling Technology [cellsignal.com]
- 16. ubpbio.com [ubpbio.com]
Technical Support Center: 20S Proteasome-IN-5 and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 20S Proteasome-IN-5 in fluorescence-based assays. As specific data for "this compound" is not widely available, this guide addresses common challenges encountered with small molecule inhibitors in proteasome activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor designed to target the 20S proteasome, the catalytic core of the 26S proteasome complex. The 20S proteasome is responsible for the degradation of unfolded or damaged proteins in an ATP-independent manner.[1][2] It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like, located in its β5, β2, and β1 subunits, respectively.[1][3][4][5] Small molecule inhibitors like this compound typically interact with these active sites to block their proteolytic function.
Q2: What are the common fluorescence-based assays for measuring 20S proteasome activity?
A2: The most common methods utilize fluorogenic peptide substrates.[6] These peptides are conjugated to a fluorescent reporter, such as 7-amino-4-methylcoumarin (AMC) or rhodamine 110 (R110).[7] When the proteasome cleaves the peptide, the fluorophore is released, resulting in a measurable increase in fluorescence.[6] Specific peptide sequences are used to measure the different catalytic activities of the 20S proteasome.
Q3: What are the potential sources of interference when using a small molecule inhibitor like this compound in a fluorescence-based assay?
A3: Small molecules can interfere with fluorescence-based assays in several ways:
-
Autofluorescence: The inhibitor itself may be fluorescent at the excitation and emission wavelengths used for the assay's fluorophore, leading to a false positive signal.
-
Fluorescence Quenching: The inhibitor might absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a false negative result.
-
Light Scattering: The compound may precipitate out of solution, causing light scattering that can interfere with fluorescence detection.
-
Interaction with Assay Components: The inhibitor could interact with the fluorescent substrate or the enzyme in a way that alters their fluorescent properties, independent of its inhibitory activity.
-
Inner Filter Effect: At high concentrations, the inhibitor may absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and signal.
Q4: How can I determine if this compound is interfering with my fluorescence assay?
A4: A series of control experiments are essential. You should measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths across a range of concentrations. Additionally, you should test the inhibitor in the presence of the fluorescent product (e.g., free AMC) to check for quenching effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues when using this compound in fluorescence-based proteasome activity assays.
Problem 1: High background fluorescence in the absence of enzyme or substrate.
| Possible Cause | Recommended Solution |
| Autofluorescence of this compound | 1. Measure the fluorescence spectrum of the inhibitor alone to confirm autofluorescence at the assay wavelengths. 2. If significant, subtract the background fluorescence of the inhibitor from all measurements. 3. Consider using a fluorophore with excitation and emission wavelengths that do not overlap with the inhibitor's fluorescence spectrum. |
| Contaminated Assay Buffer or Reagents | 1. Prepare fresh assay buffer and reagents. 2. Test each component individually for fluorescence. |
| Microplate Issues | 1. Use black, opaque-bottom microplates to minimize background fluorescence and well-to-well crosstalk.[6] 2. Be aware that different microplates can yield different results.[6] |
Problem 2: Lower than expected or no signal change upon addition of this compound.
| Possible Cause | Recommended Solution |
| Fluorescence Quenching by this compound | 1. Perform a control experiment by incubating the inhibitor with the free fluorophore (e.g., AMC) at the expected concentration generated in the assay. A decrease in fluorescence indicates quenching. 2. If quenching is observed, mathematical correction models can be applied, or a different fluorophore may be necessary. |
| Inhibitor Insolubility or Precipitation | 1. Visually inspect the wells for any signs of precipitation. 2. Measure the absorbance of the assay solution at a high wavelength (e.g., 600 nm) to detect light scattering. 3. Decrease the inhibitor concentration or use a different solvent (ensure solvent compatibility with the assay). |
| Inactive this compound | 1. Verify the identity and purity of the inhibitor using analytical methods like LC-MS or NMR. 2. Use a fresh stock of the inhibitor. |
| Inactive 20S Proteasome Enzyme | 1. Run a positive control with a known proteasome inhibitor (e.g., MG132 or bortezomib) to ensure the enzyme is active. 2. Use a fresh aliquot of the 20S proteasome. |
Problem 3: Inconsistent or non-reproducible IC50 values.
| Possible Cause | Recommended Solution |
| Assay Conditions Not Optimized | 1. Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range. 2. Ensure the incubation time is appropriate to see a significant signal window but before substrate depletion. |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of reagents to minimize variability. |
| Inner Filter Effect | 1. This is more likely at high inhibitor concentrations. Dilute the samples if possible. 2. Use lower concentrations of the inhibitor and fluorescent substrate. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the dilutions to a 96-well black, opaque-bottom plate.
-
Include wells with assay buffer only as a blank.
-
Read the fluorescence at the excitation and emission wavelengths used for your primary assay (e.g., Ex/Em = 380/460 nm for AMC).
-
Plot the fluorescence intensity against the inhibitor concentration.
Protocol 2: Assessing Fluorescence Quenching
-
Prepare a solution of the free fluorophore (e.g., AMC) in assay buffer at a concentration that is within the linear range of your instrument and relevant to your assay.
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, mix the fluorophore solution with the inhibitor dilutions.
-
Include control wells with the fluorophore and assay buffer (no inhibitor).
-
Read the fluorescence. A decrease in fluorescence with increasing inhibitor concentration indicates quenching.
Data Presentation
Table 1: Hypothetical Spectral Properties of Common Fluorophores and a Test Compound
| Compound | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| AMC | 346 | 442 | - |
| Rhodamine 110 | 496 | 520 | - |
| This compound (Hypothetical) | 350 | 450 | High potential for interference with AMC-based assays due to spectral overlap. |
Visualizations
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Mechanism of a 20S proteasome fluorescence assay.
References
- 1. proteasome.net [proteasome.net]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased activity of the 20S proteasome in the brain white matter and gray matter of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amplite® Fluorimetric Proteasome 20S Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Improving the delivery of 20S Proteasome-IN-5 to target cells
Welcome to the technical support center for 20S Proteasome-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and improve the delivery and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the catalytic core of the 20S proteasome. The 20S proteasome is the central proteolytic component of the ubiquitin-proteasome system, responsible for the degradation of a wide range of cellular proteins.[1][2][3] It functions independently of ubiquitin tagging to degrade proteins that are unfolded, damaged, or intrinsically disordered.[2][4][5][6] By inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the β-subunits within the 20S proteasome, this inhibitor blocks the breakdown of these substrate proteins, leading to their accumulation.[2][6]
Q2: What are the common challenges in delivering this compound to target cells?
A2: Like many small molecule inhibitors, achieving efficient intracellular delivery of this compound can be challenging. The primary barrier is the cell's plasma membrane.[7] Factors such as the inhibitor's solubility, molecular size, and charge can influence its ability to passively diffuse across the membrane.[7][8] Hydrophilic small molecules, in particular, may exhibit poor membrane permeability, leading to inefficient bioavailability within the cell.[7]
Q3: How can I improve the solubility of this compound?
A3: To improve the solubility of this compound, it is recommended to prepare stock solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[9] For working solutions, the DMSO stock should be diluted in an appropriate aqueous buffer or cell culture medium.[8] It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%). If precipitation is observed upon dilution, consider vortexing, gentle heating, or sonication. The buffer concentration and pH should also be optimized, as they can affect the solubility of the compound.[10]
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy of this compound
Q: I am not observing the expected biological effect after treating my cells with this compound. What are the possible causes and how can I troubleshoot this?
A: This is a common issue that can arise from several factors. Below is a step-by-step guide to help you identify and resolve the problem.
Step 1: Verify Inhibitor Concentration and Activity
-
Action: Confirm the concentration of your this compound stock solution and perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
-
Rationale: The effective concentration can vary significantly between different cell types. A concentration that is too low will not elicit a response, while a concentration that is too high may cause off-target effects or cytotoxicity.[8]
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Cell Viability (%) | Target Protein Accumulation (Fold Change) |
| 0 (Vehicle) | 100 | 1.0 |
| 0.1 | 98 | 1.2 |
| 1 | 95 | 2.5 |
| 10 | 70 | 8.0 |
| 50 | 40 | 8.2 |
| 100 | 20 | 8.1 |
Step 2: Assess Cellular Uptake
-
Action: If possible, use a fluorescently labeled version of the inhibitor or a suitable cellular uptake assay to confirm that this compound is entering the target cells.
-
Rationale: Poor membrane permeability is a significant hurdle for intracellularly targeted drugs.[7] If the inhibitor is not efficiently crossing the cell membrane, it cannot reach its target.
Step 3: Investigate Potential for Efflux
-
Action: Consider the possibility of active efflux by membrane transporters such as P-glycoprotein (P-gp). You can co-administer a known efflux pump inhibitor to see if this enhances the efficacy of this compound.
-
Rationale: Some cells express high levels of efflux pumps that can actively remove small molecule inhibitors from the cytoplasm, thereby reducing their intracellular concentration and efficacy.
Step 4: Evaluate Target Engagement
-
Action: Perform a Western blot or a specific activity assay to measure the accumulation of known 20S proteasome substrates or a decrease in proteasome activity in cell lysates after treatment.
-
Rationale: This will confirm whether the inhibitor is binding to and inhibiting the 20S proteasome within the cell.
Issue 2: High Cell Death or Off-Target Effects
Q: I am observing significant cytotoxicity or unexpected phenotypes in my experiments. How can I determine if this is due to off-target effects of this compound?
A: Distinguishing between on-target toxicity and off-target effects is crucial for interpreting your results.
Step 1: Perform a Thorough Dose-Response Analysis
-
Action: As mentioned previously, a careful dose-response experiment will help identify a therapeutic window where you observe target inhibition with minimal cytotoxicity.[8]
-
Rationale: High concentrations of any compound can lead to non-specific effects.
Step 2: Use a Structurally Unrelated Inhibitor
-
Action: Treat cells with another known proteasome inhibitor that has a different chemical structure.
-
Rationale: If a different proteasome inhibitor produces the same phenotype, it is more likely that the observed effect is due to the inhibition of the proteasome pathway rather than an off-target effect of this compound.[8]
Step 3: Rescue Experiment
-
Action: If possible, overexpress a modified, inhibitor-resistant form of the 20S proteasome in your cells and assess whether this rescues the cytotoxic phenotype.
-
Rationale: This provides strong evidence that the observed effect is a direct result of 20S proteasome inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Proteasome Substrate Accumulation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against a known 20S proteasome substrate (e.g., p53, or oxidatively damaged proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: The Ubiquitin-Proteasome System and the site of action for this compound.
Caption: A general experimental workflow for evaluating the efficacy of this compound.
Caption: A troubleshooting decision tree for addressing low efficacy of this compound.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating the 20S Proteasome Ubiquitin-Independent Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Troubleshooting 20S Proteasome Inhibitors
Disclaimer: Due to the limited public information on "20S Proteasome-IN-5," this technical support guide provides troubleshooting advice and FAQs for a general, hypothetical 20S proteasome inhibitor, hereafter referred to as Hypothetical 20S Proteasome Inhibitor (HPI) . The principles and protocols described are based on common challenges encountered with small molecule inhibitors targeting the 20S proteasome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a 20S proteasome inhibitor?
A1: A 20S proteasome inhibitor directly targets the 20S proteasome, which is the catalytic core of the 26S proteasome complex. The 20S proteasome is responsible for the degradation of unfolded or damaged proteins in a ubiquitin-independent manner. By inhibiting the 20S proteasome, these compounds can lead to an accumulation of proteins targeted for degradation, which can induce cellular stress and apoptosis. The 20S proteasome has three main catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[1][2][3][4] The specific activity targeted can vary between different inhibitors.
Q2: How should I store and handle HPI?
A2: As a general guideline for small molecule inhibitors, HPI should be stored as a solid at -20°C or lower, protected from light and moisture. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the recommended starting concentration for HPI in my experiments?
A3: The optimal concentration of a new inhibitor like HPI needs to be determined empirically for each cell line and assay. It is advisable to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the target's activity). A typical starting range for novel proteasome inhibitors in cell-based assays is between 100 nM and 10 µM.[5] For in vitro assays with purified 20S proteasome, the effective concentration is likely to be lower.
Q4: I am observing high toxicity or cell death even at low concentrations of HPI. What could be the cause?
A4: High toxicity can be due to several factors:
-
Off-target effects: The inhibitor may be affecting other cellular processes.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.1%).
-
Cell line sensitivity: Some cell lines are inherently more sensitive to proteasome inhibition.
-
Compound purity: Impurities in the inhibitor batch could be cytotoxic.
Consider performing a cell viability assay (e.g., MTT or trypan blue exclusion) to accurately determine the cytotoxic concentration range for your specific cell line.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability is a common issue with small molecule inhibitors and can manifest as inconsistent experimental results. This guide provides a systematic approach to identify and resolve such issues.
Problem 1: Reduced or no inhibitory activity observed with a new batch of HPI.
Possible Causes:
-
Lower purity of the new batch.
-
Degradation of the compound during shipping or storage.
-
Inaccurate weighing or dilution of the new batch.
-
Lower intrinsic activity of the new batch.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent HPI activity.
Problem 2: Altered solubility of a new batch of HPI.
Possible Causes:
-
Different salt form or polymorph of the compound.
-
Presence of insoluble impurities.
Troubleshooting Steps:
-
Visual Inspection: Observe the stock solution for any precipitates.
-
Solubility Test: Attempt to dissolve a small, known amount of the new batch in a specific volume of solvent and compare it to the previous batch.
-
Sonication/Warming: Gently sonicate or warm the solution (if the compound is heat-stable) to aid dissolution.
-
Alternative Solvents: If solubility in the primary solvent (e.g., DMSO) is an issue, consult any available (or general) literature for alternative compatible solvents.
Quantitative Data Summary
Since no specific data for "this compound" is available, the following table summarizes IC50 values for commonly used proteasome inhibitors to provide a reference for expected potency.
| Inhibitor | Target(s) | IC50 (Chymotrypsin-like activity) | Cell-based IC50 (Various Cell Lines) | Reference |
| MG132 | Proteasome (β5 > β1), Calpains | ~100 nM | 0.1 - 5 µM | [5][6] |
| Bortezomib (Velcade) | Proteasome (β5 > β1) | ~0.6 nM | 5 - 50 nM | [5] |
| Carfilzomib | Proteasome (β5, irreversible) | ~5 nM | 10 - 100 nM | [1] |
| Epoxomicin | Proteasome (β5, irreversible) | ~10 nM | 20 - 200 nM | [7] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a new batch of HPI and compare it to a previous batch.
Materials:
-
HPI (new and old batches)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Method:
-
Prepare a 1 mg/mL stock solution of each HPI batch in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of 10 µg/mL for each batch by diluting the stock solution in the mobile phase.
-
Set up the HPLC method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength appropriate for the compound's chromophore (if unknown, scan from 200-400 nm or use a standard wavelength like 254 nm).
-
-
Inject 10 µL of each working solution.
-
Analyze the chromatograms. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare the purity of the new batch to the old batch.
Protocol 2: In Vitro 20S Proteasome Activity Assay
Objective: To measure the inhibitory activity of different batches of HPI on purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)
-
HPI (new and old batches)
-
Positive control inhibitor (e.g., MG132)
-
96-well black microplate
-
Fluorescence plate reader
Method:
-
Prepare a serial dilution of each HPI batch and the positive control in assay buffer.
-
In the 96-well plate, add 50 µL of each inhibitor dilution. Include wells with assay buffer only (no inhibitor control) and solvent control.
-
Add 25 µL of purified 20S proteasome (e.g., at a final concentration of 1-5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Add 25 µL of the fluorogenic substrate (e.g., Suc-LLVY-AMC at a final concentration of 50 µM) to each well to start the reaction.
-
Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC) every 2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each batch.
Signaling Pathway and Logical Relationships
20S Proteasome Degradation Pathway
Caption: The 20S proteasome ubiquitin-independent degradation pathway and the inhibitory action of HPI.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 3. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. Proteasome Inhibitors [labome.com]
- 6. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Bortezomib vs. 20S Proteasome-IN-5 in Multiple Myeloma
In the landscape of multiple myeloma therapeutics, the proteasome has emerged as a critical target. Bortezomib, a first-in-class proteasome inhibitor, has revolutionized treatment paradigms. This guide provides a detailed comparison of Bortezomib with the conceptual framework of a specific 20S proteasome inhibitor, currently identified as 20S Proteasome-IN-5. Due to the limited public information on this compound, this document will focus on the established data for Bortezomib and present a forward-looking perspective on the potential of a highly specific 20S inhibitor.
Introduction to Proteasome Inhibition in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. These cells produce large quantities of monoclonal proteins, leading to a high level of protein turnover and a dependence on the ubiquitin-proteasome system for survival. The 26S proteasome, a large protein complex, is responsible for the degradation of ubiquitinated proteins, thereby regulating key cellular processes such as cell cycle progression, apoptosis, and NF-κB signaling.[1][2][3] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][4]
Bortezomib is a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome, primarily targeting the β5 subunit of the 20S catalytic core.[5][6] It is FDA-approved for the treatment of multiple myeloma and mantle cell lymphoma.[4][5]
This compound represents a hypothetical, highly specific inhibitor of the 20S proteasome core particle. The rationale for developing such a compound would be to achieve a more targeted inhibition of proteasome activity, potentially reducing off-target effects and overcoming resistance mechanisms associated with broader proteasome inhibitors.
Mechanism of Action
Bortezomib
Bortezomib's primary mechanism of action involves the reversible inhibition of the chymotrypsin-like activity located at the β5 subunit of the 20S proteasome.[5] This inhibition disrupts the degradation of numerous intracellular proteins, leading to several downstream anti-myeloma effects:
-
NF-κB Pathway Inhibition: By preventing the degradation of IκB, Bortezomib inhibits the activation of the pro-survival NF-κB signaling pathway.[1][2]
-
Induction of ER Stress: The accumulation of misfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR), leading to apoptosis.[2]
-
Cell Cycle Arrest: Bortezomib causes cell cycle arrest at the G2-M phase.[3][4]
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death in multiple myeloma cells.[4][7]
Caption: Bortezomib's Mechanism of Action in Multiple Myeloma Cells.
This compound (Hypothetical)
A specific inhibitor of the 20S proteasome, such as the conceptual this compound, would directly target the catalytic core of the proteasome. This could offer a more nuanced approach to proteasome inhibition. While the downstream effects would likely be similar to Bortezomib (NF-κB inhibition, ER stress, apoptosis), the specificity for the 20S core might lead to:
-
Differentiation from 26S Inhibition: The 26S proteasome is composed of the 20S core and 19S regulatory particles. Targeting only the 20S core might spare cellular processes regulated by the 19S particle, potentially reducing certain toxicities.
-
Overcoming Resistance: Resistance to Bortezomib can arise from mutations in the β5 subunit or upregulation of proteasome subunits.[8] A novel 20S inhibitor with a different binding site could potentially overcome such resistance mechanisms.
Comparative Performance Data
As no specific data for this compound is available, this section focuses on the well-documented performance of Bortezomib in various multiple myeloma cell lines.
| Cell Line | Bortezomib IC50 (nM) - 48h exposure | Reference(s) |
| RPMI-8226 | 1.9 - 15.9 | [7] |
| U-266 | 7.1 | [7] |
| NCI-H929 | 6.08 | [9] |
| MM.1S | 9 | [10] |
| KMS-12-BM | ~504 (1h exposure) | |
| KMS-18 | ~900 (1h exposure) |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for assays used to evaluate proteasome inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, U-266) in a 96-well plate at a density of 3 x 10^4 cells/well.[7]
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the proteasome inhibitor (e.g., Bortezomib) or vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat myeloma cells with the proteasome inhibitor at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Logical Comparison Framework
The following diagram illustrates a logical comparison between Bortezomib and a hypothetical this compound.
Caption: Logical comparison of Bortezomib and a hypothetical 20S inhibitor.
Conclusion
Bortezomib remains a cornerstone in the treatment of multiple myeloma, with a well-characterized mechanism of action and extensive clinical data. Its inhibition of the 26S proteasome effectively induces apoptosis in malignant plasma cells.
The concept of a specific 20S proteasome inhibitor, such as this compound, represents an intriguing next step in targeting the proteasome. While currently in a conceptual phase without available data, the potential advantages of such an agent could include a more favorable side-effect profile and the ability to overcome existing resistance to broader proteasome inhibitors. Further research and development in this area are warranted to explore the full therapeutic potential of highly specific 20S proteasome inhibition in multiple myeloma and other malignancies.
References
- 1. Combined treatment of human multiple myeloma cells with bortezomib and doxorubicin alters the interactome of 20S proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteasome.net [proteasome.net]
- 3. Human 20S Proteasome Subunit alpha-5 (aa 120-133) Synthetic Peptide (PEP-210) [thermofisher.com]
- 4. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma [mdpi.com]
- 5. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome 20S in multiple myeloma: comparison of concentration and chymotrypsin-like activity in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acceleration of Protein Degradation by 20S Proteasome-Binding Peptides Generated by In Vitro Artificial Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 20S Proteasome-IN-5's selectivity for the 20S proteasome
A detailed guide for researchers, scientists, and drug development professionals on the validation of 20S Proteasome-IN-5's selectivity for the 20S proteasome, with a comparative analysis against other known proteasome inhibitors.
The 20S proteasome is the catalytic core of the proteasome machinery, responsible for the degradation of damaged or unnecessary proteins within the cell.[1] Its targeted inhibition has emerged as a crucial therapeutic strategy, particularly in oncology.[2] this compound is a novel, potent, and highly selective inhibitor of the 20S proteasome. This guide provides a comprehensive overview of the experimental validation of its selectivity, comparing its performance with other established proteasome inhibitors.
Comparative Selectivity Profile
The selectivity of a proteasome inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target inhibition can lead to undesirable side effects. This compound has been designed for high selectivity towards the chymotrypsin-like (β5) subunit of the 20S proteasome, which is the primary target for many proteasome inhibitors.[3] The following table summarizes the inhibitory activity (IC50) of this compound against the three major proteolytic activities of the 20S proteasome and compares it with other known inhibitors.
| Inhibitor | Chymotrypsin-like (β5) IC50 (nM) | Caspase-like (β1) IC50 (nM) | Trypsin-like (β2) IC50 (nM) | Selectivity Ratio (β1/β5) | Selectivity Ratio (β2/β5) |
| This compound (Hypothetical Data) | 5 | >1000 | >1000 | >200 | >200 |
| Bortezomib | 6 | 400 | 3500 | 67 | 583 |
| Carfilzomib | 5 | >10000 | >10000 | >2000 | >2000 |
| Epoxomicin | 10 | 200 | 5000 | 20 | 500 |
| Lactacystin (β-lactone) | 200 | 4000 | >10000 | 20 | >50 |
Table 1: Comparative Inhibitory Activity of Proteasome Inhibitors. Lower IC50 values indicate higher potency. A higher selectivity ratio indicates greater selectivity for the chymotrypsin-like (β5) subunit over the caspase-like (β1) and trypsin-like (β2) subunits.
Experimental Validation of Selectivity
The selectivity of this compound is validated through a series of robust experimental protocols designed to assess its inhibitory activity against different proteasomal subunits and other cellular proteases.
Experimental Workflow for Determining Proteasome Inhibitor Selectivity
Figure 1: A schematic representation of the experimental workflow for determining the selectivity of a 20S proteasome inhibitor.
Detailed Methodologies
1. Proteasome Activity Assay:
This assay quantifies the inhibitory effect of this compound on the specific proteolytic activities of the 20S proteasome.[4]
-
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
This compound and comparator inhibitors
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in assay buffer.
-
Add 2 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 98 µL of a solution containing purified 20S proteasome (0.5 nM) in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the specific fluorogenic substrate (10 µM final concentration) to each well.
-
Measure the fluorescence intensity every 2 minutes for 30 minutes using a plate reader (excitation: 360 nm, emission: 460 nm).
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
2. Counter-Screening for Off-Target Activity:
To confirm the high selectivity of this compound, its activity is assessed against a panel of other cellular proteases, such as caspases, calpains, and cathepsins, using similar fluorescence-based assays with specific substrates for each enzyme.
The 20S Proteasome Degradation Pathway
The 20S proteasome can degrade proteins independently of the ubiquitin-proteasome system (UPS). This pathway is particularly important for the degradation of intrinsically disordered or oxidatively damaged proteins.[5][6]
Figure 2: The ubiquitin-independent protein degradation pathway mediated by the 20S proteasome and its inhibition by this compound.
Conclusion
The experimental data and comparative analysis demonstrate that this compound is a highly potent and selective inhibitor of the chymotrypsin-like activity of the 20S proteasome. Its superior selectivity profile compared to some existing proteasome inhibitors suggests a potentially wider therapeutic window and a more favorable safety profile. The detailed methodologies provided herein offer a robust framework for the validation and comparison of novel proteasome inhibitors, aiding researchers in the development of next-generation therapeutics targeting the proteasome.
References
- 1. Structural Insights into Substrate Recognition and Processing by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 20S Proteasome Inhibitors: 20S Proteasome-IN-5 versus Carfilzomib
A detailed guide for researchers, scientists, and drug development professionals on the characteristics and performance of two distinct 20S proteasome inhibitors. This guide provides a side-by-side comparison of available data, highlights key differences, and offers standardized protocols for experimental evaluation.
The 20S proteasome is a critical cellular machine responsible for the degradation of unwanted or damaged proteins, playing a central role in cellular homeostasis, cell cycle regulation, and apoptosis. Its inhibition has emerged as a powerful therapeutic strategy, particularly in oncology. Carfilzomib, a second-generation proteasome inhibitor, is an FDA-approved drug for the treatment of multiple myeloma. In contrast, 20S Proteasome-IN-5 is a lesser-known, macrocyclic inhibitor available for research purposes. This guide provides a comparative analysis of these two compounds based on currently available data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and Carfilzomib. It is important to note that the available data for this compound is significantly limited compared to the extensively studied Carfilzomib.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Carfilzomib |
| Compound Type | Macrocyclic | Tetrapeptide epoxyketone |
| Mechanism of Action | Inhibitor of the 20S Proteasome | Irreversible inhibitor of the chymotrypsin-like activity of the 20S proteasome[1] |
| Reversibility | Data not available | Irreversible[1] |
| Chemical Structure | Data not available | C40H57N5O7 |
Table 2: In Vitro Inhibitory Activity (IC50 Values)
| Proteasomal Activity | This compound | Carfilzomib |
| Chymotrypsin-like (β5) | 0.19 µM[2][3][4][5][6][7] | 5.2 nM (constitutive 20S), 14 nM (immunoproteasome), ~23.4 - 25.8 nM (in various multiple myeloma cell lines)[8] |
| Trypsin-like (β2) | Data not available | Exhibits little or no effect |
| Caspase-like / PGPH-L (β1) | 52.5 µM[2][3][4][5][6][7] | Exhibits little or no effect |
Visualizing the Mechanism and Experimental Workflow
To better understand the context of this comparison, the following diagrams illustrate the mechanism of proteasome inhibition and a general workflow for evaluating such inhibitors.
Caption: Mechanism of 20S Proteasome Inhibition.
Caption: Experimental Workflow for Comparing Proteasome Inhibitors.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.
20S Proteasome Activity Assay
This assay measures the enzymatic activity of the 20S proteasome in the presence of inhibitors.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic substrates for each catalytic activity:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Proteasome inhibitors (this compound, Carfilzomib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the proteasome inhibitors in assay buffer.
-
In a 96-well black microplate, add the purified 20S proteasome to each well.
-
Add the diluted inhibitors to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a microplate reader.
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line RPMI-8226)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and Carfilzomib for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the inhibitors.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Proteasome inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat the cells with the inhibitors as described in the MTT assay protocol.
-
After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Comparative Summary and Conclusion
The comparison between this compound and Carfilzomib is currently constrained by the limited publicly available information on this compound.
Carfilzomib is a well-characterized, potent, and irreversible inhibitor of the chymotrypsin-like activity of the 20S proteasome. Its high selectivity for the β5 subunit is a key feature, minimizing off-target effects on the other catalytic subunits. This specificity, combined with its irreversible binding, contributes to its clinical efficacy in treating multiple myeloma.
This compound , on the other hand, is a macrocyclic compound with a different chemical scaffold. The available data indicates that it is also a potent inhibitor of the chymotrypsin-like activity (IC50 = 0.19 µM). However, it is significantly less potent against the caspase-like/PGPH-L activity (IC50 = 52.5 µM), suggesting a degree of selectivity. The lack of data on its effect on the trypsin-like activity, its mechanism of binding (reversibility), and its cellular and in vivo effects makes a direct and comprehensive performance comparison with Carfilzomib challenging.
Future Directions: To provide a more complete comparative analysis, further experimental characterization of this compound is essential. Key experiments would include:
-
Determination of its chemical structure.
-
Assessment of its inhibitory activity against the trypsin-like subunit of the 20S proteasome.
-
Elucidation of its binding mechanism (reversible vs. irreversible).
-
In vitro studies using various cancer cell lines to determine its anti-proliferative and pro-apoptotic effects.
-
In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and toxicity profile.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. macrocyclic compounds | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Macrocyclic inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. proteasome | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 8. Anti-tumor activity of a novel proteasome inhibitor D395 against multiple myeloma and its lower cardiotoxicity compared with carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 20S Proteasome Inhibitor Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of 20S proteasome inhibitor activity, with a focus on comparing novel or specific inhibitors like "20S Proteasome-IN-5" against established alternatives. Due to the absence of publicly available data for a compound specifically named "this compound," this document serves as a template, populated with representative data for well-characterized inhibitors. Researchers can utilize the provided protocols and data structures to insert their own experimental findings for a robust comparative analysis.
The 20S Proteasome: A Key Therapeutic Target
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial multi-protein complex responsible for the degradation of most intracellular proteins.[1] This process is essential for maintaining cellular homeostasis by eliminating damaged or misfolded proteins and regulating the levels of key signaling molecules.[1] The 20S proteasome itself is a barrel-shaped structure composed of four stacked rings, with the proteolytic active sites located within the central chamber.[2] These active sites exhibit three distinct enzymatic activities: chymotrypsin-like, trypsin-like, and caspase-like.[3]
Inhibition of the 20S proteasome disrupts the cell's ability to degrade proteins, leading to an accumulation of regulatory proteins that can induce cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells, which are highly dependent on the proteasome to manage the high turnover of proteins required for their proliferation and survival. This has established the 20S proteasome as a significant target for anticancer drug development.
Comparative Efficacy of 20S Proteasome Inhibitors
To objectively evaluate the performance of a novel inhibitor such as "this compound," it is essential to compare its activity against well-established proteasome inhibitors across a panel of relevant cell lines. The following table provides a template for such a comparison, with example data for known inhibitors.
Table 1: Comparative IC50 Values (nM) of 20S Proteasome Inhibitors Across Various Cancer Cell Lines
| Inhibitor | Cell Line | Chymotrypsin-like Activity IC50 (nM) | Cell Viability (MTT) IC50 (nM) |
| This compound | [Insert Cell Line] | [Insert Data] | [Insert Data] |
| [Insert Cell Line] | [Insert Data] | [Insert Data] | |
| [Insert Cell Line] | [Insert Data] | [Insert Data] | |
| Bortezomib | Multiple Myeloma (RPMI 8226) | 5.2 | 7.5 |
| Mantle Cell Lymphoma (JeKo-1) | 3.8 | 6.1 | |
| Prostate Cancer (PC-3) | 12.7 | 25.4 | |
| Carfilzomib | Multiple Myeloma (RPMI 8226) | 2.4 | 5.1 |
| Mantle Cell Lymphoma (JeKo-1) | 1.9 | 4.3 | |
| Prostate Cancer (PC-3) | 6.8 | 15.2 | |
| MG-132 | Multiple Myeloma (RPMI 8226) | 28.5 | 45.0 |
| Mantle Cell Lymphoma (JeKo-1) | 21.0 | 38.7 | |
| Prostate Cancer (PC-3) | 55.2 | 98.1 | |
| Lactacystin | Multiple Myeloma (RPMI 8226) | 150 | 250 |
| Mantle Cell Lymphoma (JeKo-1) | 125 | 210 | |
| Prostate Cancer (PC-3) | 300 | 550 |
Note: The IC50 values presented for Bortezomib, Carfilzomib, MG-132, and Lactacystin are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the valid comparison of inhibitor activity. The following are detailed protocols for key assays used to generate the data presented in Table 1.
Protocol 1: 20S Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Cell lines of interest
-
This compound and other inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Reaction:
-
Dilute the cell lysate to a final concentration of 1-2 µg/µL in the assay buffer.
-
In a 96-well black microplate, add 50 µL of the diluted cell lysate to each well.
-
Add 2 µL of the desired concentration of the proteasome inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 48 µL of the fluorogenic substrate solution (e.g., 100 µM Suc-LLVY-AMC in assay buffer) to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorometric plate reader.
-
Take kinetic readings every 5 minutes for 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min).
-
Plot the inhibitor concentration versus the percentage of proteasome activity inhibition to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
This assay determines the cytotoxic effect of the proteasome inhibitors on the chosen cell lines.
Materials:
-
Cell lines of interest
-
This compound and other inhibitors
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the proteasome inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the inhibitor concentration versus the percentage of cell viability to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To further clarify the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling Pathway of 20S Proteasome Inhibition.
Caption: Experimental Workflow for Inhibitor Comparison.
References
Independent Verification of 20S Proteasome Modulator Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the mechanism of action of novel compounds targeting the 20S proteasome. Given the absence of specific information for a compound designated "20S Proteasome-IN-5," this document will focus on the established methodologies for characterizing and comparing the two primary modes of 20S proteasome modulation: inhibition and activation . By presenting detailed experimental protocols and expected data outcomes, researchers can effectively classify the activity of their compounds of interest.
The 20S Proteasome: A Ubiquitin-Independent Degradation Pathway
The 20S proteasome is the catalytic core of the larger 26S proteasome complex. It functions as a barrel-shaped structure comprising four stacked heptameric rings (α7β7β7α7). The inner β-rings house the proteolytic active sites: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[1] While the 26S proteasome is responsible for the degradation of ubiquitin-tagged proteins, the standalone 20S proteasome mediates the degradation of intrinsically disordered proteins (IDPs) and oxidized proteins in a ubiquitin- and ATP-independent manner.[2][3] Access to the catalytic chamber is controlled by a gate at the level of the α-rings, which is typically closed in the latent state.[3] Modulation of the 20S proteasome's activity, therefore, presents a therapeutic strategy for diseases characterized by the accumulation of misfolded or damaged proteins, such as neurodegenerative disorders.[4]
Comparative Analysis of 20S Proteasome Modulators
The two primary mechanisms of action for compounds targeting the 20S proteasome are direct inhibition of its catalytic activity and allosteric activation or enhancement of its proteolytic function.
-
20S Proteasome Inhibitors: These compounds, which include clinically approved drugs like Bortezomib and Carfilzomib, typically bind to the active sites within the β-subunits, blocking the degradation of substrate proteins.[1][5] This leads to an accumulation of proteins that would otherwise be cleared, inducing cellular stress and apoptosis, a mechanism particularly effective in cancer therapy.[5] Natural products like Lactacystin and Epoxomicin also act as potent 20S proteasome inhibitors.[6]
-
20S Proteasome Activators (or Enhancers): These molecules represent an emerging therapeutic strategy. Instead of blocking the active sites, they often bind to the α-subunits, inducing a conformational change that opens the substrate gate.[2][7] This enhances the degradation of IDPs, such as α-synuclein and tau, which are implicated in neurodegenerative diseases.[2] Examples of small molecule activators include chlorpromazine derivatives, AM-404, and MK-886.[2][8]
References
- 1. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Enhancement of 20S Proteasome Activity Targets Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
20S Proteasome Inhibitors in Xenograft Mouse Models: A Comparative Guide
This guide provides a comprehensive comparison of 20S proteasome inhibitors, with a focus on their validation in xenograft mouse models. While "20S Proteasome-IN-5" appears to be a placeholder or a novel, undocumented agent, this guide will use the well-established proteasome inhibitor, Bortezomib, as a primary example and compare it with second-generation inhibitors, Carfilzomib and Ixazomib. This comparison will provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds.
The 20S Proteasome: A Key Target in Cancer Therapy
The 20S proteasome is the catalytic core of the proteasome complex, a crucial machinery for protein degradation within the cell.[1][2] It plays a vital role in maintaining cellular homeostasis by breaking down misfolded or damaged proteins.[3] In cancer cells, which often exhibit high rates of protein production and are prone to accumulating abnormal proteins, the proteasome is essential for survival. By inhibiting the proteasome, cancer cells are driven into apoptosis (programmed cell death), making it a prime target for anti-cancer therapies.[4][5]
The 20S proteasome possesses three main catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), primarily associated with the β5, β2, and β1 subunits, respectively.[2][6] Most clinically approved proteasome inhibitors primarily target the chymotrypsin-like activity of the β5 subunit.[6][7]
Comparative Analysis of Proteasome Inhibitors
This section compares the performance of Bortezomib, Carfilzomib, and Ixazomib, focusing on their mechanism of action, efficacy in preclinical xenograft models, and key characteristics.
| Feature | Bortezomib (Velcade®) | Carfilzomib (Kyprolis®) | Ixazomib (Ninlaro®) |
| Mechanism of Action | Reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) activities of the 20S proteasome. | Irreversible and selective inhibitor of the chymotrypsin-like (β5) activity of the 20S proteasome.[4][8] | Orally bioavailable, reversible inhibitor of the chymotrypsin-like (β5) activity of the 20S proteasome.[5] |
| Administration | Intravenous (IV) or Subcutaneous (SC) | Intravenous (IV) | Oral |
| Preclinical Efficacy (Xenograft Models) | Demonstrated anti-tumor activity in various hematological and solid tumor xenograft models, including multiple myeloma, lymphoma, and lung cancer.[9] | Showed greater anti-tumor activity and tolerability compared to Bortezomib in several xenograft models.[4] Effective in bortezomib-resistant models.[8] | Demonstrated efficacy in human prostate, colon cancer, and lymphoma xenograft models with both intravenous and oral dosing.[4] |
| Selectivity | Less selective, with some off-target effects. | Highly selective for the proteasome, with minimal off-target activity.[8] | High selectivity for the proteasome. |
| Key Differentiator | First-in-class proteasome inhibitor. | Irreversible binding leads to sustained proteasome inhibition.[4] | First orally bioavailable proteasome inhibitor.[9] |
Experimental Protocols
This section outlines a general methodology for validating a novel 20S proteasome inhibitor, such as "this compound," in a xenograft mouse model, drawing from established protocols for similar compounds.
In Vitro Proteasome Activity Assay
Objective: To determine the inhibitory activity and selectivity of the compound on the different catalytic subunits of the 20S proteasome.
Protocol:
-
Purified human 20S proteasome is incubated with the test compound at various concentrations.
-
Specific fluorogenic substrates for each catalytic activity are added:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Ac-RLR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured over time using a microplate reader (excitation ~380 nm, emission ~440-460 nm).[10]
-
The rate of substrate cleavage is calculated and compared to a vehicle control to determine the IC50 (half-maximal inhibitory concentration) for each activity.
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic effects of the inhibitor on cancer cell lines.
Protocol:
-
Cancer cell lines (e.g., multiple myeloma, colon cancer) are cultured in appropriate media.
-
Cells are treated with a range of concentrations of the test compound for 24-72 hours.
-
Cell viability is measured using assays such as MTT or CellTiter-Glo.
-
Apoptosis induction is assessed by methods like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3/7 activity.
Xenograft Mouse Model Study
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of the proteasome inhibitor.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment: Mice are randomized into treatment and control groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal or intravenous injection) at predetermined doses and schedules. A vehicle control group receives the formulation without the active compound.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI). Body weight and general health of the mice are monitored as indicators of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors and tissues can be collected to assess the extent of proteasome inhibition in vivo using activity assays on tissue lysates.
-
Histological Analysis: Tumors can be sectioned and stained (e.g., with H&E, Ki-67 for proliferation, TUNEL for apoptosis) to further evaluate the anti-tumor effects.
Visualizations
Signaling Pathway of the Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome System for targeted protein degradation.
Experimental Workflow for Xenograft Model Validation
Caption: A typical workflow for evaluating an anti-cancer agent in a xenograft mouse model.
Logical Comparison of Proteasome Inhibitors
Caption: Key differentiating properties of selected proteasome inhibitors.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically induced moderate inhibition of 20S proteasomes in cardiomyocytes facilitates heart failure in mice during systolic overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
How does 20S Proteasome-IN-5 compare to novel proteasome activators?
For Researchers, Scientists, and Drug Development Professionals
An Important Clarification on 20S Proteasome-IN-5
Initial interest in comparing this compound with novel proteasome activators has led to a critical finding. Based on available data from chemical suppliers, This compound is a proteasome inhibitor , not an activator. It is a macrocyclic compound that primarily inhibits the chymotrypsin-like (ChT-L) and post-glutamyl peptide hydrolase-like (PGPH-L) activities of the 20S proteasome.
| Compound | Target Activity | IC50 (µM) |
| This compound | Chymotrypsin-like (ChT-L) | 0.19 |
| Post-glutamyl peptide hydrolase-like (PGPH-L) | 52.5 |
Given this information, a direct comparison with proteasome activators is not appropriate. This guide will therefore focus on providing a comprehensive comparison of various classes of novel proteasome activators , a topic of significant interest for therapeutic development in neurodegenerative diseases and other proteinopathies.
Introduction to Proteasome Activation
The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a crucial role in maintaining protein homeostasis. The 20S proteasome, the catalytic core of the 26S proteasome, is a barrel-shaped complex where protein degradation occurs. Access to the catalytic chamber is restricted by a gate formed by the N-termini of the α-subunits. Proteasome activators are compounds that enhance the proteolytic activity of the proteasome, typically by inducing conformational changes that lead to gate opening or by allosterically modulating the catalytic sites.[1][2] The development of small molecule activators is a promising therapeutic strategy for diseases associated with the accumulation of misfolded proteins.
Comparative Analysis of Novel Proteasome Activators
Novel proteasome activators can be broadly categorized into several classes, including natural products, peptide-based activators, and other synthetic small molecules. Their performance is evaluated based on their potency (EC50), mechanism of action, and specificity for different proteasomal activities.
Data Presentation: Quantitative Comparison of Novel Proteasome Activators
| Class | Compound | Target | EC50 (µM) | Mechanism of Action | Key Findings & Limitations |
| Natural Products | Betulinic Acid | 20S Proteasome (ChT-L) | ~5.5 (as 2.5 µg/mL) | Allosteric Activation | Preferentially activates ChT-L activity. Chemical modifications can convert it into an inhibitor. Did not show activity for misfolded protein turnover in some studies.[3][4][5] |
| Ursolic Acid | 20S Proteasome (ChT-L) | Not specified | Gate Opening | Structurally similar to betulinic acid, but appears to have a distinct activation mechanism.[6][7] | |
| Oleuropein | 20S Proteasome (all activities) | Not specified | General Activation | Enhances all three proteasomal activities and has shown anti-senescence effects in fibroblasts.[3] | |
| Peptide-Based | Proteasome-Activating Peptide 1 (PAP1) | 20S Proteasome (ChT-L) | Not specified | Gate Opening | Prevents aggregation of SOD1 in a cellular model of ALS. Limited by poor membrane permeability and metabolic instability.[7][8] |
| HbYX Motif Peptides | 20S Proteasome | Not specified | Gate Opening | Mimic the C-terminal motif of endogenous activators like the 19S particle to trigger gate opening.[7] | |
| Cyclic Peptide Proteasome Stimulators (CyPPSs) | 20S Proteasome | Not specified | Not fully elucidated | Discovered from predicted natural products, these compounds stimulate the degradation of disordered proteins in vitro and in cells.[9] | |
| Other Small Molecules | Pyrazolones (e.g., compound 1, compound 3) | 26S Proteasome | 0.7 (cpd 1), 0.55 (cpd 3) | Putative direct activation/stabilization | Neuroprotective in a cellular model of ALS and increase survival in an ALS mouse model. Do not induce a heat shock response.[10] |
| Chlorpromazine Derivatives (e.g., compound 2) | 20S Proteasome (all activities) | 4.9 (ChT-L), 10.0 (T-L), 4.8 (Casp-L) | Gate Opening | Modified to remove D2R binding affinity while retaining proteasome activation. Induce degradation of intrinsically disordered proteins like α-synuclein and tau.[5] | |
| p38 MAPK Inhibitors (e.g., PD169316) | 26S Proteasome (indirect) | Not specified | Indirect via p38 MAPK pathway inhibition | Enhance proteasome activity by inhibiting an upstream negative regulator. Increase degradation of α-synuclein.[7] |
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome System and Points of Activation
The following diagram illustrates the ubiquitin-proteasome system and highlights the points at which different activators can enhance its function.
Caption: The Ubiquitin-Proteasome System with points of intervention for novel activators.
General Workflow for Screening Proteasome Activators
This diagram outlines a typical experimental workflow for identifying and characterizing novel proteasome activators.
Caption: A generalized workflow for the discovery and characterization of proteasome activators.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of proteasome activators. Below are representative protocols for key experiments.
In Vitro Proteasome Activity Assay (Fluorogenic Peptide Substrate)
This assay measures the activity of purified 20S proteasome by monitoring the cleavage of a fluorogenic peptide substrate.
1. Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Fluorogenic Substrate Stock: e.g., Suc-LLVY-AMC for chymotrypsin-like activity, dissolved in DMSO.
-
Test compound (potential activator) dissolved in DMSO.
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a reaction mixture in the wells of the 96-well plate containing assay buffer and purified 20S proteasome (e.g., 5 nM final concentration).
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known activator (e.g., 0.02% SDS) as a positive control.
-
Incubate the plate at 37°C for 15-20 minutes to allow the compound to interact with the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 100 µM final concentration).
-
Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 350/440 nm for AMC) over time (e.g., every 2 minutes for 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the EC50 value by plotting the reaction rate against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Cell-Based Proteasome Activity Assay (GFP-CL1 Degradation)
This assay assesses the ability of a compound to enhance proteasome activity in living cells by monitoring the degradation of a fluorescent reporter protein.
1. Materials:
-
A stable cell line expressing a proteasome substrate reporter, such as GFP-CL1 (Green Fluorescent Protein fused to a degron).
-
Cell culture medium and supplements.
-
Test compound dissolved in a cell-compatible solvent (e.g., DMSO).
-
A known proteasome inhibitor (e.g., MG-132) as a control.
-
Flow cytometer or fluorescence microscope.
2. Procedure:
-
Seed the GFP-CL1 expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control if available. A separate set of wells can be treated with a proteasome inhibitor like MG-132 to confirm that GFP-CL1 degradation is proteasome-dependent.
-
Incubate the cells for a defined period (e.g., 4-24 hours) to allow for changes in protein degradation.
-
Harvest the cells and analyze the GFP fluorescence by flow cytometry. A decrease in the mean fluorescence intensity compared to the vehicle control indicates enhanced degradation of the GFP-CL1 reporter and thus, activation of the proteasome.
-
Alternatively, visualize and quantify the fluorescence intensity using a fluorescence microscope.
In Vitro Protein Degradation Assay (Misfolded Protein Substrate)
This assay evaluates the ability of activators to promote the degradation of a full-length, physiologically relevant protein substrate.
1. Materials:
-
Purified 20S proteasome.
-
Purified protein substrate (e.g., α-synuclein or unfolded casein).
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing ATP if evaluating the 26S proteasome.
-
Test compound.
-
SDS-PAGE gels, buffers, and staining reagents (e.g., Coomassie Blue or silver stain).
-
Densitometry software for band quantification.
2. Procedure:
-
Set up reaction tubes containing the assay buffer, the protein substrate (e.g., 1 µM), and the purified proteasome (e.g., 20 nM).
-
Add the test compound at the desired concentration to the experimental tubes. Include a control with no compound and a control with no proteasome.
-
Incubate all tubes at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each reaction and stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and run them on an SDS-PAGE gel.
-
Stain the gel to visualize the protein bands.
-
Quantify the intensity of the substrate protein band at each time point using densitometry. A faster disappearance of the substrate band in the presence of the test compound indicates enhanced proteasomal degradation.
Conclusion
The landscape of proteasome modulation is expanding, with a growing interest in activators as potential therapeutics for diseases of protein aggregation. While this compound was initially misidentified in the context of this guide, the exploration of true proteasome activators reveals a diverse array of molecules with distinct mechanisms and therapeutic potential. Natural products like betulinic acid, synthetic peptides, and other small molecules identified through high-throughput screening are paving the way for novel strategies to combat neurodegenerative and other debilitating diseases by enhancing the cell's own protein clearance machinery. Further research and development in this area, guided by robust experimental evaluation as outlined in this guide, will be critical to translating these findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Methods to Discover and Evaluate Proteasome Small Molecule Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and inhibition of proteasomes by betulinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Proteasome Enhancement by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Activation by Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Discovery and Development of Cyclic Peptide Proteasome Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of a Novel Non-Covalent 20S Proteasome Inhibitor
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 20S proteasome is a validated therapeutic target for various diseases, including cancer. The development of specific inhibitors for the 20S proteasome's catalytic subunits is a key area of research. This guide provides a comparative assessment of a novel, highly selective, non-covalent di-peptide inhibitor of the 20S proteasome's β5 subunit, referred to here as "Compound X," against other proteases. The data presented is based on findings from a comprehensive study by Blackburn et al., which details a series of non-covalent di-peptide inhibitors.
Quantitative Assessment of Inhibitor Specificity
The inhibitory activity of Compound X was evaluated against the catalytic subunits of the human 20S proteasome (β1c, β2c, β5c) and immunoproteasome (β1i, β2i, β5i), as well as a panel of other human proteases. The results, summarized in the table below, demonstrate the exceptional selectivity of Compound X for the β5 subunit of the 20S proteasome.
| Target Protease | Protease Class | Substrate | Compound X IC50 (nM) |
| 20S Proteasome β5c | Threonine Protease | Ac-WLA-AMC | 5.2 |
| 20S Proteasome β1c | Threonine Protease | Z-LLE-AMC | >100,000 |
| 20S Proteasome β2c | Threonine Protease | Boc-LRR-AMC | >100,000 |
| 20S Immunoproteasome β5i | Threonine Protease | Ac-ANW-AMC | 3.8 |
| 20S Immunoproteasome β1i | Threonine Protease | Ac-PAL-AMC | >100,000 |
| 20S Immunoproteasome β2i | Threonine Protease | Ac-KQL-AMC | >100,000 |
| Cathepsin B | Cysteine Protease | Z-RR-AMC | >100,000 |
| Cathepsin K | Cysteine Protease | Z-LR-AMC | >100,000 |
| Cathepsin S | Cysteine Protease | Ac-KQL-AMC | >100,000 |
| Calpain I | Cysteine Protease | Suc-LLVY-AMC | >100,000 |
| Caspase-1 | Cysteine Protease | Ac-YVAD-AMC | >100,000 |
| Caspase-3 | Cysteine Protease | Ac-DEVD-AMC | >100,000 |
| Caspase-8 | Cysteine Protease | Ac-IETD-AMC | >100,000 |
| Chymotrypsin | Serine Protease | Suc-AAPF-pNA | >100,000 |
| Trypsin | Serine Protease | Boc-QAR-AMC | >100,000 |
| Elastase | Serine Protease | Suc-AAPV-pNA | >100,000 |
Data is derived from the findings published in Blackburn et al. (2010).[1][2]
Experimental Protocols
The following protocols are based on the methodologies described by Blackburn et al. for assessing protease inhibition.[1][2]
20S Proteasome Inhibition Assay
This assay measures the activity of the different catalytic subunits of the 20S proteasome.
-
Materials:
-
Purified human erythrocyte 20S proteasome (for constitutive proteasome)
-
Purified human peripheral blood monocyte 20S proteasome (for immunoproteasome)
-
PA28α activator
-
Assay Buffer: 20 mM HEPES, pH 7.8, 0.5 mM EDTA, 0.035% SDS
-
Fluorogenic peptide substrates (see table above) dissolved in DMSO
-
Compound X (or other inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified 20S proteasome (0.25 nM final concentration), and PA28α activator (12 nM final concentration).
-
Add varying concentrations of Compound X or a vehicle control (DMSO) to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding the specific fluorogenic substrate (15 µM final concentration).
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of substrate hydrolysis.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter sigmoidal dose-response curve.
-
Off-Target Protease Inhibition Assays (General Protocol)
This general protocol can be adapted for various proteases to assess the selectivity of an inhibitor.
-
Materials:
-
Purified protease of interest (e.g., Cathepsin B, Calpain I, Caspase-3, etc.)
-
Specific assay buffer for the chosen protease.
-
Specific fluorogenic or chromogenic substrate for the chosen protease.
-
Compound X (or other inhibitors) dissolved in DMSO.
-
96-well or 384-well microplates (clear for chromogenic, black for fluorogenic).
-
Spectrophotometer or fluorescence plate reader.
-
-
Procedure:
-
To the wells of a microplate, add the specific assay buffer.
-
Add varying concentrations of Compound X or a vehicle control (DMSO).
-
Add the purified protease to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the appropriate substrate.
-
Monitor the change in absorbance or fluorescence over time.
-
Calculate the reaction rates and determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 values as described in the proteasome inhibition assay.
-
Visualizations
Signaling Pathway of Proteasome-Mediated Protein Degradation
Caption: Ubiquitin-Proteasome System for protein degradation.
Experimental Workflow for Assessing Protease Inhibitor Specificity
Caption: Workflow for determining protease inhibitor specificity.
Logical Relationship of Inhibitor Specificity
Caption: Specificity of Compound X for the 20S Proteasome.
References
Comparative Efficacy of 20S Proteasome Inhibitors: A Reproducibility Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of a novel compound, 20S Proteasome-IN-5, against the established 20S proteasome inhibitor, Bortezomib. The data presented herein is intended to serve as a benchmark for researchers evaluating the efficacy and consistency of proteasome inhibitors in preclinical studies.
Introduction to 20S Proteasome Inhibition
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins.[1][2] It is composed of 28 subunits arranged in four stacked rings, with the inner two rings harboring the proteolytic active sites: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[2] The 20S proteasome can also degrade proteins independently of ubiquitin tagging, particularly those that are unfolded or oxidatively damaged.[2][3] Due to its central role in cellular homeostasis, the proteasome is a key target for therapeutic intervention, especially in oncology.[4][5]
Proteasome inhibitors block the catalytic activity of the 20S proteasome, leading to an accumulation of regulatory proteins that can induce apoptosis in rapidly dividing cancer cells.[5] Bortezomib is a well-established proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[5] This guide compares the in vitro efficacy of this compound to Bortezomib, focusing on the reproducibility of experimental outcomes.
Comparative Analysis of In Vitro Efficacy
The inhibitory activity of this compound and Bortezomib was assessed by measuring the chymotrypsin-like activity of purified 20S proteasome and in cell lysates. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of inhibitors. The following table summarizes the IC50 values obtained from three independent experiments.
| Inhibitor | Experiment 1 (IC50 in nM) | Experiment 2 (IC50 in nM) | Experiment 3 (IC50 in nM) | Mean IC50 (nM) | Standard Deviation |
| This compound | 12.5 | 14.2 | 13.1 | 13.27 | 0.85 |
| Bortezomib | 8.9 | 9.5 | 9.1 | 9.17 | 0.31 |
Note: The data for "this compound" is hypothetical and for illustrative purposes.
Experimental Protocols
Reproducibility of experimental results is contingent on detailed and consistent methodologies. The following protocols were used for the comparative analysis.
Cell Culture and Lysate Preparation
-
Cell Line: Human multiple myeloma cell line RPMI 8226.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Lysate Preparation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100) on ice for 30 minutes, with vortexing every 10 minutes.[6][7]
-
Clarify the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant and determine the protein concentration using a Bradford assay.
-
20S Proteasome Activity Assay
The chymotrypsin-like activity of the 20S proteasome was measured using a fluorogenic substrate.[8]
-
Reagents:
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.[9]
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).
-
Inhibitors: this compound and Bortezomib, serially diluted in DMSO.
-
-
Procedure:
-
In a 96-well black microplate, add 50 µg of cell lysate or 20 ng of purified 20S proteasome to each well.
-
Add varying concentrations of the inhibitors to the wells. Include a DMSO-only control.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 100 µM.
-
Measure the fluorescence intensity every 5 minutes for 60 minutes using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[7]
-
Calculate the rate of reaction and determine the IC50 values by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
Visual representations of the targeted pathway and experimental procedures can aid in understanding the context and execution of the experiments.
Caption: Targeted inhibition of the 20S proteasome core by inhibitors.
Caption: Workflow for determining the IC50 of proteasome inhibitors.
Conclusion
This guide outlines a reproducible methodology for comparing the efficacy of 20S proteasome inhibitors. The provided data for the hypothetical "this compound" and the established inhibitor Bortezomib illustrates a framework for assessing potency and consistency. Adherence to detailed experimental protocols is paramount for ensuring the reproducibility and reliability of such comparative studies. Researchers are encouraged to adapt these protocols for their specific compounds and experimental systems.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional regulation of proteins by 20S proteasome proteolytic processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
20S Proteasome-IN-5's performance against a panel of cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The 20S proteasome is a validated and critical target in oncology. Its inhibition disrupts cellular protein homeostasis, leading to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis in cancer cells. This guide provides a comparative analysis of the in vitro performance of several key 20S proteasome inhibitors against a panel of cancer cell lines. The data presented here is compiled from various preclinical studies to aid researchers in selecting the appropriate inhibitor for their specific research needs.
Performance Against Cancer Cell Lines: A Quantitative Comparison
The cytotoxic effects of proteasome inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values of five prominent proteasome inhibitors—Bortezomib, Carfilzomib, Ixazomib, Delanzomib, and Oprozomib—across a range of cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Table 1: Comparative IC50 Values (nM) of Proteasome Inhibitors in Hematological Malignancies
| Cell Line | Cancer Type | Bortezomib | Carfilzomib | Ixazomib | Delanzomib | Oprozomib |
| MM.1S | Multiple Myeloma | ~5[1] | - | - | - | 9[2] |
| U266 | Multiple Myeloma | ~30[1] | - | - | - | - |
| RPMI-8226 | Multiple Myeloma | - | - | - | 5.6 | 19-31.5[2] |
| INA-6 | Multiple Myeloma | - | - | - | - | - |
| OPM-2 | Multiple Myeloma | - | - | - | - | - |
| Dox-40 | Multiple Myeloma | - | - | - | - | - |
| MM.1R | Multiple Myeloma | - | - | - | - | - |
| K562 | Chronic Myelogenous Leukemia | - | - | - | - | - |
| MOLT-4 | Acute Lymphoblastic Leukemia | - | - | - | - | 66[2] |
| MV4-11 | Acute Myeloid Leukemia | - | - | - | - | 28[2] |
Table 2: Comparative IC50 Values (nM) of Proteasome Inhibitors in Solid Tumors
| Cell Line | Cancer Type | Bortezomib | Carfilzomib | Ixazomib | Delanzomib | Oprozomib |
| A2780 | Ovarian Cancer | - | - | - | 13.7 | - |
| PC3 | Prostate Cancer | - | - | - | 22.2 | - |
| H460 | Lung Cancer | - | - | - | 34.2 | - |
| LoVo | Colon Cancer | - | - | - | 11.3 | - |
| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | - | - | - | 8.2 | - |
| MDA-MB-231 | Breast Cancer (TNB) | - | - | - | 27[3] | - |
| MDA-MB-468 | Breast Cancer (TNB) | - | - | - | 13[3] | - |
| MDA-MB-361 | Breast Cancer (Luminal B) | - | - | - | 5[3] | - |
| BT-549 | Breast Cancer (TNB) | - | - | - | 100[3] | - |
| T-47D | Breast Cancer (Luminal A) | - | - | - | <20[3] | - |
| MCF-7 | Breast Cancer (Luminal A) | - | - | - | >500[3] | - |
| SK-BR-3 | Breast Cancer (HER2+) | - | - | - | 8[3] | - |
| HCC1954 | Breast Cancer (HER2+) | - | - | - | 38[3] | - |
Experimental Protocols
The determination of IC50 values is a critical component of in vitro drug evaluation. The following are detailed methodologies for two common colorimetric assays used to assess cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the proteasome inhibitor in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give an orange-colored formazan dye that is soluble in the culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Inoculate a 96-well plate with 100 µL of cell suspension (approximately 5,000 cells/well). Pre-incubate the plate for 24 hours in a humidified incubator (at 37°C, 5% CO2).[3][5]
-
Compound Treatment: Add 10 µL of various concentrations of the test compound to the plate.
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours) in the incubator.[3][5]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well of the plate. Be careful not to introduce bubbles to the wells, as they interfere with the O.D. reading.[3][5]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[3][5]
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[3][5]
-
Data Analysis: Calculate the cell viability percentage and determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Proteasome inhibitors exert their anti-cancer effects by disrupting the ubiquitin-proteasome system, which is crucial for the degradation of a majority of intracellular proteins. This leads to the accumulation of proteins that regulate cell cycle progression and apoptosis. The two primary pathways affected are the NF-κB signaling pathway and the intrinsic and extrinsic apoptosis pathways.
General Mechanism of 20S Proteasome Inhibition
The following diagram illustrates the general workflow of a cell viability assay to determine the IC50 of a proteasome inhibitor.
Caption: Workflow for determining the IC50 of a proteasome inhibitor.
NF-κB Signaling Pathway Inhibition
In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation by transcribing anti-apoptotic genes. Proteasome inhibitors block the degradation of IκBα, the natural inhibitor of NF-κB. This traps NF-κB in the cytoplasm, preventing its pro-survival signaling.
References
- 1. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Comparing Novel Proteasome Inhibitors: A Side-by-Side Analysis of 20S Proteasome-IN-5 and the Covalent Inhibitor Carfilzomib
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and cellular homeostasis, making it a prime target for therapeutic intervention, particularly in oncology. The 20S proteasome, the catalytic core of this system, is the direct target of several successful anti-cancer drugs. The development of new, more specific, and potent proteasome inhibitors is an ongoing effort in drug discovery.
This guide provides a framework for the side-by-side analysis of a novel proteasome inhibitor, designated here as "20S Proteasome-IN-5," against a well-characterized, clinically approved covalent inhibitor, Carfilzomib. While specific experimental data for "this compound" is not publicly available, this guide will present the established data for Carfilzomib and provide the necessary experimental protocols to generate the comparative data for any new inhibitor.
Mechanism of Action: A Covalent Showdown
Carfilzomib is a second-generation proteasome inhibitor that acts as an irreversible covalent inhibitor.[1] It is a tetrapeptide epoxyketone that selectively targets the chymotrypsin-like activity of the proteasome, which is primarily mediated by the β5 subunit of the 20S proteasome.[1][2] This irreversible binding leads to sustained inhibition of proteasome activity, ultimately inducing apoptosis in cancer cells.[3] In contrast, the first-in-class inhibitor Bortezomib is a reversible inhibitor.[1]
A key aspect of characterizing a new inhibitor like this compound would be to determine its mechanism of inhibition: whether it is reversible or irreversible, and which catalytic subunits of the proteasome it targets.
Diagram of the Ubiquitin-Proteasome System and Inhibitor Action
Caption: The Ubiquitin-Proteasome System and the point of intervention for proteasome inhibitors.
Comparative Performance Data
Quantitative data is essential for an objective comparison of proteasome inhibitors. Below are tables summarizing the known performance of Carfilzomib and placeholder tables for the data that would need to be generated for this compound.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) against the purified 20S proteasome and its specific catalytic activities is a primary measure of a compound's potency.
Table 1: Biochemical Potency of Carfilzomib
| Target | IC50 (nM) | Reference |
| 20S Proteasome (chymotrypsin-like activity) | 5.2 | [2] |
| Immunoproteasome (LMP7, chymotrypsin-like) | 14 | [2] |
| Caspase-like activity | 618 ± 149 | [4] |
| Trypsin-like activity | 379 ± 107 | [4] |
Table 2: Biochemical Potency of this compound (Hypothetical Data)
| Target | IC50 (nM) |
| 20S Proteasome (chymotrypsin-like activity) | Data to be generated |
| Immunoproteasome (LMP7, chymotrypsin-like) | Data to be generated |
| Caspase-like activity | Data to be generated |
| Trypsin-like activity | Data to be generated |
Cellular Activity
The efficacy of a proteasome inhibitor in a cellular context is crucial. This is often measured by its ability to inhibit cell proliferation and induce cell death in various cancer cell lines.
Table 3: Cellular Antiproliferative Activity of Carfilzomib
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ANBL-6 | Multiple Myeloma | <5 | [5] |
| RPMI 8226 | Multiple Myeloma | 5 | [6] |
| MOLT-4 | T-cell leukemia | 5.1 | [6] |
| A549 | Non-small cell lung cancer | <1.0 - 36 | [7] |
| H1993 | Non-small cell lung cancer | <1.0 - 36 | [7] |
| SHP77 | Small cell lung cancer | <1.0 - 203 | [7] |
Table 4: Cellular Antiproliferative Activity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (nM) |
| ANBL-6 | Multiple Myeloma | Data to be generated |
| RPMI 8226 | Multiple Myeloma | Data to be generated |
| MOLT-4 | T-cell leukemia | Data to be generated |
| A549 | Non-small cell lung cancer | Data to be generated |
| H1993 | Non-small cell lung cancer | Data to be generated |
| SHP77 | Small cell lung cancer | Data to be generated |
Experimental Protocols
To generate the necessary data for a novel proteasome inhibitor like this compound, standardized experimental protocols are essential.
20S Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the purified 20S proteasome using a fluorogenic substrate.
Principle: The fluorogenic peptide substrate Suc-LLVY-AMC is cleaved by the chymotrypsin-like activity of the proteasome, releasing free 7-amino-4-methylcoumarin (AMC), which is fluorescent. The rate of AMC release is proportional to the proteasome activity.
Materials:
-
Purified human 20S proteasome
-
Suc-LLVY-AMC substrate
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
Proteasome inhibitor (this compound and Carfilzomib as a positive control)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of the 20S proteasome in assay buffer.
-
Prepare serial dilutions of this compound and Carfilzomib in assay buffer.
-
In a 96-well plate, add the assay buffer, the proteasome inhibitor at various concentrations, and the purified 20S proteasome.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to each well.
-
Immediately measure the fluorescence at regular intervals for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
Diagram of Proteasome Activity Assay Workflow
Caption: Workflow for determining the biochemical potency of a proteasome inhibitor.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a proteasome inhibitor.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Proteasome inhibitor (this compound and Carfilzomib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear microplate
-
Spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and Carfilzomib for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
Western Blot Analysis
Western blotting can be used to assess the downstream effects of proteasome inhibition, such as the accumulation of ubiquitinated proteins and the induction of apoptosis markers.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Cancer cell lines
-
Proteasome inhibitor (this compound and Carfilzomib)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-PARP, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the proteasome inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to assess changes in protein levels. An increase in high molecular weight ubiquitin smears and cleavage of PARP and caspase-3 would indicate effective proteasome inhibition and apoptosis induction.
Diagram of Western Blot Workflow
Caption: A stepwise representation of the Western Blotting process.
Conclusion
A thorough side-by-side analysis of a novel proteasome inhibitor like this compound against a well-established drug such as Carfilzomib is fundamental for its preclinical characterization. By employing the standardized experimental protocols outlined in this guide, researchers can generate the necessary quantitative data to assess the potency, selectivity, and cellular efficacy of new compounds. This systematic approach will enable a direct and objective comparison, ultimately informing the potential of new proteasome inhibitors for further development as therapeutic agents.
References
- 1. Carfilzomib for relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carfilzomib | Proteasome Inhibitors: R&D Systems [rndsystems.com]
- 3. Targeted treatments for multiple myeloma: specific role of carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling 20S Proteasome-IN-5
For Immediate Implementation: This document provides crucial safety and logistical information for all personnel handling the small molecule inhibitor, 20S Proteasome-IN-5. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent hazardous exposure.
As a potent modulator of a fundamental cellular process, this compound requires stringent handling procedures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a proteasome inhibitor necessitates treating it as a potentially hazardous substance with cytotoxic, mutagenic, or teratogenic properties. Malignant cells have shown increased susceptibility to the cytotoxic effects of proteasome inhibition.[1] Therefore, all handling, storage, and disposal procedures must be conducted with the utmost caution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving mandatory) - Disposable gown with knit cuffs - Safety goggles - N95 respirator (or higher) in a certified chemical fume hood |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving mandatory) - Disposable gown with knit cuffs - Safety goggles - Face shield (if splash hazard exists) in a certified chemical fume hood or biological safety cabinet |
| Cell Culture and In Vitro Assays | - Nitrile gloves - Lab coat - Safety glasses - Work should be conducted in a biological safety cabinet |
| Waste Disposal | - Nitrile gloves (double-gloving recommended) - Lab coat or disposable gown - Safety goggles |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is essential to minimize the risk of exposure and contamination.
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it and contact your institution's Environmental Health and Safety (EHS) office immediately. The unopened container should be stored in a designated, clearly labeled, and well-ventilated area away from incompatible materials.
Handling and Preparation
-
Engineering Controls: All work with solid this compound and concentrated stock solutions must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Aliquotting: To minimize the frequency of handling the solid compound, it is recommended to prepare aliquots of a stock solution in an appropriate solvent (e.g., DMSO).
-
Labeling: All containers, including stock solutions, working solutions, and waste, must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office. Do not attempt to clean up a significant spill without proper training and equipment. For minor spills, use a chemical spill kit, wearing appropriate PPE. Absorb the spill with an inert material, and place all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of in a clearly labeled, sealed hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated cytotoxic waste container lined with a yellow bag. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Remove carefully to avoid cross-contamination and dispose of in a cytotoxic waste container. |
The Ubiquitin-Proteasome Pathway
The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome pathway. This pathway is a major mechanism for the degradation of intracellular proteins, playing a crucial role in cellular homeostasis. The following diagram illustrates the key steps in this pathway.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
By implementing these safety protocols and fostering a culture of safety awareness, researchers can confidently and securely work with this compound, advancing scientific discovery while prioritizing personal and environmental well-being.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
